Technical Documentation Center

2-bromo-N-butylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-bromo-N-butylbenzenesulfonamide
  • CAS: 951885-17-9

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 2-bromo-N-butylbenzenesulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic profile of 2-bromo-N-butylbenzenesulfonamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of 2-bromo-N-butylbenzenesulfonamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of the spectra to ensure structural verification and purity assessment, grounded in established spectroscopic principles.

Introduction to 2-bromo-N-butylbenzenesulfonamide

2-bromo-N-butylbenzenesulfonamide belongs to the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine. The presence of a bromine atom on the benzene ring and an N-butyl group introduces specific structural features that are readily elucidated by modern spectroscopic techniques. Accurate characterization is paramount for its application in synthetic chemistry, where its purity and structural integrity directly impact reaction outcomes and the properties of downstream products.

A common synthetic route to this compound involves the reaction of 2-bromobenzenesulfonyl chloride with n-butylamine.[1] This reaction provides a basis for understanding potential impurities that might be observed in spectroscopic analysis.

Synthesis_of_2_bromo_N_butylbenzenesulfonamide cluster_reactants Reactants cluster_products Products 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl chloride target_compound 2-bromo-N-butylbenzenesulfonamide 2-bromobenzenesulfonyl_chloride->target_compound + n-butylamine n-butylamine n-butylamine HCl HCl MS_Fragmentation_Pathway M_plus [M]⁺˙ m/z 291/293 M_minus_C4H9 [M - C₄H₉]⁺ m/z 234/236 M_plus->M_minus_C4H9 - •C₄H₉ Br_C6H4_SO2 [BrC₆H₄SO₂]⁺ m/z 219/221 M_plus->Br_C6H4_SO2 - •NHC₄H₉ Br_C6H4 [BrC₆H₄]⁺ m/z 155/157 Br_C6H4_SO2->Br_C6H4 - SO₂ C6H4 [C₆H₄]⁺ m/z 76 Br_C6H4->C6H4 - Br

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

To ensure high-quality and reproducible data, the following standardized protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Acquire at least 16 scans.

    • Set a spectral width of approximately 16 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Use a spectral width of approximately 240 ppm.

    • Employ proton decoupling to simplify the spectrum to singlets.

IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum prior to the sample scan and perform automatic background subtraction.

Mass Spectrometry Data Acquisition
  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • EI-MS Protocol:

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 50-500.

  • High-Resolution MS (HRMS) Protocol (ESI):

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the ESI source.

    • Acquire data in positive ion mode to obtain the [M+H]⁺ or [M+Na]⁺ adduct for accurate mass measurement.

Conclusion

The spectroscopic data derived from NMR, IR, and MS provide a detailed and complementary picture of the molecular structure of 2-bromo-N-butylbenzenesulfonamide. The predicted data in this guide, based on established principles and data from analogous structures, serve as a reliable reference for the identification and characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for its use in research and development.

Experimental_Workflow Sample Sample of 2-bromo-N-butylbenzenesulfonamide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for spectroscopic analysis.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Journal of Chemical Education. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzenesulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]

  • NMRDB.org. (n.d.). NMR Prediction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitro-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Wiley Online Library. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3Br mass spectrum of bromomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Butanamine, N-butyl-. Retrieved from [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between isomers.
  • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • National Center for Biotechnology Information. (2026). Synthesis, Characterization, and Structural Aspects of a Novel Benzo[b]fluoranthene Hapten for PAHs. Retrieved from [Link]

  • Joe's Chemistry. (n.d.). Infrared spectra of aromatic rings.
  • Fiveable. (n.d.). Characteristics of 13C NMR Spectroscopy.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole. Retrieved from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns of Aromatic Hydrocarbons.
  • Automated Topology Builder. (n.d.). n-butylamine. Retrieved from [Link]

  • PubMed. (n.d.). 2-Nitro-N-phenyl-benzene-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Retrieved from [Link]

  • eGyanKosh. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra.
  • Assured Labs. (n.d.). n-Butylamine by GC/FID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-phenylethanol. Retrieved from [Link]

  • ACS Publications. (2026). Nonconventional Luminescent Biomacromolecules with Efficient Dilute-Solution Emission for Lipid Droplet Imaging. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 2-Bromo-N-butylbenzenesulfonamide Derivatives and Analogs

Synthesis, Reactivity, and Applications in Sultam Scaffold Construction Executive Summary This technical guide analyzes 2-bromo-N-butylbenzenesulfonamide , a critical pharmacophore intermediate and model substrate in org...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Sultam Scaffold Construction

Executive Summary

This technical guide analyzes 2-bromo-N-butylbenzenesulfonamide , a critical pharmacophore intermediate and model substrate in organic synthesis.[1] While the sulfonamide core possesses intrinsic biological activity, the molecule’s primary value in modern drug development lies in its role as a precursor to 1,2-benzisothiazole-1,1-dioxides (sultams) via intramolecular C–N bond formation.[1]

This guide details the synthesis of the core scaffold, its transition-metal-catalyzed cyclization pathways, and its application in generating sultam libraries—a privileged structure in medicinal chemistry for targets including NF-κB and carbonic anhydrase.[1]

Chemical Architecture & Synthesis

The 2-bromo-N-butylbenzenesulfonamide scaffold is constructed via a nucleophilic substitution at the sulfur center.[1] The presence of the ortho-bromine is the defining structural feature, serving as a pre-installed oxidative addition handle for downstream cross-coupling.[1]

Structural Logic
  • Sulfonyl Core: Provides polar interactions and hydrogen bond acceptor capability.[1]

  • Ortho-Bromine: A reactive handle for Pd/Cu-catalyzed intramolecular cyclization (N-arylation) or Sonogashira cascades.[1]

  • N-Butyl Chain: Serves as a lipophilic model substituent.[1] In drug discovery, this is often replaced by complex benzyl or heterocyclic motifs to tune potency.[1]

Synthesis Workflow

The synthesis follows a standard Schotten-Baumann protocol.[1] The reaction between 2-bromobenzenesulfonyl chloride and n-butylamine is highly exothermic and requires careful temperature modulation to prevent hydrolysis of the sulfonyl chloride or formation of disulfonimides.[1]

SynthesisWorkflow Reagents 2-Bromobenzenesulfonyl Chloride + n-Butylamine Conditions DCM, 0°C to RT Base: Et3N or Pyridine Reagents->Conditions Nucleophilic Attack Intermediate Tetrahedral Intermediate Conditions->Intermediate Product 2-bromo-N-butyl benzenesulfonamide Intermediate->Product -HCl Workup Acid Wash (1N HCl) Recrystallization Product->Workup Purification

Figure 1: Synthetic pathway for the generation of the 2-bromo-N-butylbenzenesulfonamide core.

Reactivity Profile: The Gateway to Sultams

The most significant application of 2-bromo-N-butylbenzenesulfonamide is its conversion into sultams (cyclic sulfonamides).[1] Sultams are bioisosteres of lactams and are resistant to hydrolytic cleavage, making them ideal for stable drug candidates.[1]

Intramolecular N-Arylation (Sultam Formation)

The ortho-bromo group allows for an intramolecular Buchwald-Hartwig type amination.[1] This cyclization yields N-butyl-1,2-benzisothiazole-1,1-dioxide.[1]

Catalyst SystemLigandBaseConditionsMechanism
Palladium (Pd) Xantphos / PPh3Cs₂CO₃Toluene, 100°CPd(0)/Pd(II) cycle via oxidative addition to C-Br bond.[1]
Copper (Cu) L-Proline / DMEDAK₂CO₃DMSO, 110°CUllmann-type coupling; often requires higher temperatures.[1]
Photo-Redox None (Transition-metal free)HCOONaDMSO, LED (395nm)Radical-anion mechanism (SRN1) or photoinduced electron transfer.[1]
Mechanistic Insight: Pd-Catalyzed Cyclization

The reaction proceeds through a four-step catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]

  • Ligand Exchange: The sulfonamide nitrogen coordinates to Pd (facilitated by base deprotonation).

  • Reductive Elimination: Formation of the C-N bond and closure of the sultam ring.[1]

  • Regeneration: Pd(0) species is released.

SultamCycle Start Substrate (2-Br-Sulfonamide) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) LigEx Amine Coordination (Pd-N Bond) OxAdd->LigEx + Base - HBr RedElim Reductive Elimination (C-N Bond Formed) LigEx->RedElim RedElim->Start - Pd(0) Product Sultam Product RedElim->Product

Figure 2: Palladium-catalyzed catalytic cycle for the intramolecular cyclization of 2-bromo-benzenesulfonamides to sultams.

Medicinal Chemistry Applications

While the N-butyl derivative serves as a chemical model, the scaffold itself is a template for high-value bioactive agents.[1][2]

Structure-Activity Relationship (SAR)[1]
  • Sulfonamide NH: In the open form, the NH is acidic (pKa ~10). Alkylation (as in N-butyl) removes this acidity, altering solubility and permeability.[1]

  • Sultam Ring: Cyclization locks the conformation, reducing entropic penalty upon binding to protein targets.[1]

  • Target Classes:

    • Carbonic Anhydrase (CA) Inhibitors: Primary sulfonamides (R-SO₂NH₂) are potent CA inhibitors. N-substituted analogs (like N-butyl) show reduced CA activity but gained specificity for other targets (e.g., Endothelin receptors).[1]

    • Anti-inflammatory Agents: N-substituted 2-bromobenzenesulfonamides have demonstrated inhibition of carrageenan-induced edema in in vivo models.[1]

Bioisosterism

The sultam moiety formed from this precursor is considered a bioisostere of the γ-lactam .[1] Unlike lactams, sultams are chemically inert to peptidases, providing a strategy to extend the half-life of peptide-mimetic drugs.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-N-butylbenzenesulfonamide

Validation: This protocol produces the open-chain precursor.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge RBF with 2-bromobenzenesulfonyl chloride (5.0 g, 19.6 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool to 0°C in an ice bath.

  • Addition: Mix n-butylamine (2.1 mL, 21.5 mmol) with Triethylamine (3.0 mL, 21.5 mmol) in 10 mL DCM. Add this solution dropwise to the RBF over 20 minutes.

    • Critical Control: Maintain temperature < 5°C to prevent side reactions.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with 1N HCl (2 x 30 mL) to remove excess amine/base, followed by Brine (1 x 30 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

    • Expected Yield: ~85-93% (White solid).

Protocol B: Pd-Catalyzed Cyclization to N-Butylsultam

Validation: This protocol utilizes the "ortho-bromo" handle to form the heterocycle.[1]

  • Reagents: In a glovebox or under strict Argon, combine:

    • 2-Bromo-N-butylbenzenesulfonamide (1.0 eq)[1]

    • Pd(OAc)₂ (5 mol%)

    • Xantphos (10 mol%) - Ligand choice is critical for bite angle.[1]

    • Cs₂CO₃ (2.0 eq) - Base is required for N-deprotonation.[1]

    • Toluene (0.1 M concentration).

  • Reaction: Seal tube and heat to 100°C for 12-18 hours.

  • Monitoring: Monitor for the disappearance of the starting material spot and the appearance of a lower Rf spot (sultam is more polar).

  • Workup: Filter through a celite pad (to remove Pd). Concentrate filtrate.[1]

  • Purification: Silica gel chromatography (Gradient Hexane -> EtOAc).

References

  • Synthesis of Dibenzosultams by "Transition-Metal-Free" Photoinduced Intramolecular Arylation . National Institutes of Health (PubMed). Available at: [Link]

  • Intramolecular Arylation of 2-Bromobenzenesulfonamides Using DMSO/HCOONa System . ResearchGate.[1][3] Available at: [Link]

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation . National Institutes of Health (PubMed). Available at: [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds . National Institutes of Health (PubMed). Available at: [Link]

  • Synthesis of 2-Bromo-N-(tert-butyl)benzenesulfonamide . PrepChem. Available at: [Link]

Sources

Foundational

The Benzenesulfonamide Pharmacophore: A Technical Guide to Molecular Mechanisms and Experimental Validation

Executive Summary The benzenesulfonamide moiety ( ) represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets through distinct molecular recognition motifs. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide moiety (


) represents a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets through distinct molecular recognition motifs. While historically associated with antibacterial action (sulfanilamides), its modern utility is defined by its role as a Zinc-Binding Group (ZBG)  in Carbonic Anhydrases (CAs) and a hydrophobic pocket anchor  in Cyclooxygenase-2 (COX-2) inhibitors.

This guide dissects the atomistic mechanisms of these interactions, provides self-validating experimental protocols for their characterization, and establishes a framework for Structure-Activity Relationship (SAR) optimization.

Part 1: Primary Mechanism – Carbonic Anhydrase Inhibition (The Zinc Trap)

The primary mechanism of action for unsubstituted benzenesulfonamides is the reversible inhibition of Carbonic Anhydrase (CA) metalloenzymes. This interaction is driven by the coordination of the sulfonamide nitrogen to the catalytic Zinc ion.[1][2]

The Catalytic Crisis

In a native state, the CA active site contains a


 ion coordinated by three histidine residues (His94, His96, His119 in hCA II). The fourth coordination site is occupied by a water molecule/hydroxide ion, which acts as the nucleophile to attack 

.
The Displacement Mechanism

Benzenesulfonamides act as transition state analogues. The mechanism proceeds via the following causality chain:

  • Ionization: The sulfonamide group (

    
    ) is weakly acidic (
    
    
    
    ). Upon entering the active site, it deprotonates to the sulfonamidate anion (
    
    
    ).[3]
  • Substitution: The sulfonamidate anion displaces the zinc-bound water molecule/hydroxide ion.[1]

  • Coordination: The nitrogen atom of the sulfonamide forms a direct bond with the

    
     ion, completing a distorted tetrahedral geometry.
    
  • Stabilization (The Gatekeeper): The oxygen atoms of the sulfonamide group participate in a hydrogen bond network with Thr199 , a conserved "gatekeeper" residue. This locks the inhibitor in place and occludes the active site from further

    
     entry.
    
Visualization of the Inhibitory Pathway

CA_Inhibition_Mechanism Zn_Site Native Active Site (Zn2+ bound to OH-) Substrate Substrate (CO2) Zn_Site->Substrate Native Catalysis Displacement Displacement of Zinc-bound H2O/OH- Zn_Site->Displacement Target Inhibitor Benzenesulfonamide (R-SO2NH2) Deprotonation Ionization to Sulfonamidate Anion (R-SO2NH-) Inhibitor->Deprotonation pKa ~10 Deprotonation->Displacement Nucleophilic Attack Coordination Zn-N Coordination Bond (Tetrahedral Geometry) Displacement->Coordination Gatekeeper H-Bond Stabilization (Thr199 Interaction) Coordination->Gatekeeper Molecular Recognition Blockage Catalytic Cycle Arrest Gatekeeper->Blockage

Caption: Figure 1. The mechanistic cascade of Carbonic Anhydrase inhibition, highlighting the critical displacement of the zinc-bound hydroxide and stabilization by Thr199.

Part 2: Selectivity Mechanism – COX-2 Inhibition (The Side Pocket)[4][5]

While Carbonic Anhydrase inhibition relies on metal coordination, the anti-inflammatory activity of benzenesulfonamides (e.g., Celecoxib) relies on steric selectivity .

The Structural Divergence

Cyclooxygenase enzymes (COX-1 and COX-2) share high homology, but a single amino acid variation creates the "drugable" difference:

  • COX-1: Contains Ile523 (bulky isoleucine).[4]

  • COX-2: Contains Val523 (smaller valine).[4][5]

The Side Pocket Theory

The smaller Val523 residue in COX-2 opens access to a hydrophobic "side pocket" that is sterically blocked in COX-1.

  • Benzenesulfonamide Role: The rigid phenyl ring and the polar sulfonamide group insert into this side pocket.

  • Binding Partners: The sulfonamide ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     and oxygens form hydrogen bonds with Arg513  and His90  located within this pocket.
    
  • Result: Benzenesulfonamides bind tightly to COX-2 but are physically excluded from the COX-1 active site by the bulky Ile523, resulting in reduced gastrointestinal toxicity (a hallmark of COX-1 inhibition).

Part 3: Experimental Protocol – Validation of MOA

To validate the mechanism of action, one must prove specific enzymatic inhibition. The p-Nitrophenyl Acetate (p-NPA) Esterase Assay is the industry standard for high-throughput validation of CA inhibition. It relies on the fact that CAs can hydrolyze esters as a secondary activity.

Protocol: p-NPA Esterase Inhibition Assay

Objective: Determine the


 of a benzenesulfonamide derivative against hCA II.

Materials:

  • Enzyme: Recombinant hCA II (1 µM stock).

  • Substrate: p-Nitrophenyl Acetate (p-NPA), 3 mM in Acetonitrile (freshly prepared).

  • Buffer: 50 mM Tris-SO4, pH 7.6 (Cl- free to avoid halide inhibition).

  • Detection: Microplate reader at 405 nm .[6]

Workflow:

  • Preparation:

    • Dilute hCA II to 20 nM in Tris-SO4 buffer.

    • Prepare serial dilutions of the benzenesulfonamide inhibitor (e.g., 0.1 nM to 10 µM) in DMSO.

  • Incubation (The Binding Phase):

    • Add 10 µL inhibitor solution + 180 µL enzyme solution to wells.

    • Incubate for 15 minutes at 25°C . Critical Step: This allows the sulfonamide to displace the zinc-bound water.[1]

  • Reaction Initiation:

    • Add 10 µL of 3 mM p-NPA solution. Rapidly mix.

  • Kinetic Measurement:

    • Measure Absorbance (

      
      ) every 15 seconds for 10 minutes.
      
    • The product, p-Nitrophenol, is yellow (

      
      ).[6]
      
Data Analysis & Quality Control
ParameterAcceptance CriteriaTroubleshooting
Linearity (

)
> 0.98 over initial 3 minsIf non-linear, substrate depletion occurred. Reduce [Enzyme].
Z-Factor > 0.5If < 0.5, signal-to-noise is too low. Check p-NPA freshness (spontaneous hydrolysis).
DMSO Tolerance < 5% Final ConcentrationHigh DMSO denatures hCA. Keep final DMSO < 1%.
Positive Control Acetazolamide (

)
If

shifts >10x, validate buffer pH (pH affects Zn coordination).
Assay Logic Visualization

Assay_Workflow Prep Reagent Prep (Fresh p-NPA) Incubation Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25C Prep->Incubation Establishes Equilibrium Initiation Add Substrate (p-NPA) Incubation->Initiation Start Reaction Hydrolysis Ester Hydrolysis (p-Nitrophenol Release) Initiation->Hydrolysis CA Activity Readout Measure A405 (Kinetic Mode) Hydrolysis->Readout Colorimetric Signal Analysis Calculate IC50 (vs Acetazolamide) Readout->Analysis Data Processing

Caption: Figure 2. Workflow for the p-NPA esterase assay. Pre-incubation is the critical step to ensure thermodynamic equilibrium of the inhibitor-zinc complex.

Part 4: Structure-Activity Relationship (SAR) Guidelines

To optimize benzenesulfonamide compounds, modifications to the phenyl ring (the "tail") determine isoform selectivity and physicochemical properties.

Structural RegionModificationEffect on Mechanism
Sulfonamide (

)

-substitution (Secondary/Tertiary)
Abolishes CA activity (usually). The proton is required for Zn coordination. Exception: Specific cancer-associated isoforms (CA IX/XII) may tolerate small substitutions.
Phenyl Ring (Ortho) Bulky groupsReduces potency. Steric clash with Thr199 gatekeeper.
Phenyl Ring (Meta/Para) Electron-Withdrawing Groups (EWG)Increases Acidity. Lowers

of sulfonamide, enhancing ionization and Zn-binding affinity.
Tail Extension (Para) Hydrophobic LinkersEnhances Selectivity. Allows interaction with the "hydrophobic half" of the active site, specific to certain CA isoforms or the COX-2 side pocket.

References

  • Supuran, C. T. (2010).[7] Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474.[7] Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link (Structural Basis Reference)

  • Flower, R. J. (2003). The development of COX-2 inhibitors.[8][9][4] Nature Reviews Drug Discovery, 2(3), 179–191. Link

  • BenchChem. (2025).[6] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

  • Pocker, Y., & Stone, J. T. (1967). The Catalytic Versatility of Erythrocyte Carbonic Anhydrase. III. Kinetic Studies of the Enzyme-Catalyzed Hydrolysis of p-Nitrophenyl Acetate. Biochemistry, 6(3), 668–678. Link

Sources

Exploratory

An In-depth Technical Guide on the Safety and Handling of 2-bromo-N-butylbenzenesulfonamide

Abstract This technical guide provides a comprehensive overview of the safety and handling protocols for 2-bromo-N-butylbenzenesulfonamide. As a specialized research chemical, detailed safety data is not extensively publ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-bromo-N-butylbenzenesulfonamide. As a specialized research chemical, detailed safety data is not extensively published. Therefore, this document synthesizes information from analogous compounds, including aryl bromides and N-alkylated sulfonamides, to establish a robust framework for risk assessment and safe laboratory practices. It covers hazard identification, personal protective equipment (PPE), engineering controls, storage, disposal, and emergency procedures. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly and mitigate potential risks in a laboratory setting.

Introduction and Scientific Context

2-bromo-N-butylbenzenesulfonamide is an organic compound featuring a benzenesulfonamide core structure, which is a critical pharmacophore in a wide array of therapeutic agents.[1][2][3][4][5] The presence of an ortho-bromine atom and an N-butyl group provides specific steric and electronic properties, making it a valuable intermediate for medicinal chemistry and materials science. Aryl sulfonamides are integral to the development of drugs targeting conditions from bacterial infections to cancer.[2][6][7]

Given the limited availability of specific toxicological data for 2-bromo-N-butylbenzenesulfonamide, a precautionary approach to handling is paramount. This guide extrapolates safety protocols from well-documented related chemical classes:

  • N-alkylated Benzenesulfonamides: The core structure's safety profile can be inferred from compounds like N-butylbenzenesulfonamide.[8][9][10][11][12][13]

  • Aryl Halides (specifically Bromides): The bromo-substituent influences reactivity and introduces hazards common to organobromine compounds.[14][15][16]

  • Sulfonyl Chlorides (as precursors): The synthesis of sulfonamides often involves highly reactive and corrosive sulfonyl chlorides, and awareness of their hazards is crucial for anyone preparing the target compound.[14][17][18][19]

This document aims to bridge the information gap by providing a logical, scientifically-grounded guide to its safe use.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For 2-bromo-N-butylbenzenesulfonamide, the assessment must consider the hazards of analogous compounds due to the absence of a dedicated safety data sheet.

Predicted Physicochemical Properties

A summary of key physical and chemical properties, based on related compounds, is presented below.

PropertyPredicted Value/ObservationRationale / Source Analogy
Physical State Likely a solid or high-boiling liquid at room temperature.N-butylbenzenesulfonamide is a liquid.[11] The addition of bromine increases molecular weight, potentially raising the melting point.
Molecular Formula C₁₀H₁₄BrNO₂S-
Molecular Weight 292.19 g/mol -
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DCM, EtOAc, THF).Typical for moderately polar organic compounds. N-butylbenzenesulfonamide has low water solubility (0.45 g/L).[11]
Stability Stable under standard laboratory conditions.Sulfonamides are generally stable functional groups.
Reactivity Incompatible with strong oxidizing agents and strong bases.The sulfonamide N-H can be acidic, and the aryl bromide can undergo reactions like cross-coupling.[11][20][21]
Toxicological Profile (Inferred)

The primary health hazards are inferred from the structural components:

  • Skin and Eye Irritation: The precursor, 2-bromobenzenesulfonyl chloride, is known to cause severe skin burns and eye damage.[19] While the resulting sulfonamide is less reactive, it should be treated as a potential skin and eye irritant.[9][22] N-butylbenzenesulfonamide is also classified as a skin and eye irritant.[9][22]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[9][18][22] Precursors like benzenesulfonyl chloride can cause severe irritation and chemical burns to the respiratory tract.[14][18]

  • Organ Toxicity (Prolonged Exposure): N-butylbenzenesulfonamide is associated with potential organ damage through prolonged or repeated exposure.[8][10][11][13] Animal studies have indicated possible neurotoxic effects at high doses.[9][23]

  • Aquatic Toxicity: N-butylbenzenesulfonamide is considered harmful to aquatic life with long-lasting effects.[8][10][11][13]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class

Skin/Eye Irritation

Specific Target Organ Toxicity

Hazardous to the Aquatic Environment

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and PPE, is essential.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Fume Hood: All weighing, transfers, and reactions involving 2-bromo-N-butylbenzenesulfonamide must be conducted inside a certified chemical fume hood.[17][24] This is critical to prevent inhalation of any dust or aerosols and to contain potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical hazard is appropriate PPE.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[10] For extended operations or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Contaminated gloves must be disposed of as hazardous waste.[10]

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary, but this requires specialized training and fit-testing.[11]

PPE_Workflow cluster_prep Preparation cluster_ops Operation cluster_post Post-Operation Start Begin Task RiskAssess Perform Risk Assessment Start->RiskAssess SelectPPE Select Appropriate PPE RiskAssess->SelectPPE EnterLab Enter Laboratory SelectPPE->EnterLab DonPPE Don Lab Coat, Safety Goggles, Gloves EnterLab->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood HandleChemical Handle 2-bromo-N-butyl- benzenesulfonamide FumeHood->HandleChemical DoffPPE Remove Gloves & Wash Hands HandleChemical->DoffPPE ExitLab Exit Laboratory DoffPPE->ExitLab End Task Complete ExitLab->End

Caption: Standard workflow for PPE usage when handling chemicals.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage
  • Store in a tightly sealed, properly labeled container.[8][10][12]

  • Keep in a cool, dry, and well-ventilated area.[8][10][12]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

  • The storage area should be secured and accessible only to authorized personnel.[24]

Disposal
  • Dispose of 2-bromo-N-butylbenzenesulfonamide and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.[8][10][12]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.[12]

  • Given its potential aquatic toxicity, preventing release into the environment is a primary concern.[8][11][12]

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency can significantly reduce its impact.

Spill Response

The appropriate response depends on the size of the spill.

Spill_Response_Plan cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Chemical Spill Occurs Assess Assess Spill Size & Immediate Hazard Spill->Assess MinorSpill Minor Spill (Contained, No Injury) Assess->MinorSpill Small & Manageable MajorSpill Major Spill (Large, Uncontained, Injury, Fire) Assess->MajorSpill Large or Hazardous Alert Alert Colleagues & Supervisor MinorSpill->Alert Evacuate Evacuate Immediate Area MajorSpill->Evacuate DonPPE_Spill Don Additional PPE (e.g., double gloves) Alert->DonPPE_Spill Contain Contain with Absorbent (Vermiculite, Spill Pads) DonPPE_Spill->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon ActivateAlarm Activate Fire Alarm / Call Emergency Services Evacuate->ActivateAlarm Isolate Isolate the Area (Close Doors) ActivateAlarm->Isolate Assist Assist Injured Persons (if safe to do so) Isolate->Assist

Caption: Decision tree for chemical spill response.

Minor Spill (Manageable by lab personnel):

  • Alert: Immediately inform colleagues and the lab supervisor.[25]

  • Isolate: Prevent the spill from spreading by creating a dike with an inert absorbent material like vermiculite or spill pads.[26][27]

  • Absorb: Working from the outside in, cover the spill with absorbent material.[27]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[12][26]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill according to institutional policy.

Major Spill (Requires external assistance):

  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave.[28]

  • Isolate: Close the laboratory doors to contain vapors.[27]

  • Call for Help: Contact your institution's emergency response team (e.g., EHS) and/or local emergency services (e.g., 911).[25][29]

  • Assist: Provide first aid to any injured individuals away from the spill area.

First Aid and Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[14][22] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][22] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][17]

Conclusion

While 2-bromo-N-butylbenzenesulfonamide is a valuable compound for chemical research and drug development, its handling demands a cautious and informed approach. Due to the lack of specific safety data, a risk assessment based on structural analogs is not just recommended, but essential. By adhering to the principles of hazard substitution, engineering controls, stringent use of personal protective equipment, and preparedness for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide provides the foundational knowledge to build a comprehensive safety protocol, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. Retrieved from Cole-Parmer. [Link]

  • Jinli Chemical. (2025, December 29). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from Jinli Chemical. [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

  • POLYMER ADD (THAILAND) CO., LTD. (2017). Safety Data Sheet - N-BUTYL-BENZENESULFONAMIDE. Retrieved from Polymeradd.co.th. [Link]

  • National Toxicology Program. (n.d.). Chemical Information Review Document for N-Butylbenzenesulfonamide [CAS No. 3622-84-2]. Retrieved from NTP.NIEHS.NIH.gov. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from Dolly Corporation. [Link]

  • Al-Masoudi, A. S. J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Organic Chemistry, 115, 105213. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Hussen, F. S., et al. (2022). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry, 65(13), 25-33. [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27289-27303. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from Princeton EHS. [Link]

  • MDPI. (n.d.). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. Retrieved from MDPI. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from ACS. [Link]

  • Abdoli, M., et al. (2022). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases. International Journal of Molecular Sciences, 23(22), 14108. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from ResearchGate. [Link]

  • PubMed. (2024, February 20). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. Retrieved from PubMed. [Link]

  • National Center for Biotechnology Information. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(9), 1019-1023. [Link]

  • Journal of the American Chemical Society. (2024, July 12). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Retrieved from JACS. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from Carl ROTH. [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from EHS University of Toronto. [Link]

  • MIT Open Access Articles. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from DSpace@MIT. [Link]

  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response. Retrieved from ChemCERT. [Link]

  • ICL Industrial Products. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from ICL Group Sustainability. [Link]

  • Toppr. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from Toppr. [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from Wikipedia. [Link]

  • University of Florida Emergency Management. (n.d.). Chemical Spills. Retrieved from UF Emergency Management. [Link]

  • PubMed. (n.d.). The aryl sulfonamide indisulam inhibits gastric cancer cell migration by promoting the ubiquitination and degradation of the transcription factor ZEB1. Retrieved from PubMed. [Link]

  • PubMed. (2018, December 15). Removal of sulfonamide antibiotics and human metabolite by biochar and biochar/H2O2 in synthetic urine. Retrieved from PubMed. [Link]

  • PubMed. (n.d.). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Retrieved from PubMed. [Link]

Sources

Foundational

Technical Monograph: 2-Bromo-N-butylbenzenesulfonamide as a Strategic Scaffold

Executive Summary 2-Bromo-N-butylbenzenesulfonamide (CAS: 951885-17-9 ) is a bifunctional organosulfur intermediate critical to medicinal chemistry and agrochemical synthesis.[1][2] Characterized by an electrophilic orth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-butylbenzenesulfonamide (CAS: 951885-17-9 ) is a bifunctional organosulfur intermediate critical to medicinal chemistry and agrochemical synthesis.[1][2] Characterized by an electrophilic ortho-bromo handle and a nucleophilic sulfonamide nitrogen, this molecule serves as a versatile "linchpin" scaffold. It enables the divergent synthesis of biaryl sulfonamides via Suzuki-Miyaura cross-coupling and the construction of complex benzosultams through intramolecular cyclization strategies.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in high-value chemical transformations, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 1: Chemical Profile & Strategic Value

Structural Identity

The molecule consists of a benzene core substituted at the C1 position with a sulfonamide group (–SO₂NH–Bu) and at the C2 position with a bromine atom. This ortho-substitution pattern is electronically significant:

  • The Bromine Atom: Acts as a reactive site for oxidative addition by transition metals (Pd, Cu), facilitating cross-coupling reactions.

  • The Sulfonamide NH: Possesses a pKa of ~10–11, making it deprotonatable by weak bases (e.g., K₂CO₃, Cs₂CO₃) for N-alkylation or N-arylation.

PropertyData
IUPAC Name 2-Bromo-N-butylbenzenesulfonamide
CAS Number 951885-17-9
Molecular Formula C₁₀H₁₄BrNO₂S
Molecular Weight 292.19 g/mol
Physical State White to off-white solid (typically)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
The "Ortho-Effect" in Synthesis

The proximity of the bromine to the sulfonamide group allows for unique directed metalation and cyclization pathways. Unlike its non-brominated analog (N-butylbenzenesulfonamide, a common plasticizer), the 2-bromo variant is a reactive building block, not a terminal end-product.

Part 2: Synthesis Protocol (Self-Validating)

Reaction Logic

The synthesis employs a Nucleophilic Substitution (Sɴ2) mechanism at the sulfur center. The sulfonyl chloride is the electrophile, and the primary amine (n-butylamine) is the nucleophile.

  • Causality: We use a slight excess of amine or a tertiary amine base (Et₃N) to scavenge the HCl byproduct. Failure to neutralize HCl inhibits the reaction by protonating the nucleophilic amine.

  • Solvent Choice: Dichloromethane (DCM) is preferred for its ability to solubilize both the sulfonyl chloride and the product while allowing easy aqueous workup.

Step-by-Step Methodology

Scale: 10.0 mmol Yield Target: >90%

  • Preparation:

    • Charge a 100 mL round-bottom flask (RBF) with 2-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol) and anhydrous DCM (40 mL).

    • Cool the solution to 0 °C in an ice bath to suppress exothermic side reactions (hydrolysis).

  • Addition:

    • Add Triethylamine (Et₃N) (1.53 g, 2.1 mL, 15.0 mmol) followed by n-butylamine (0.80 g, 1.1 mL, 11.0 mmol) dropwise over 10 minutes.

    • Observation: White precipitate (Et₃N·HCl) will form immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexanes). The starting sulfonyl chloride (high Rf) should disappear.

  • Workup (Purification):

    • Dilute with DCM (20 mL).

    • Wash 1: 1M HCl (2 × 30 mL) – Critical Step: Removes unreacted amine and Et₃N.

    • Wash 2: Saturated NaHCO₃ (30 mL) – Neutralizes residual acid.

    • Wash 3: Brine (30 mL) – Removes water from the organic phase.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation:

    • The resulting solid/oil can be recrystallized from Hexanes/EtOAc if necessary, though crude purity is often >95%.

Part 3: Divergent Functionalization Pathways

The utility of 2-bromo-N-butylbenzenesulfonamide lies in its ability to undergo orthogonal transformations.

Pathway A: Suzuki-Miyaura Cross-Coupling

The C–Br bond is highly susceptible to Pd-catalyzed coupling with aryl boronic acids. This preserves the sulfonamide pharmacophore while elaborating the aromatic core (e.g., creating biaryl sulfonamides).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Base: Aqueous Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or Toluene/Ethanol/Water.

Pathway B: N-Alkylation/Arylation

The sulfonamide proton (–NH–) is acidic. Treatment with a base (e.g., NaH, K₂CO₃) and an alkyl halide allows for the introduction of a second alkyl group, converting the secondary sulfonamide into a tertiary sulfonamide.

Pathway C: Sultam Formation (Advanced)

While direct cyclization onto the butyl chain is difficult, this scaffold is a model for Heck-type cyclizations . If the butyl group is replaced with an alkene-tethered amine (e.g., allylamine), the ortho-bromo group allows for intramolecular Heck reaction to form benzosultams .

Part 4: Visualization of Reaction Workflows

The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.

G SM1 2-Bromobenzenesulfonyl Chloride Product 2-Bromo-N-butyl benzenesulfonamide (The Scaffold) SM1->Product Et3N, DCM, 0°C SM2 n-Butylamine SM2->Product Suzuki Biaryl Sulfonamide (via Suzuki Coupling) Product->Suzuki Ar-B(OH)2, Pd(0) Alkylation Tertiary Sulfonamide (via N-Alkylation) Product->Alkylation R-X, Base Sultam Benzosultam (via Intramolecular Cyclization requires functionalized tether) Product->Sultam Pd-Cat (if tethered alkene)

Caption: Divergent synthesis pathways starting from the 2-bromo-N-butylbenzenesulfonamide scaffold.

Part 5: Experimental Protocol – Suzuki Coupling (Case Study)

Objective: Synthesis of N-butyl-[1,1'-biphenyl]-2-sulfonamide.

  • Reagents:

    • 2-Bromo-N-butylbenzenesulfonamide (1.0 eq)[3]

    • Phenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (5 mol%)

    • K₂CO₃ (2.0 eq)

    • Dioxane:Water (4:1)

  • Procedure:

    • Combine reagents in a sealed tube.

    • Degas the solvent (sparge with Nitrogen for 10 min) – Essential to prevent catalyst oxidation.

    • Heat to 90 °C for 12 hours.

    • Cool, dilute with EtOAc, wash with water.

    • Purify via column chromatography (SiO₂, Hexanes/EtOAc gradient).

References

  • Synthesis of Sulfonamides

    • General Protocol: "Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide." PrepChem.
    • Source: [Link]

    • Note: This reference describes the tert-butyl analog, which follows the identical mechanism to the n-butyl target.
  • Copper-Catalyzed Reactivity

    • Substrate Usage: "Electronic supplementary information: A simple copper-catalysed synthesis..." Royal Society of Chemistry (RSC).
    • Source: [Link]

    • Relevance: Cites 2-bromo-N-butylbenzenesulfonamide (1h)
  • Suzuki-Miyaura Coupling of 2-Halo-sulfonamides

    • Methodology: "Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids." ResearchGate.[4]

    • Source: [Link][3][4]

    • Context: Illustrates the standard reactivity of ortho-substituted aryl bromides in Pd-c
  • Compound Data (CAS 951885-17-9)

    • Identification: "2-Bromo-N-butylbenzenesulfonamide."[1][2][5][3][6][7] BLD Pharm.

Sources

Exploratory

applications of substituted benzenesulfonamides in medicinal chemistry

Executive Summary: Beyond the Sulfa Drug The benzenesulfonamide moiety ( ) is not merely a historical relic of the Domagk era; it remains one of the most versatile "privileged structures" in modern medicinal chemistry. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Sulfa Drug

The benzenesulfonamide moiety (


) is not merely a historical relic of the Domagk era; it remains one of the most versatile "privileged structures" in modern medicinal chemistry. Its utility stems from a unique combination of electronic properties: the sulfonamide group acts as a stable hydrogen bond donor/acceptor, a transition-state mimic, and a zinc-binding group (ZBG).

This technical guide moves beyond basic pharmacology to explore the molecular engineering required to tune this scaffold for two distinct mechanistic classes: Metalloenzyme Inhibition (Carbonic Anhydrases) and Allosteric/Pocket-Specific Inhibition (COX-2) . We will also cover the "Tail Approach" for isoform selectivity and provide a validated synthetic workflow.

The Pharmacophore: Electronic & Steric Tuning

The biological activity of substituted benzenesulfonamides is governed by the acidity of the amide nitrogen (


 for unsubstituted).
  • Acidity Modulation: To maximize binding to metal centers (like

    
    ), the nitrogen must often be in its anionic form (
    
    
    
    ). Electron-withdrawing groups (EWGs) on the benzene ring (e.g.,
    
    
    ,
    
    
    ,
    
    
    ) lower the
    
    
    , enhancing ionization at physiological pH.
  • Lipophilicity (LogP): While the sulfonamide head is polar, the benzene tail regulates membrane permeability. A "Magic Methyl" or halogen addition can drastically alter the LogP, affecting blood-brain barrier (BBB) penetration—crucial for distinguishing between systemic glaucoma drugs (membrane permeable) and gut-restricted diuretics.

Therapeutic Class I: Carbonic Anhydrase Inhibitors (CAIs)[1]

The classic application of benzenesulfonamides is the inhibition of Carbonic Anhydrases (CAs), particularly isoforms II (glaucoma), IX, and XII (hypoxic tumors).

The Zinc-Trap Mechanism

The catalytic domain of CA contains a


 ion coordinated by three histidine residues. The catalytic mechanism involves a zinc-bound hydroxide ion attacking 

.

Inhibition Causality: Primary benzenesulfonamides act as transition-state analogues. The sulfonamide nitrogen is deprotonated and coordinates directly to the


 ion, displacing the catalytic water molecule/hydroxide.[1] This creates a "dead" enzyme complex.

DOT Diagram: CA Inhibition Mechanism

CA_Mechanism Fig 1: The 'Zinc Trap'. Sulfonamide anion displaces water to lock the enzyme. Zn Zinc Ion (Zn2+) Water Displaced Catalytic Water Zn->Water Displacement His Histidine Triad (His94, His96, His119) His->Zn Coordination Sulf Sulfonamide Inhibitor (Ar-SO2NH-) Sulf->Zn Tetrahedral Coordination ActiveSite Hydrophobic Pocket (Val121, Leu198) Sulf->ActiveSite Van der Waals (Tail Interaction)

The "Tail Approach" for Selectivity

Human CAs have 15 isoforms. Pan-inhibition leads to side effects (e.g., paresthesia). To achieve selectivity for CA IX (a hypoxic tumor marker), researchers utilize the "Tail Approach."

  • Concept: The

    
     binds the Zinc (conserved). The benzene ring substituents (the "tail") extend into the enzyme's rim.
    
  • Execution: CA IX has a unique proteoglycan domain and specific residues at the active site entrance. Attaching bulky, hydrophilic, or positively charged tails (e.g., pyridinium salts) prevents entry into the tighter active site of the cytosolic CA II, but allows binding to the extracellular CA IX.

Therapeutic Class II: COX-2 Selective Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory).

The "Side Pocket" Theory

The benzenesulfonamide moiety is the key to Celecoxib -like selectivity.

  • Structural Divergence: COX-2 has a valine at position 523, whereas COX-1 has a bulky isoleucine. This single amino acid difference creates a secondary hydrophobic "side pocket" in COX-2.

  • The Fit: The benzenesulfonamide group is too bulky to fit into the COX-1 channel (blocked by Ile523) but slots perfectly into the COX-2 side pocket.

Data: Selectivity Profiles of Sulfonamide COX-2 Inhibitors

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Ratio (COX-1/COX-2)
Celecoxib 15.00.04375
Valdecoxib 25.00.0055000
Indomethacin (Non-selective)0.020.600.03

Note: High ratio indicates COX-2 selectivity.

Experimental Protocol: Synthesis of Substituted Benzenesulfonamides

Objective: Synthesize a 4-substituted benzenesulfonamide from a precursor arene. Scope: This protocol uses chlorosulfonation followed by amination.[2][3]

Workflow Diagram

Synthesis_Workflow Fig 2: Standard Synthetic Pathway via Chlorosulfonation Start Substituted Benzene Step1 Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amination (NH3/NH4OH) Inter->Step2 Final Benzenesulfonamide Step2->Final

Step-by-Step Methodology

Reagents: Chlorosulfonic acid (


), Ammonium hydroxide (

, 28%), Ethyl Acetate, Sodium Bicarbonate.
  • Chlorosulfonation (The Electrophilic Attack):

    • Place 10 mmol of the substituted benzene in a round-bottom flask.

    • Cool to 0°C in an ice bath (Critical: Exothermic reaction).

    • Add 50 mmol (5 equiv.) of chlorosulfonic acid dropwise over 20 minutes.

    • Mechanism:[2][4]

      
       generates the electrophile 
      
      
      
      . The excess acid acts as the solvent.
    • Stir at RT for 2 hours. Pour onto crushed ice carefully to precipitate the sulfonyl chloride. Filter and dry.

  • Amination (Nucleophilic Substitution):

    • Dissolve the crude sulfonyl chloride in minimal acetone or acetonitrile.

    • Add 50 mmol of concentrated aqueous ammonia (

      
      ) dropwise at 0°C .
      
    • Causality: Low temperature prevents hydrolysis of the sulfonyl chloride to sulfonic acid (

      
      ), favoring the amide formation.
      
    • Stir for 1 hour. Acidify to pH 2 with 1N HCl to precipitate the sulfonamide.

  • Validation (Self-Validating System):

    • TLC: Mobile phase Hexane:EtOAc (1:1). Product should be significantly more polar (lower

      
      ) than the chloride intermediate.
      
    • 1H NMR: Look for the disappearance of aromatic symmetry (if applicable) and the appearance of a broad singlet (

      
      ) around 7.2–7.6 ppm  corresponding to the 
      
      
      
      protons. This signal is
      
      
      exchangeable.

References

  • Supuran, C. T. (2016).[4] "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Zarghi, A., & Arfaei, S. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Baronas, D., et al. (2021).[5] "Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases." European Biophysics Journal.

  • Angeli, A., et al. (2020).[4] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry.

  • Scott, K. A., et al. (2023). "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines." Journal of the American Chemical Society.[2][3]

Sources

Foundational

Chemo-Selectivity and Cyclization Kinetics: A Technical Guide to 2-Bromo-N-butylbenzenesulfonamide

Topic: Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Executive Summary & Molecular Architecture 2-bromo-N-butylbenzenesulfonamide represe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Molecular Architecture

2-bromo-N-butylbenzenesulfonamide represents a high-value "divergent scaffold" in medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its functional groups: the electrophilic aryl bromide (


) and the nucleophilic sulfonamide nitrogen (

).

For the drug developer, this molecule presents a binary choice in synthetic pathway design:

  • Intermolecular Functionalization: Preserving the sulfonamide core while elaborating the aryl ring via cross-coupling (e.g., Suzuki-Miyaura).[1]

  • Intramolecular Cyclization: Leveraging the ortho-disposition to synthesize benzisothiazoline-1,1-dioxides (sultams) , a privileged pharmacophore found in calpain inhibitors and anti-inflammatory agents.[1]

This guide provides the mechanistic grounding and validated protocols to control this selectivity, ensuring high yields and minimizing de-halogenated byproducts.

Electronic & Steric Profile
  • N-H Acidity (

    
    ):  The sulfonyl group renders the N-H proton significantly more acidic than a carboxamide.[1] Weak bases (
    
    
    
    ,
    
    
    ) are sufficient to generate the sulfonamidate anion, which is the active nucleophile for cyclization.
  • Ortho-Effect: The steric bulk of the bromine atom at the ortho position forces the sulfonamide side chain out of planarity.[1] This pre-organization lowers the entropic cost of cyclization but imposes steric drag on intermolecular couplings using bulky phosphine ligands.

Reactivity Landscapes: The Divergence Map

The following decision tree illustrates the primary reaction pathways available to this scaffold.

ReactivityMap Start 2-bromo-N-butyl benzenesulfonamide PathA Pathway A: Intramolecular Cyclization (Sultam Synthesis) Start->PathA CuI (10 mol%), L-Proline K2CO3, DMSO, 90°C PathB Pathway B: Intermolecular Coupling (Suzuki/Sonogashira) Start->PathB Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane/H2O ProdA N-butyl-2,3-dihydro- 1,2-benzisothiazole 1,1-dioxide PathA->ProdA C-N Bond Formation (Loss of HBr) ProdB 2-Aryl-N-butyl benzenesulfonamide PathB->ProdB C-C Bond Formation (Retention of Sulfonamide)

Figure 1: Divergent synthetic pathways controlled by catalyst selection. The choice between Copper (affinity for N-nucleophiles) and Palladium (affinity for C-C coupling) dictates the outcome.

Pathway A: Intramolecular N-Arylation (Sultam Synthesis)

The transformation of 2-bromobenzenesulfonamides into sultams is not a simple


 reaction; the benzene ring is not sufficiently activated. It requires transition metal catalysis, typically Copper(I), to facilitate the C-N bond formation.
Mechanistic Insight

The reaction proceeds via a modified Ullmann-type mechanism:

  • Deprotonation: Base removes the N-H proton.[1]

  • Coordination: The sulfonamidate nitrogen coordinates to the Cu(I) center.[1]

  • Oxidative Addition: The Cu(I) inserts into the ortho C-Br bond (often the rate-determining step).[1]

  • Reductive Elimination: The C-N bond forms, expelling the sultam and regenerating Cu(I).[1]

Validated Protocol

Objective: Synthesis of N-butyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxide.

ComponentEquivalentsRole
Substrate 1.02-bromo-N-butylbenzenesulfonamide
CuI 0.10 (10 mol%)Catalyst
L-Proline 0.20 (20 mol%)Ligand (Stabilizes Cu-intermediate)

2.0Base (Neutralizes HBr)
DMSO [0.5 M]Solvent (High dielectric constant essential)

Step-by-Step Methodology:

  • Setup: In a dried Schlenk tube equipped with a magnetic stir bar, charge CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen (prevents Cu oxidation and homocoupling).[1]

  • Addition: Add 2-bromo-N-butylbenzenesulfonamide (292 mg, 1.0 mmol) dissolved in anhydrous DMSO (2.0 mL) via syringe.

  • Reaction: Heat the sealed vessel to 90°C for 12–18 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (less polar) should disappear; the sultam (more polar) will appear at lower

      
      .
      
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMSO. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: Flash column chromatography (Silica gel, 0

    
     20% EtOAc in Hexanes).
    

Self-Validating Metric:

  • 1H NMR Signal: The disappearance of the broad triplet (N-H) at

    
     ppm and the downfield shift of the N-butyl 
    
    
    
    protons indicate successful cyclization.

Pathway B: Intermolecular Suzuki-Miyaura Coupling

When the goal is to functionalize the aryl ring without cyclizing, Palladium catalysis is preferred. However, the acidic N-H can poison catalysts or lead to competitive N-arylation if conditions are too harsh.

Optimization Strategy
  • Base Selection: Use weaker bases (

    
     or 
    
    
    
    ) rather than alkoxides (
    
    
    ) to minimize competitive deprotonation/cyclization.[1]
  • Solvent System: Aqueous mixtures (Dioxane/Water) are superior.[1] The water solvates the inorganic base, keeping it in the aqueous phase and reducing the concentration of the deprotonated sulfonamide in the organic phase where the catalyst resides.

Validated Protocol

Objective: Synthesis of 2-phenyl-N-butylbenzenesulfonamide (Biaryl formation).

ComponentEquivalentsRole
Substrate 1.02-bromo-N-butylbenzenesulfonamide
Phenylboronic Acid 1.2Coupling Partner

0.05 (5 mol%)Catalyst

(2M aq)
3.0Base
1,4-Dioxane [0.2 M]Solvent

Step-by-Step Methodology:

  • Setup: Charge substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (58 mg, 0.05 mmol) into a reaction vial.
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M aqueous

    
     (1.5 mL).
    
  • Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Critical Step: Oxygen causes oxidative homocoupling of the boronic acid.

  • Reaction: Heat to 80°C for 6–8 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (careful acidification ensures the sulfonamide is protonated and stays in the organic layer), then brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica chromatography.[1]

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield (Cyclization) Catalyst PoisoningEnsure strict anaerobic conditions.[1] Oxygen oxidizes Cu(I) to inactive Cu(II).
Incomplete Conversion Steric HindranceThe N-butyl group adds bulk.[1] Increase temperature to 110°C or switch ligand to DMEDA (N,N'-dimethylethylenediamine).
De-bromination (Suzuki) ProtodehalogenationReaction temperature too high or solvent "wet" with protic impurities (other than the intended water). Lower temp to 60°C.
Competitive Cyclization Base too strongIn Suzuki coupling, avoid

or

.[1] Stick to

or

.

References

  • Intramolecular N-Arylation (Sultam Synthesis)

    • Title: Copper-Catalyzed Intramolecular N-Arylation of Sulfonamides: A General and Efficient Synthesis of Benzisothiazoline 1,1-Dioxides.
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Suzuki Coupling of Sulfonamides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Sulfonamides with Aryl Boronic Acids.[1]

    • Source:Organic Letters
    • URL:[Link]

  • pKa Data & Electronic Properties

    • Title: Acidity of N-substituted benzenesulfonamides.[1]

    • Source:Journal of Chemical & Engineering Data[1]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-bromo-N-butylbenzenesulfonamide for Structural Verification

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a detailed guide and standard operating procedure for the structural elucidation of 2-bromo-N-butylbenzenesulfonamide using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We delve into the causality behind critical experimental choices, from sample preparation to spectral interpretation, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of substituted benzenesulfonamide derivatives. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible data for regulatory submissions and foundational research.

Introduction and Scientific Context

2-bromo-N-butylbenzenesulfonamide is a key synthetic intermediate in the development of various pharmaceutical agents and agrochemicals. The sulfonamide functional group is a cornerstone of medicinal chemistry, and precise characterization of its derivatives is critical for ensuring product purity, understanding reaction outcomes, and confirming molecular identity.

NMR spectroscopy offers a non-destructive method to map the complete atomic framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[1][2] Together, they enable unambiguous confirmation of the target structure, distinguishing it from potential isomers or impurities. This guide provides the theoretical grounding and practical steps necessary to perform and interpret these analyses with confidence.

Molecular Structure and Predicted Spectral Features

The unique arrangement of functional groups in 2-bromo-N-butylbenzenesulfonamide gives rise to a distinct NMR fingerprint. Understanding the expected signals is the first step in successful spectral assignment.

Figure 1: Annotated structure of 2-bromo-N-butylbenzenesulfonamide.

Expected ¹H NMR Signals:

  • Aromatic Protons (4H): Located in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current.[3][4] The electron-withdrawing nature of both the sulfonyl and bromo groups will cause significant deshielding. A complex multiplet is expected due to ortho, meta, and para spin-spin coupling.

  • Sulfonamide Proton (1H): A potentially broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It is D₂O exchangeable.

  • N-Butyl Protons (9H): Four distinct signals in the upfield region (δ 0.8-3.5 ppm), with splitting patterns dictated by adjacent protons (n+1 rule).[5][6]

Expected ¹³C NMR Signals:

  • Aromatic Carbons (6C): Six unique signals in the δ 110-150 ppm range.[7] The carbons directly attached to bromine (C2) and the sulfonyl group (C1) will be significantly affected.

  • N-Butyl Carbons (4C): Four unique signals in the aliphatic region (δ 10-50 ppm).[8]

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of an NMR spectrum is directly dependent on meticulous sample preparation. This protocol ensures high magnetic field homogeneity and optimal sample concentration.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated solvents are essential to prevent overwhelming signals from protonated solvents in ¹H NMR and to provide a signal for the spectrometer's deuterium lock channel.[9] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve many organic compounds and its relative inertness. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue and is particularly useful for observing exchangeable protons like the N-H of the sulfonamide, which often appears as a sharper peak in this solvent.

  • Sample Concentration: An optimal concentration is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues like line broadening or insolubility. For a typical small molecule (<1000 g/mol ), 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is recommended.[10]

  • Filtration: All samples must be free of particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[10]

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh 10-20 mg of 2-bromo-N-butylbenzenesulfonamide into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃, 99.8% D) to the vial. Gently swirl to dissolve the sample completely.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Use this pipette to transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This step removes any microscopic solid impurities.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is between 40-50 mm (approximately 0.6-0.7 mL).[11] This height is critical for proper interaction with the spectrometer's radiofrequency coils.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • D₂O Exchange (Optional): To confirm the N-H proton signal, acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The N-H signal will disappear or significantly diminish.

Data Interpretation and Structural Assignment

The following tables summarize the predicted and assigned chemical shifts for 2-bromo-N-butylbenzenesulfonamide.

¹H NMR Spectral Analysis
Assignment Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Rationale & Notes
H-6 (Aromatic)8.0 - 8.2dd1HJ_ortho, J_metaMost deshielded aromatic proton, ortho to the strongly electron-withdrawing SO₂ group.
H-3, H-4, H-57.3 - 7.8m3H-Complex multiplet due to overlapping signals and multiple coupling interactions.[12]
-SO₂NH -5.0 - 6.5br s1H-Chemical shift is solvent and concentration dependent. Signal disappears upon D₂O exchange.
-N-CH₂ -3.0 - 3.2t2HJ ≈ 7.2Adjacent to the electronegative nitrogen atom, resulting in a downfield shift. Split by the two β-protons.
-CH₂-CH₂ -CH₂-1.4 - 1.6m (sextet)2HJ ≈ 7.2Split by the adjacent α- and γ-protons.
-CH₂ -CH₃1.2 - 1.4m (sextet)2HJ ≈ 7.4Split by the adjacent β- and δ-protons.
-CH₂-CH₃ 0.8 - 0.9t3HJ ≈ 7.4Terminal methyl group, most shielded aliphatic protons. Split by the two γ-protons.

Table 1: Detailed ¹H NMR spectral assignments for 2-bromo-N-butylbenzenesulfonamide.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is acquired with broadband proton decoupling, resulting in a singlet for each unique carbon atom.[13]

Assignment Predicted δ (ppm) Rationale & Notes
C1 (C-S)138 - 142Quaternary carbon attached to the sulfonyl group. Its chemical shift is significantly influenced by the substituent.
C2 (C-Br)120 - 125Carbon directly attached to bromine. The "heavy atom effect" of bromine influences the shift.
C3, C4, C5, C6127 - 135Four distinct signals for the remaining aromatic carbons, with shifts determined by their position relative to the two substituents.[14]
Cα (-N-C H₂-)43 - 46Most deshielded aliphatic carbon due to direct attachment to the nitrogen atom.
Cβ (-C H₂-)31 - 34Aliphatic carbon in the beta position.
Cγ (-C H₂-)19 - 22Aliphatic carbon in the gamma position.
Cδ (-C H₃)13 - 15Terminal methyl carbon, the most shielded carbon in the molecule.

Table 2: Predicted ¹³C NMR chemical shifts for 2-bromo-N-butylbenzenesulfonamide.

Comprehensive Analysis Workflow

The process from sample to final structure confirmation follows a logical and systematic path, as illustrated below. This workflow ensures that all necessary steps are taken to produce a reliable and defensible result.

Figure 2: Systematic workflow for NMR-based structural verification.

Conclusion

This application note has detailed a comprehensive and robust methodology for the ¹H and ¹³C NMR analysis of 2-bromo-N-butylbenzenesulfonamide. By following the outlined protocols for sample preparation and applying the principles of spectral interpretation, researchers can achieve unambiguous structural confirmation of this and related sulfonamide compounds. The integration of theoretical rationale with practical, step-by-step instructions provides a complete framework for obtaining high-quality, reliable data essential for research and development in the chemical and pharmaceutical industries.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • NMR Sample Preparation. Department of Chemistry, University of California, Riverside. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Sample Preparation. Department of Chemistry, Michigan State University. [Link]

  • NMR Solvents. Isotope Science / Alfa Chemistry. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. [Link]

  • Basic 1H and 13C NMR Spectroscopy. John Wiley & Sons. [Link]

  • 8.3 1H and 13C NMR spectroscopy. Fiveable. [Link]

  • Metin, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. [Link]

  • Short Summary of 1H-NMR Interpretation. Organic Chemistry Data. [Link]

  • Lecture outline 1H NMR spectra of aromatic compounds. University of California, Irvine. [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Teale, A. M., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • How to read NMR spectra from the basics. JEOL Ltd. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

Sources

Application

Application Note: FT-IR Spectroscopy of Sulfonamide Compounds

Executive Summary This guide provides a comprehensive protocol for the vibrational characterization of sulfonamide-based pharmacophores using Fourier Transform Infrared (FT-IR) spectroscopy. Sulfonamides ( ), a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for the vibrational characterization of sulfonamide-based pharmacophores using Fourier Transform Infrared (FT-IR) spectroscopy. Sulfonamides (


), a cornerstone of medicinal chemistry, exhibit distinct vibrational signatures heavily influenced by their crystalline environment and hydrogen-bonding networks. This note details the theoretical basis, experimental workflows (ATR vs. Transmission), and critical peak assignment logic required to validate structural integrity, detect polymorphs, and monitor metal complexation in drug development pipelines.

Theoretical Background: The Sulfonamide Moiety

The sulfonamide functional group consists of a sulfur atom hexavalently bonded to two oxygens and a nitrogen. Unlike amides, the


 bond has partial double-bond character (

bonding), which significantly affects the vibrational force constants.[1]

The vibrational spectrum is dominated by the sulfonyl group (


)  and the amine/amide (

)
functionalities.
  • 
     Stretching:  The coupling of the two 
    
    
    
    bonds creates two intense bands: asymmetric (
    
    
    ) and symmetric (
    
    
    ) stretching.[1][2] These are highly sensitive to the electronegativity of substituents on the sulfur or nitrogen.
  • 
     Modes:  The position of the 
    
    
    
    stretch is a direct probe of the hydrogen-bonding network. In solid-state samples, shifts of >50 cm⁻¹ are common between different polymorphs due to variations in intermolecular
    
    
    interactions.[1]

Experimental Protocol

Workflow Overview

The following diagram outlines the decision process for selecting the appropriate sampling technique based on the analytical goal.

Sulfonamide_Workflow Start Sample Received (Sulfonamide API/Intermediate) Goal Define Analytical Goal Start->Goal QC Routine QC / ID (High Throughput) Goal->QC Speed Priority Structure Structural Elucidation / Polymorph Screening Goal->Structure Resolution Priority ATR Method A: ATR (Diamond/ZnSe Crystal) QC->ATR KBr Method B: Transmission (KBr Pellet) Structure->KBr Process_ATR Clamp Pressure Optimization (Ensure Contact) ATR->Process_ATR Process_KBr Grind 1:100 ratio Press @ 8-10 tons KBr->Process_KBr Analysis Spectral Acquisition (4000 - 400 cm⁻¹) Process_ATR->Analysis Process_KBr->Analysis Validation Data Validation (Check CO₂/H₂O interference) Analysis->Validation

Figure 1: Decision matrix for FT-IR sampling of sulfonamides. ATR is preferred for speed, while KBr pellets are critical for resolving subtle polymorphic shifts.[1]

Method A: Attenuated Total Reflectance (ATR)

Best for: Routine Quality Control, raw material identification.[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[3][4] Diamond is preferred for hard crystalline sulfonamides to prevent scratching.

  • Sample Loading: Place ~5-10 mg of the solid powder onto the crystal center.

  • Contact Optimization: Lower the pressure arm. Critical: Monitor the live preview. Increase pressure until the peak absorbance of the strongest band (usually

    
     asym at ~1330 cm⁻¹) reaches 0.1–0.5 A. Do not over-tighten, as this can shift bands in pressure-sensitive polymorphs.
    
  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Transmission)

Best for: Polymorph screening, publication-quality spectra, and resolving weak S-N bands.[1]

  • Preparation: Mix 1–2 mg of sulfonamide with ~150 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2–3 minutes. Caution: Sulfonamides can be heat-sensitive; avoid vigorous grinding that generates excessive frictional heat.

  • Pressing: Transfer to a 13 mm die. Evacuate air for 1 minute, then press at 8–10 tons for 2 minutes.

  • Check: The pellet must be transparent/translucent. If opaque (white), regrind or reduce sample concentration.[1]

Data Analysis & Peak Assignment

Characteristic Vibrational Bands

The following table summarizes the diagnostic bands for sulfonamide derivatives (


).
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Amine (

/

)

3350 – 3450MediumPrimary sulfonamides only (

).[1]

3200 – 3300MediumSharp in crystalline samples; broadens with H-bonding.[1]
Sulfonyl (

)

1320 – 1360 Strong The most diagnostic band.[1] Shifts to lower

with strong H-bonding.

1140 – 1180 Strong Often sharper than the asymmetric band.[1]
S-N Bond

900 – 950Weak-MedOften obscured by aromatic ring breathing modes.[1]
Aromatic Ring

1580 – 1600VariableDiagnostic of the

group (e.g., phenyl).[1]
Amide II Analog

1530 – 1570MediumIn-plane bending; useful for secondary sulfonamides.[1]
Interpretation Logic

Use the following logic flow to assign peaks and determine the state of the sulfonamide.

Spectral_Logic Input Identify Major Peaks (1400-1100 cm⁻¹) Check_SO2 Locate Strong Doublet? ~1330 (asym) & ~1150 (sym) Input->Check_SO2 Confirm_Sulf Sulfonyl Group Confirmed Check_SO2->Confirm_Sulf Yes Check_NH Check 3200-3450 cm⁻¹ region Confirm_Sulf->Check_NH Doublet_NH Doublet (3350/3250)? Check_NH->Doublet_NH Singlet_NH Singlet (~3250)? Check_NH->Singlet_NH Primary Primary Sulfonamide (-SO₂NH₂) Doublet_NH->Primary Secondary Secondary Sulfonamide (-SO₂NHR) Singlet_NH->Secondary Metal_Check Check SO₂ Shift vs. Ligand Primary->Metal_Check Secondary->Metal_Check If Metal Complex Coordination Metal Coordination (SO₂ shifts ↓, NH shifts/disappears) Metal_Check->Coordination

Figure 2: Logic gate for structural classification of sulfonamides based on FT-IR spectral features.

Advanced Applications

Polymorphism Detection

Sulfonamides are notorious for polymorphism (e.g., Sulfamethoxazole).[1] FT-IR is a self-validating tool here because different crystal packings alter the hydrogen bond length between the sulfonamide


 and the sulfonyl 

.
  • Mechanism: A shorter hydrogen bond weakens the

    
     covalent bond, lowering the stretching frequency (
    
    
    
    ).[1]
  • Protocol: Compare the

    
     and 
    
    
    
    regions. A shift of >5 cm⁻¹ between batches often indicates a polymorphic change or solvate formation.
Metal Complexation Analysis

Sulfonamides often act as ligands in metallodrugs (e.g., Silver Sulfadiazine).[1]

  • Binding Site: Coordination typically occurs through the sulfonamide Nitrogen (

    
    ) or Sulfonyl Oxygen (
    
    
    
    ).[1]
  • Spectral Evidence:

    • Deprotonation: If the metal replaces the N-proton, the

      
       band (~3250 cm⁻¹) will disappear .
      
    • Coordination: If the metal binds to the oxygen, the

      
       bands will shift to lower wavenumbers  (red shift) due to electron withdrawal from the S=O bond.
      

References

  • RSC Advances: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

  • Zeitschrift für Naturforschung: Infrared and NMR Spectra of Arylsulphonamides.

  • Journal of Molecular Structure: FT-IR spectra of sulfonamide ligands and metal complexes.

  • Spectrochimica Acta Part A: Vibrational spectroscopy of sulfonamide derivatives and SO2 stretching frequencies.

  • Journal of Pharmaceutical Sciences: Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.

Sources

Method

developing assays to test 2-bromo-N-butylbenzenesulfonamide bioactivity

Application Note & Protocols Topic: Developing Assays to Test 2-bromo-N-butylbenzenesulfonamide Bioactivity Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Developing Assays to Test 2-bromo-N-butylbenzenesulfonamide Bioactivity

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1] This document outlines a comprehensive, tiered strategy for the initial bioactivity screening and mechanistic evaluation of a novel derivative, 2-bromo-N-butylbenzenesulfonamide. We present a logical workflow, progressing from broad primary screens to more focused secondary and mechanistic assays, designed to efficiently identify and characterize the compound's pharmacological profile. This guide provides not only step-by-step protocols for key assays but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach for researchers in drug discovery and development.

Introduction: The Scientific Rationale

Benzenesulfonamide derivatives are recognized for their wide range of biological activities.[2] This versatility stems from the sulfonamide moiety's ability to mimic the p-aminobenzoic acid (PABA) structure, leading to the well-known inhibition of dihydropteroate synthase (DHPS) in bacteria, or to bind effectively to the zinc-containing active sites of metalloenzymes like carbonic anhydrases (CAs).[3][4] Furthermore, the parent N-butylbenzenesulfonamide has been identified as an antagonist of the human androgen receptor, suggesting potential applications in treating hormone-dependent conditions like benign prostatic hyperplasia and prostate cancer.[5][6][7]

The subject of this guide, 2-bromo-N-butylbenzenesulfonamide, introduces a bromine atom at the ortho-position of the benzene ring. This halogen substitution can significantly alter the compound's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—potentially leading to novel or enhanced biological activities. The objective of the following protocols is to systematically explore these possibilities.

Our proposed screening cascade is designed to cast a wide net initially and then focus resources on promising leads. This approach maximizes the probability of discovering significant bioactivity while ensuring that any observed effects are rigorously validated.

The Tiered Assay Strategy: A Workflow for Discovery

A logical progression from broad, high-throughput screening to specific, hypothesis-driven assays is critical for the efficient evaluation of a novel compound. The following workflow illustrates this tiered approach.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) Studies A Compound Synthesis & Quality Control (2-bromo-N-butylbenzenesulfonamide) B Broad Spectrum Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) A->B C Antimicrobial Susceptibility Screen (e.g., Agar Diffusion) A->C D IC50 Determination in Responsive Cancer Cell Lines (e.g., PC-3, LNCaP) B->D Cytotoxic Hit? E Minimum Inhibitory Concentration (MIC) Assay C->E Antimicrobial Hit? F Androgen Receptor (AR) Competitive Binding Assay D->F Prostate Cancer Hit? G Carbonic Anhydrase Inhibition Assay D->G Prostate Cancer Hit? I AR Signaling Pathway (Reporter Gene Assay) D->I Prostate Cancer Hit? H DHPS Enzyme Inhibition Assay E->H Confirmed Antibacterial?

Caption: Tiered workflow for bioactivity screening.

Tier 1 Protocol: Broad Spectrum Cytotoxicity Screening

Principle: The initial screen aims to identify any general cytotoxic or anti-proliferative effects of the compound against a panel of human cancer cell lines and a non-cancerous control line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Cell Line Panel Rationale:

  • PC-3 & LNCaP (Prostate Cancer): Selected based on the known antiandrogenic activity of the parent compound, N-butylbenzenesulfonamide.[7] LNCaP is androgen-sensitive, while PC-3 is androgen-independent, allowing for initial mechanistic insights.

  • MCF-7 (Breast Cancer): A standard epithelial cancer cell line.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and establish a preliminary therapeutic window.

Protocol 3.1: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture cells to ~80% confluency in appropriate media.

    • Trypsinize, neutralize, and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-bromo-N-butylbenzenesulfonamide in DMSO.

    • Perform a serial dilution to create working solutions. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Remove media from the wells and add 100 µL of media containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Include wells with vehicle control (media with 0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO or a known cytotoxic drug like Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration can be optimized based on the cell doubling time.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the media.

    • Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation:

Cell LineTreatment Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
PC-3Vehicle (0.5% DMSO)1.250100%
11.18895%
100.93875%
500.62550%
1000.31325%
HEK293Vehicle (0.5% DMSO)1.310100%
1001.17990%

A significant, dose-dependent decrease in viability in a cancer cell line (e.g., PC-3) with minimal effect on the non-cancerous line (HEK293) would be considered a promising "hit" warranting progression to Tier 2 assays.

Tier 2 Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: If the Tier 1 screen indicates potential antimicrobial activity, this assay is performed to quantify the lowest concentration of the compound that visibly inhibits microbial growth. The broth microdilution method is a standardized technique for determining the MIC.

Rationale: The sulfonamide moiety is a classic antibacterial pharmacophore.[8][9] Testing for this activity is a logical step. We select representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Protocol 4.1: Broth Microdilution MIC Assay

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Compound Dilution Series:

    • In a sterile 96-well U-bottom plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Prepare a 2X working stock of the compound (e.g., 256 µg/mL). Add 100 µL of this stock to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume to 100 µL and the final bacterial concentration to ~7.5 x 10⁵ CFU/mL.

    • The final compound concentrations will now range from 128 µg/mL down to 0.25 µg/mL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Data Presentation:

Compound Concentration (µg/mL)S. aureus GrowthE. coli Growth
128--
64--
32-+
16++
8++
...++
Growth Control++
Determined MIC 64 µg/mL >128 µg/mL

Tier 3 Protocol: Androgen Receptor Signaling Assay

Principle: Should the compound show selective cytotoxicity towards androgen-sensitive prostate cancer cells (LNCaP) in Tier 1 and 2, a mechanistic assay is required to determine if this is due to antagonism of the androgen receptor (AR). A reporter gene assay provides a functional readout of AR pathway activity. In this system, cells are engineered to express a reporter protein (e.g., luciferase) under the control of an androgen-responsive element (ARE). AR antagonists will inhibit androgen-induced luciferase expression.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Translocation & Dimerization DHT Androgen (DHT) DHT->AR TestCmpd 2-bromo-N-butyl- benzenesulfonamide TestCmpd->AR Antagonism? Luc Luciferase Gene Transcription Gene Transcription ARE->Transcription

Caption: Androgen Receptor signaling pathway inhibition.

Protocol 5.1: ARE-Luciferase Reporter Gene Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as PC-3, which has low endogenous AR expression.

    • Co-transfect the cells with two plasmids: one expressing the full-length human androgen receptor and another containing a luciferase reporter gene driven by an ARE-containing promoter. A third plasmid expressing Renilla luciferase can be included as a transfection control.

  • Cell Seeding and Treatment:

    • After transfection (24h), seed the cells into a 96-well white, clear-bottom plate.

    • Allow cells to attach for 24 hours.

    • Replace the medium with a charcoal-stripped serum medium to remove endogenous androgens.

    • Pre-treat cells for 1 hour with 2-bromo-N-butylbenzenesulfonamide at various concentrations or a known AR antagonist (e.g., Bicalutamide) as a positive control.

    • Stimulate the cells with a constant, sub-maximal concentration of an androgen, such as dihydrotestosterone (DHT) (e.g., 1 nM).

  • Incubation:

    • Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading:

    • Wash the cells with PBS.

    • Lyse the cells using a passive lysis buffer.

    • Use a dual-luciferase reporter assay system. Measure firefly luciferase activity first, then add the second reagent to quench the firefly signal and measure Renilla luciferase activity.

    • Read luminescence on a microplate luminometer.

Data Analysis and Interpretation:

  • Normalize Data: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to correct for differences in transfection efficiency and cell number.

  • Calculate % Inhibition: % Inhibition = 100 * (1 - [Signal_Test - Signal_Unstimulated] / [Signal_Stimulated - Signal_Unstimulated])

  • Plot IC50 Curve: Plot % Inhibition versus the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

A dose-dependent decrease in DHT-stimulated luciferase activity indicates that 2-bromo-N-butylbenzenesulfonamide acts as an antagonist of the androgen receptor signaling pathway.

Conclusion

This application note provides a structured, multi-tiered framework for characterizing the bioactivity of 2-bromo-N-butylbenzenesulfonamide. By beginning with broad, unbiased screens and progressing to specific, mechanism-of-action studies, researchers can efficiently uncover and validate the compound's therapeutic potential. The detailed protocols serve as a robust starting point, which should be further optimized for specific laboratory conditions and research goals. This systematic approach ensures scientific rigor and maximizes the potential for novel discoveries in the vast chemical space of sulfonamide derivatives.

References

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. Retrieved from [Link][10]

  • PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link][11]

  • Jinli Chemical. (2025, December 29). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link][12]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. Retrieved from [Link][13]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Applied Pharmaceutical Science, 14(3), 133-143. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem Compound Summary for CID 19241. Retrieved from [Link][6]

  • Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 82(11), 1229-1249. Retrieved from [Link][9]

  • Schoen, I., et al. (2021). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces, 13(49), 58515-58524. Retrieved from [Link][3]

  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. Retrieved from [Link][1]

  • Google Patents. (n.d.). Benzenesulfonamide compounds and their use as therapeutic agents. Retrieved from [15]

  • Google Patents. (n.d.). Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Retrieved from [7]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30224. Retrieved from [Link][4]

  • Mathews, J. M., et al. (2016). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica, 46(11), 951-961. Retrieved from [Link][16]

  • Aday, B., et al. (2021). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 39(10), 3619-3630. Retrieved from [Link][2]

Sources

Application

Application Notes and Protocols for the Antibacterial Screening of Novel Sulfonamide Derivatives

Introduction: Reinvigorating the Sulfa Drug Pipeline Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their discovery marked...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reinvigorating the Sulfa Drug Pipeline

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1] Their discovery marked a pivotal moment in the fight against bacterial infections. These compounds function as bacteriostatic agents, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1][2] The continued relevance of sulfonamides in treating a range of bacterial and even some fungal and protozoal infections underscores the enduring potential of their core chemical scaffold.[3][4] However, the rise of widespread bacterial resistance necessitates the development of novel sulfonamide derivatives with enhanced potency, broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.[5][6]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for the systematic antibacterial screening of newly synthesized sulfonamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each experimental choice, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Scientific Foundation: Mechanism of Action and Rationale for Screening

The selective toxicity of sulfonamides hinges on a fundamental metabolic difference between prokaryotic and eukaryotic cells.[7][8] Bacteria must synthesize their own folic acid (vitamin B9), an essential precursor for the synthesis of nucleic acids and certain amino acids.[2][] In contrast, mammals and other eukaryotes obtain folate from their diet.[2][4]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS).[3][5] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydrofolic acid, a critical intermediate in the folate pathway, thereby halting bacterial proliferation.[1][] This targeted mechanism provides a clear and robust basis for screening new derivatives.

Visualizing the Mechanism of Action

The following diagram illustrates the competitive inhibition of DHPS by sulfonamide derivatives, leading to the disruption of the bacterial folic acid synthesis pathway.

Sulfonamide Mechanism of Action cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Normal Reaction Bacterial_Growth_Inhibition Bacterial Growth Inhibition DHPS->Bacterial_Growth_Inhibition Sulfonamide Novel Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.

A Hierarchical Screening Cascade for Efficient Drug Discovery

A tiered or hierarchical approach to screening is crucial for the efficient allocation of resources and timely identification of promising lead compounds. This strategy allows for the rapid initial assessment of a large number of derivatives, with progressively more complex and resource-intensive assays reserved for the most active compounds.

Visualizing the Screening Workflow

The diagram below outlines a logical workflow for the antibacterial screening of novel sulfonamide derivatives, from initial broad-spectrum analysis to more detailed characterization.

Screening_Cascade Start Library of Novel Sulfonamide Derivatives Primary_Screen Primary Screen: Disk Diffusion Assay Start->Primary_Screen Secondary_Screen Secondary Screen: MIC Determination (Broth Microdilution) Primary_Screen->Secondary_Screen Active Compounds Inactive Inactive Compounds Primary_Screen->Inactive Inactive Compounds Selectivity_Screen Selectivity Screen: Cytotoxicity Assay (e.g., MTT) Secondary_Screen->Selectivity_Screen Potent Compounds Secondary_Screen->Inactive Weakly Active or Inactive Lead_Candidates Lead Candidates for Further Development Selectivity_Screen->Lead_Candidates Potent & Selective Selectivity_Screen->Inactive Cytotoxic Compounds

Caption: A hierarchical workflow for screening novel sulfonamide derivatives.

Part 1: Primary Screening - The Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative technique that is ideal for the initial, high-throughput screening of a large number of compounds.[10][11] It provides a rapid visual assessment of a compound's ability to inhibit bacterial growth.

Causality Behind Experimental Choices:

  • Why Mueller-Hinton Agar (MHA)? MHA is the recommended medium for routine susceptibility testing due to its reproducibility and low levels of sulfonamide inhibitors (e.g., thymidine and PABA).[12]

  • Standardized Inoculum: The turbidity of the bacterial suspension is standardized to ensure a uniform lawn of bacterial growth, which is critical for the reproducibility of the zone of inhibition.[13]

  • The "15-15-15 Minute Rule": This rule minimizes the variability that can arise from delays between inoculum preparation, plate inoculation, disk application, and incubation.[13]

Protocol: Disk Diffusion Assay

Materials:

  • Novel sulfonamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • Sterile swabs

  • McFarland 0.5 turbidity standard

  • Incubator (35-37°C)

  • Calipers or ruler

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[14]

  • Inoculation of Agar Plate: Dip a sterile swab into the adjusted bacterial suspension, removing excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate uniformly in three directions to ensure a confluent lawn of growth.[10] Allow the plate to dry for 5-15 minutes.

  • Application of Disks: Aseptically apply sterile paper disks impregnated with a known concentration of the test sulfonamide derivative onto the inoculated agar surface.[10] Gently press each disk to ensure complete contact with the agar.[12] Ensure disks are spaced at least 24 mm apart from center to center.[12]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters (mm).[15] A larger zone of inhibition generally indicates greater antibacterial activity.

Part 2: Secondary Screening - Minimum Inhibitory Concentration (MIC) Determination

Compounds that demonstrate promising activity in the primary screen should be advanced to a quantitative assay to determine their Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][16][17] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[14][18]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is highly efficient, requires small volumes of reagents, and allows for the simultaneous testing of multiple compounds and concentrations, making it suitable for generating quantitative dose-response data.

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient, which is effective for determining the MIC value with sufficient precision.[16]

  • Standardized Bacterial Concentration: A final inoculum concentration of approximately 5 x 10^5 CFU/mL is critical for the accuracy and reproducibility of the MIC value, as per guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Active sulfonamide derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the row to well 10. Discard 50 µL from well 10. d. Well 11 should serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth, as observed by the naked eye or by measuring optical density (OD) with a microplate reader.[16]

Data Presentation: Example MIC Values (µg/mL)
Compound S. aureus E. coli P. aeruginosa
Sulfonamide A1632>128
Sulfonamide B4864
Sulfonamide C>128>128>128
Ciprofloxacin (Control)0.50.251

Part 3: Assessing Selectivity - In Vitro Cytotoxicity Testing

An ideal antimicrobial agent should exhibit high potency against bacterial targets while demonstrating minimal toxicity to host cells. Therefore, it is essential to evaluate the cytotoxicity of promising sulfonamide derivatives against a relevant eukaryotic cell line. The MTT assay is a common colorimetric method used to assess cell viability.[21]

Causality Behind Experimental Choices:

  • Why the MTT Assay? This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

  • Choice of Cell Line: The choice of cell line (e.g., HEK-293 for normal kidney cells, or HepG2 for liver cells) should be relevant to the potential clinical application and toxicity profile of the drug class.[22][23]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Lead sulfonamide derivatives

  • Eukaryotic cell line (e.g., HEK-293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the appropriate wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[24][25]

Conclusion and Future Directions

The systematic screening cascade detailed in these application notes provides a robust framework for the identification and characterization of novel sulfonamide derivatives with promising antibacterial activity. By integrating qualitative primary screening with quantitative secondary and selectivity assays, researchers can efficiently prioritize compounds for further preclinical development. Compounds that exhibit high potency (low MIC) and low cytotoxicity (high IC50) are considered strong lead candidates. Future investigations should focus on elucidating the spectrum of activity against a broader panel of clinical isolates, including resistant strains, and exploring in vivo efficacy in relevant animal models of infection.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Retrieved February 11, 2026, from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). GoodRx Health. Retrieved February 11, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved February 11, 2026, from [Link]

  • Sulfonamides Resistance Genes. (n.d.). Rupa Health. Retrieved February 11, 2026, from [Link]

  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025, May 3). YouTube. Retrieved February 11, 2026, from [Link]

  • Sadeghi-aliabadi, H., & Mohammadi, F. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 10(1), 65–71. Retrieved February 11, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Sulfonamide resistance Definition. (n.d.). Fiveable. Retrieved February 11, 2026, from [Link]

  • Al-Sultani, K. H. K., Hassan, M. Q., & Al-Bayati, Z. F. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(2), 52-61. Retrieved February 11, 2026, from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved February 11, 2026, from [Link]

  • Antibiotic Disk Diffusion Assay Guide. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (2022, April). European Union. Retrieved February 11, 2026, from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November). ResearchGate. Retrieved February 11, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 11, 2026, from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center. Retrieved February 11, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 11, 2026, from [Link]

  • Dihydrofolate reductase. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (n.d.). Scientific Research Publishing. Retrieved February 11, 2026, from [Link]

  • CLSI M100Ed34(1). (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 11, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities. (2024, November 4). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • CLSI M100™. (n.d.). Clinical and Laboratory Standards Institute. Retrieved February 11, 2026, from [Link]

  • Gull, I., Hameed, A., & Ahmad, I. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. The Scientific World Journal, 2014, 670354. Retrieved February 11, 2026, from [Link]

  • Isik, K., & Özdemir, F. (2009). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. ResearchGate. Retrieved February 11, 2026, from [Link]

  • Bendjeddou, A., Abbaz, T., Khacha, N., Benahmed, M., Gouasmia, A., & Villemin, D. (2016). Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 799-806. Retrieved February 11, 2026, from [Link]

  • Isik, K., & Özdemir, F. (2009). Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. Microbiological research, 164(1), 49–58. Retrieved February 11, 2026, from [Link]

  • Dihydrofolate reductase. (2024, January 21). Proteopedia. Retrieved February 11, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved February 11, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnologies. Retrieved February 11, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved February 11, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Tuske, S., S-R, C. G., Anderson, K. S., & S-R, C. G. (2004). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Journal of Biological Chemistry, 279(53), 55291–55298. Retrieved February 11, 2026, from [Link]

  • Genc, Y., Ozkanca, R., Bekdemir, Y., & Isik, K. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 15. Retrieved February 11, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved February 11, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Retrieved February 11, 2026, from [Link]

  • Prokaryotes vs Eukaryotes: What Are the Key Differences?. (2025, January 29). Technology Networks. Retrieved February 11, 2026, from [Link]

  • Eukaryotic vs. Prokaryotic Cells | Key Differences Explained. (n.d.). Britannica. Retrieved February 11, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the Purification of 2-bromo-N-butylbenzenesulfonamide via Crystallization

Introduction: The Critical Role of Purity for 2-bromo-N-butylbenzenesulfonamide 2-bromo-N-butylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 2-bromo-N-butylbenzenesulfonamide

2-bromo-N-butylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a sulfonamide linkage, a reactive bromo substituent, and a lipophilic butyl group, makes it a versatile building block. The efficacy, safety, and regulatory compliance of the final active ingredients derived from this intermediate are critically dependent on its purity. Even trace amounts of impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to undesirable side reactions, reduced yield, and potential toxicity in the final product.

Crystallization is a powerful and scalable technique for the purification of solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system. A successful crystallization process can effectively remove impurities, control polymorphic form, and yield a product with the desired physical characteristics, such as crystal size and habit, which are crucial for downstream processing.

This comprehensive guide provides detailed application notes and protocols for the purification of 2-bromo-N-butylbenzenesulfonamide using various crystallization techniques. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification strategies. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 2-bromo-N-butylbenzenesulfonamide and its potential impurities is fundamental to developing an effective crystallization strategy. While experimental data for the target compound is not extensively available in the public domain, we can infer its properties from structurally related compounds.

Table 1: Estimated Physicochemical Properties of 2-bromo-N-butylbenzenesulfonamide and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Probable Physical State at RTEstimated Melting Point (°C)Inferred Solubility Profile
2-bromo-N-butylbenzenesulfonamide C₁₀H₁₄BrNO₂S292.19Solid85 - 100Soluble in polar organic solvents (alcohols, ketones, esters); sparingly soluble in nonpolar hydrocarbons; very low solubility in water.
2-bromobenzenesulfonamideC₆H₆BrNO₂S236.09Solid191 - 195-
N-butylbenzenesulfonamideC₁₀H₁₅NO₂S213.30Liquid or Solid~83Soluble in ethanol, acetone, and chloroform; limited solubility in water.[1]

Likely Impurities from Synthesis:

The synthesis of 2-bromo-N-butylbenzenesulfonamide most likely proceeds via the reaction of 2-bromobenzenesulfonyl chloride with n-butylamine.[2] Based on this, the primary impurities are expected to be:

  • 2-bromobenzenesulfonyl chloride (starting material): A moisture-sensitive solid with a melting point of 49-52 °C.[3][4] It is reactive and will hydrolyze in the presence of water to form 2-bromobenzenesulfonic acid.

  • n-Butylamine (starting material): A liquid with a boiling point of 78 °C, miscible with water, ethanol, and ether.[5][6][7][8]

  • 2-bromobenzenesulfonic acid (hydrolysis byproduct): A highly polar and water-soluble compound.

  • Di-substituted byproducts: Potentially formed if the sulfonamide nitrogen reacts further, though sterically hindered.

Principles of Crystallization for Purifying 2-bromo-N-butylbenzenesulfonamide

The core principle of crystallization is to create a supersaturated solution of the target compound from which it will selectively precipitate in a pure crystalline form, leaving impurities behind in the solution (mother liquor). The choice of solvent is paramount and is guided by the "like dissolves like" principle, coupled with the goal of having a significant difference in solubility at high and low temperatures.

For 2-bromo-N-butylbenzenesulfonamide, an ideal solvent would exhibit the following characteristics:

  • High solubility at elevated temperatures: To dissolve a substantial amount of the crude product.

  • Low solubility at lower temperatures: To ensure a high recovery of the purified product upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization

This is the simplest crystallization technique and is often the first approach. It is suitable when a single solvent is found that meets the ideal criteria. Based on the inferred solubility, polar organic solvents are good candidates.

Materials:

  • Crude 2-bromo-N-butylbenzenesulfonamide

  • High-purity solvent (e.g., isopropanol, ethanol, or acetone)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude material (e.g., 50 mg) in a test tube.

    • Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, the solvent is likely too good a solvent for recrystallization.

    • If it is sparingly soluble, gently heat the test tube. If the compound dissolves upon heating, it is a promising candidate.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Repeat with other potential solvents to find the optimal one. Isopropanol is often a good starting point for sulfonamides.

  • Dissolution:

    • Place the crude 2-bromo-N-butylbenzenesulfonamide in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent Method)

This technique is useful when a single solvent that meets all the criteria cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.

Materials:

  • Crude 2-bromo-N-butylbenzenesulfonamide

  • A "good" solvent (e.g., acetone, ethyl acetate)

  • An "anti-solvent" (e.g., heptane, water)

  • Equipment as listed in Protocol 1

Step-by-Step Methodology:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature.

    • Add the "anti-solvent" dropwise until the solution becomes turbid (cloudy), indicating the onset of precipitation.

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. The formation of crystals indicates a suitable solvent/anti-solvent pair. A common pair for compounds of this nature could be Ethyl Acetate/Heptane.

  • Dissolution:

    • Dissolve the crude 2-bromo-N-butylbenzenesulfonamide in the minimum amount of the "good" solvent at or near its boiling point.

  • Addition of Anti-Solvent:

    • Slowly add the "anti-solvent" to the hot solution until persistent turbidity is observed.

    • If necessary, add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection, Washing, and Drying:

    • Follow steps 5 and 6 from Protocol 1. The washing solvent should be a mixture of the solvent and anti-solvent in a ratio that does not dissolve the crystals, or the pure anti-solvent.

Troubleshooting Common Crystallization Issues

IssuePossible CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or high impurity concentration.Re-heat the solution to dissolve the oil, add more solvent, and cool more slowly. Consider a different solvent with a lower boiling point.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If too much solvent was used, evaporate some of it off and allow the solution to cool again.
Low Yield The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath. Use the minimum amount of hot solvent for dissolution.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Consider a pre-purification step such as treatment with activated carbon before hot filtration.

Visualization of Experimental Workflow

Solvent Selection Workflow

Solvent_Selection start Start: Crude 2-bromo-N-butylbenzenesulfonamide test_solubility Test Solubility in a Small Sample start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes precipitates_cooling Precipitates on Cooling? dissolves_hot->precipitates_cooling Yes dissolves_hot->unsuitable No suitable_single Suitable Single Solvent Found precipitates_cooling->suitable_single Yes consider_multi Consider Multi-Solvent System precipitates_cooling->consider_multi No try_another Try Another Solvent unsuitable->try_another try_another->test_solubility consider_multi->test_solubility

Sources

Application

derivatization of 2-bromo-N-butylbenzenesulfonamide for structure-activity relationship studies

Application Note: Strategic Derivatization of 2-Bromo-N-butylbenzenesulfonamide for SAR Profiling Introduction & Strategic Analysis The 2-bromo-N-butylbenzenesulfonamide scaffold represents a high-value "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Bromo-N-butylbenzenesulfonamide for SAR Profiling

Introduction & Strategic Analysis

The 2-bromo-N-butylbenzenesulfonamide scaffold represents a high-value "privileged structure" in drug discovery. Its utility stems from the juxtaposition of a stable, ionizable sulfonamide pharmacophore with an ortho-bromo handle. This specific geometry allows for the rapid generation of diverse chemical libraries targeting G-protein coupled receptors (GPCRs), enzymes (e.g., carbonic anhydrases), and ion channels.

The Strategic "Handles":

  • The Ortho-Bromo Handle (C-2 Position): This is the primary vector for diversification. It is electronically activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing the introduction of aryl, heteroaryl, or amino groups to probe the S1/S2 binding pockets of target proteins. Challenge: Steric hindrance from the adjacent sulfonamide group requires specific ligand choices.

  • The Sulfonamide Nitrogen (N-H): As a secondary sulfonamide (

    
    ), the N-H moiety serves as a hydrogen bond donor (HBD). Alkylation at this position converts it to a tertiary sulfonamide, removing the HBD capability and introducing new steric/lipophilic vectors (LogP modulation).
    

Experimental Workflows (Visualized)

The following decision tree outlines the synthetic pathways for maximizing SAR coverage around this scaffold.

SAR_Workflow Start Starting Material: 2-Bromo-N-butylbenzenesulfonamide Decision SAR Objective? Start->Decision RouteA Route A: Electronic/Steric Scan (Modify Core Ring) Decision->RouteA Target Core RouteB Route B: H-Bond/Solubility Scan (Modify Sulfonamide N) Decision->RouteB Target Tail Suzuki Suzuki-Miyaura Coupling (Biaryl formation) RouteA->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig Amination (Aniline formation) RouteA->Buchwald Primary/Secondary Amines Alkylation Base-Mediated Alkylation (Tertiary Sulfonamide) RouteB->Alkylation Alkyl Halides ProductA Library A: 2-Aryl-N-butylbenzenesulfonamides Suzuki->ProductA ProductB Library B: 2-Amino-N-butylbenzenesulfonamides Buchwald->ProductB ProductC Library C: N,N-Dialkylbenzenesulfonamides Alkylation->ProductC

Figure 1: Synthetic decision tree for the derivatization of 2-bromo-N-butylbenzenesulfonamide.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

Objective: To introduce aryl or heteroaryl substituents at the C-2 position. Critical Consideration: The ortho-sulfonamide group exerts significant steric pressure. Standard


 may fail with bulky boronic acids. We utilize 

or SPhos-based catalysts to overcome this.

Reagents & Equipment:

  • Substrate: 2-Bromo-N-butylbenzenesulfonamide (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

  • Apparatus: Microwave reactor or sealed pressure vial

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, combine the sulfonamide (0.5 mmol), boronic acid (0.6 mmol), and

    
     (18 mg, 0.025 mmol).
    
  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M aq.

    
     (0.75 mL) via syringe.
    
  • Reaction:

    • Method A (Microwave): Heat at 110°C for 30–60 minutes.

    • Method B (Thermal): Heat block at 100°C for 12–18 hours.

  • Work-up: Cool to RT. Filter through a Celite pad, eluting with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Mechanism Visualization:

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base + Ar'-B(OH)2) OxAdd->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regenerate

Figure 2: Simplified catalytic cycle highlighting the critical Oxidative Addition step hindered by ortho-substitution.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Objective: To replace the bromine with an amino group, creating 2-amino-benzenesulfonamide derivatives (highly privileged in CNS active compounds). Critical Consideration: Sulfonamides can poison Pd catalysts. Use of a strong base (


) and a specific ligand (BINAP or Xantphos) is required to facilitate the coupling of the amine partner.

Reagents:

  • Substrate: 2-Bromo-N-butylbenzenesulfonamide (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP (10 mol%)

  • Base:

    
     (1.5 equiv) - Note: Ensure anhydrous conditions.
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and BINAP in Toluene (1 mL) and stir for 10 mins to form the active catalyst complex.
    
  • Addition: Add the sulfonamide substrate, the amine, and

    
     to the reaction vessel. Add the catalyst solution. Dilute with Toluene to 0.1M concentration.
    
  • Reaction: Heat at 100°C for 16 hours.

  • Work-up: Quench with water, extract with DCM. Crucial: The product may be basic; ensure the aqueous layer pH is basic during extraction to avoid protonating the product.

Protocol C: N-Alkylation (N-Functionalization)

Objective: To convert the secondary sulfonamide to a tertiary sulfonamide, removing the H-bond donor. Critical Consideration: The


 of the sulfonamide N-H is ~10. Weak bases like 

are sufficient in polar aprotic solvents.

Reagents:

  • Substrate: 2-Bromo-N-butylbenzenesulfonamide (1.0 equiv)

  • Alkylating Agent: Alkyl Halide (R-X) (1.5 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Acetonitrile

Procedure:

  • Dissolve substrate in DMF (0.2 M).

  • Add Base and stir at RT for 15 mins (deprotonation).

  • Add Alkyl Halide dropwise.

  • Stir at 60°C for 4–6 hours.

  • Work-up: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc/LiCl (aq) wash to remove DMF.

Data Presentation & SAR Analysis

When analyzing the library, organize data to correlate structural changes with biological activity (


/ 

).

Table 1: Representative SAR Data Structure

Compound IDR2 (Suzuki/Buchwald)R1 (N-Substituent)LogP (Calc)Yield (%)Activity (

)
SM-001 -Br (Parent)-Butyl2.8N/AReference
SZ-002 -Phenyl-Butyl3.582%TBD
SZ-003 -4-F-Phenyl-Butyl3.678%TBD
BH-004 -Morpholino-Butyl2.165%TBD
NK-005 -Br-Butyl, -Methyl3.190%TBD

Interpretation Guide:

  • Hammett Plot: For Suzuki products (SZ-series), plot

    
     vs. 
    
    
    
    (Hammett constant) of the aryl substituent. A linear correlation indicates electronic influence on binding.
  • Topliss Tree: Use the results of the initial set (e.g., Phenyl vs 4-Cl-Phenyl) to guide the next round of synthesis (e.g., if 4-Cl is more active, move to 3,4-dichloro).

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Sulfonamide Privileged Structures: Scozzafava, A., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Bioorganic & Medicinal Chemistry Letters, 13(13), 2159-2164. [Link]

  • N-Alkylation Protocols: Mondal, S., et al. (2018). Transition-Metal-Free N-Alkylation of Sulfonamides with Alcohols. The Journal of Organic Chemistry, 83(15), 8784–8792. [Link]

Sources

Method

Application Note: 2-Bromo-N-Butylbenzenesulfonamide in Carbonic Anhydrase Inhibition Studies

[1] Executive Summary & Scientific Rationale This guide details the application of 2-bromo-N-butylbenzenesulfonamide (2-Br-N-BuBSA) as a mechanistic probe in Carbonic Anhydrase (CA) research.[1] While primary sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This guide details the application of 2-bromo-N-butylbenzenesulfonamide (2-Br-N-BuBSA) as a mechanistic probe in Carbonic Anhydrase (CA) research.[1] While primary sulfonamides (


) are the classical high-affinity inhibitors of CA, secondary sulfonamides  like 2-Br-N-BuBSA have emerged as critical tools for mapping the steric and thermodynamic boundaries of the CA active site.[1]

Why use 2-bromo-N-butylbenzenesulfonamide?

  • Thermodynamic Dissection: Unlike primary sulfonamides, secondary sulfonamides must undergo a specific deprotonation event to coordinate the catalytic Zinc(II) ion.[1][2] This molecule serves as a model to calculate the energetic penalty of N-substitution.[1]

  • Steric Mapping (The "Ortho Effect"): The 2-bromo substituent introduces significant steric bulk and halogen-bonding potential near the hydrophobic pocket (Val121, Val143), while the N-butyl chain probes the solvent-accessible region.[1]

  • Isoform Selectivity Profiling: The bulky N-butyl group often clashes with residues in cytosolic isoforms (hCA I, II) but may find accommodation in transmembrane tumor-associated isoforms (hCA IX, XII), making it a candidate for selectivity screening.[1]

Chemical Properties & Preparation

Compound Profile:

  • IUPAC Name: 2-bromo-N-butylbenzenesulfonamide[1][3][4][5]

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    [1][6]
    
  • Molecular Weight: 292.19 g/mol [1][6]

  • Solubility: Low in water; High in DMSO, Ethanol.[1]

Protocol 1: Stock Solution Preparation

Target Concentration: 10 mM stock in 100% DMSO.

  • Weighing: Accurately weigh 2.92 mg of 2-Br-N-BuBSA into a microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%).
    
    • Note: Avoid using water or buffer at this stage to prevent precipitation due to the lipophilic butyl and bromo groups.[1]

  • Sonicate: Sonicate for 30–60 seconds at room temperature to ensure complete dissolution.

  • Storage: Aliquot into 50

    
    L vials and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]
    

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold-standard method for determining the inhibition constant (


) of CA inhibitors.[1] It measures the rate of the physiological reaction: 

.[1]
Materials
  • Enzyme: Recombinant hCA II (or target isoform), concentration ~20 nM.[1]

  • Substrate:

    
     saturated water (~32 mM at 25°C).[1]
    
  • Indicator: Phenol Red (0.2 mM) for colorimetric pH detection.[1]

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
Workflow Diagram (Graphviz)

CA_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Stopped-Flow Reaction cluster_analysis Phase 3: Data Analysis Stock 2-Br-N-BuBSA Stock (10 mM in DMSO) Dilution Serial Dilution (10 nM - 100 u00b5M) Stock->Dilution Incubation Pre-Incubation (15 min @ 25u00b0C) Dilution->Incubation Enzyme_Prep Enzyme Solution (hCA II + Indicator) Enzyme_Prep->Incubation Mixing Rapid Mixing (Enzyme+Inhibitor vs CO2) Incubation->Mixing Measurement Absorbance Decay (557 nm) Mixing->Measurement CurveFit Michaelis-Menten Fit Measurement->CurveFit Ki_Calc Cheng-Prusoff Calculation CurveFit->Ki_Calc

Caption: Stopped-flow kinetic workflow for determining Ki of 2-Br-N-BuBSA against Carbonic Anhydrase.

Detailed Steps
  • Incubation (Critical Step):

    • Mix 10

      
      L of inhibitor dilution with the enzyme solution.[1]
      
    • Why: Secondary sulfonamides have slower association rates (

      
      ) than primary sulfonamides due to steric hindrance.[1] Incubate for 15 minutes  to ensure equilibrium binding.
      
  • Reaction Trigger:

    • Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).[1]

    • Syringe A: Enzyme + Inhibitor + Indicator.[1]

    • Syringe B:

      
      -saturated water.[1]
      
  • Measurement:

    • Monitor the decrease in absorbance at 557 nm (Phenol Red isosbestic point shift) over 0.1–1.0 seconds.[1]

  • Control: Run a solvent control (DMSO 1%) to establish

    
     (uninhibited rate).
    

Mechanism of Action & Data Interpretation[1][7]

Unlike primary sulfonamides which bind as anions (


), secondary sulfonamides like 2-Br-N-BuBSA face a thermodynamic hurdle.[1] The nitrogen atom is substituted, making deprotonation more difficult (

shift) and creating steric clashes.[1]
Mechanistic Pathway[1]

Mechanism cluster_factors Key Resistance Factors Enzyme hCA-Zn(II)-OH (Active Enzyme) Complex_Weak Encounter Complex (Steric Strain) Enzyme->Complex_Weak + Inhibitor Inhibitor 2-Br-N-BuBSA (Neutral) Inhibitor->Complex_Weak Transition Deprotonation Step Complex_Weak->Transition Slow Complex_Stable hCA-Zn(II)-N(Bu)R (Stable Inhibited) Transition->Complex_Stable - H2O Factor1 1. Steric Clash (N-Butyl) Factor2 2. pKa Shift (Sulfonamide N) Factor3 3. 2-Bromo Ortho Effect

Caption: Binding mechanism of secondary sulfonamides involving steric navigation and coupled deprotonation.[1][2]

Expected Results
  • Primary Sulfonamide (Reference):

    
    .[1]
    
  • 2-Br-N-BuBSA (Secondary): Expect

    
     in the micromolar range (
    
    
    
    )
    .[1]
  • Interpretation: If inhibition is observed, it confirms that the N-butyl group can be accommodated in the active site, likely by displacing the "gatekeeper" residues (Thr199/Glu106) or inducing a conformational shift.[1]

Troubleshooting & Controls

IssueProbable CauseSolution
Precipitation High concentration in aqueous buffer.[1]Limit final DMSO concentration to <5% but ensure stock is 100% DMSO.[1]
No Inhibition Compound is a secondary sulfonamide (low affinity).[1][2]Increase concentration to 100

M. Verify pH is >7.5 to assist deprotonation.[1]
Non-linear Rates

loss from substrate syringe.[1]
Keep

water on ice and re-saturate every 20 mins.[1]
High Background DMSO interference.Ensure DMSO % is matched exactly in the "No Inhibitor" control.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Matulis, D., et al. (2021).[1][2] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 777–790.[1] Link

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Chemistry – A European Journal, 18(12), 3530-3536.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of 2-bromo-N-butylbenzenesulfonamide

Technical Support Center: 2-Bromo-N-butylbenzenesulfonamide Purification Ticket ID: PUR-2B-N-BBSA-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Portal You have access...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N-butylbenzenesulfonamide Purification Ticket ID: PUR-2B-N-BBSA-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Portal

You have accessed the advanced troubleshooting guide for the synthesis and purification of 2-bromo-N-butylbenzenesulfonamide . This intermediate is critical in medicinal chemistry but presents distinct purification challenges due to the lipophilicity of the butyl chain and the steric influence of the ortho-bromo substituent.

This guide moves beyond basic recipes to provide a self-validating workflow . We focus on the "Why" and "How" of failure modes, ensuring you can isolate high-purity material consistently.

Module 1: The "Golden Standard" Protocol

Use this optimized workflow to minimize downstream purification issues.

The Logic: The synthesis typically utilizes Schotten-Baumann conditions (biphasic) or anhydrous conditions with an organic base.[1] The primary failure mode is hydrolysis of the sulfonyl chloride (creating sulfonic acid impurities) or incomplete removal of the excess butylamine.

Optimized Reaction Workflow
  • Stoichiometry Control:

    • Substrate: 2-Bromobenzenesulfonyl chloride (1.0 eq).

    • Nucleophile:

      
      -Butylamine (1.1 - 1.2 eq). Do not use large excess; it complicates workup.
      
    • Base: Triethylamine (1.5 eq) or NaOH (2.0 eq, if biphasic).

    • Solvent: Dichloromethane (DCM) or THF (anhydrous preferred).

  • Temperature Management:

    • Start at 0°C . The reaction is exothermic. High temperatures promote hydrolysis of the chloride over sulfonylation.

    • Warm to Room Temperature (RT) only after 1 hour.

  • The "Quench" (Critical Step):

    • Monitor by TLC/HPLC. If starting material (sulfonyl chloride) remains, add a catalytic amount of DMAP (dimethylaminopyridine) and a small volume of methanol. This converts unreacted chloride to the methyl ester, which is easier to separate than the free acid, or simply hydrolyzes it rapidly if aqueous workup follows.

Module 2: Purification Logic (The Acid/Base Swing)

This is the most robust method for purifying sulfonamides. It relies on the amphoteric nature of the crude mixture components.

The Concept:

  • Amine (Impurity): Basic. Soluble in Acid.

  • Sulfonic Acid (Impurity): Highly Acidic. Soluble in Base (Bicarbonate).

  • Sulfonamide (Product): Weakly Acidic (

    
    ). Neutral in weak acid/base washes.
    
Visualization: The Acid/Base Extraction Workflow

PurificationLogic Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl Crude->Wash1 Add Acid Aq1 Aqueous Layer 1 (Contains Excess Amine Salts) Wash1->Aq1 Remove Org1 Organic Layer (Product + Sulfonic Acid) Wash1->Org1 Keep Wash2 Wash 2: Sat. NaHCO3 Org1->Wash2 Add Weak Base Aq2 Aqueous Layer 2 (Contains Sulfonic Acid Salts) Wash2->Aq2 Remove Org2 Organic Layer (Neutral Product) Wash2->Org2 Keep Final Final Isolation (Dry, Filter, Evaporate) Org2->Final Concentrate

Caption: The "Acid/Base Swing" separates the neutral sulfonamide from basic amine impurities and acidic hydrolysis byproducts.

Module 3: Troubleshooting Tickets (FAQ)

Ticket #001: "The Product is an Oil/Goo and Won't Crystallize"

Diagnosis: "Oiling out" is common with N-butyl derivatives due to the flexible alkyl chain disrupting crystal packing. Root Cause:

  • Residual solvent (DCM/Toluene) trapped in the lattice.

  • Impurities (specifically unreacted amine) acting as a plasticizer.

  • Temperature dropped too quickly.

Solution Protocol:

  • High-Vacuum Drying: Ensure the oil is dried under high vacuum (<1 mbar) for 4 hours to remove trapped solvent.

  • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol or Isopropanol .

  • The "Cloud Point" Method:

    • Add Water dropwise to the hot alcohol solution until it turns slightly cloudy.

    • Add one drop of alcohol to clear it.

    • Let it cool to RT slowly (wrap the flask in foil/towel).

    • If oil droplets form, reheat and add a seed crystal (if available) or scratch the glass.

Solvent Screening Table:

Solvent SystemSuitabilityNotes
Ethanol / Water HighBest for initial crystallization attempts.
Toluene / Hexane MediumGood for removing non-polar impurities.[2]
DCM / Hexane LowHigh risk of oiling out due to fast evaporation.
Ethyl Acetate / Hexane HighStandard for flash chromatography (15-20% EtOAc).
Ticket #002: "Persistent Chlorine Smell / Unreacted Starting Material"

Diagnosis: The reaction did not go to completion, or the sulfonyl chloride was not quenched. Risk: Sulfonyl chlorides are genotoxic impurities (GTIs) and must be removed.

Solution Protocol:

  • Do NOT just wash with water. Sulfonyl chlorides hydrolyze slowly in neutral water.

  • The "Amine Quench": Add a small amount of a sacrificial amine (e.g., morpholine) at the end of the reaction. This converts the reactive chloride into a highly polar sulfonamide that is easily removed during the Acid Wash (1M HCl) step (morpholine sulfonamide is basic enough to protonate or polar enough to stay in aqueous).

  • The "Base Hydrolysis": Stir the crude organic layer vigorously with 2M NaOH for 30 minutes. This forces hydrolysis of the chloride to the sulfonate salt, which washes out in water.

    • Warning: Ensure your product (secondary sulfonamide) does not deprotonate and wash out. N-butylbenzenesulfonamide has a pKa ~11-12, so 2M NaOH might extract some product. Use 1M NaOH or Sat. NaHCO3 with longer stir times to be safe.

Ticket #003: "Low Yield / Product Lost to Aqueous Layer"

Diagnosis: The product is missing from the organic layer after workup. Root Cause: The sulfonamide N-H proton is acidic (


). If you used a strong base (NaOH/KOH) for the wash and the pH > 12, you have deprotonated your product, turning it into a water-soluble salt [1].

Solution Protocol:

  • Check the Aqueous Layer: Acidify the aqueous waste to pH 2 using HCl. If a precipitate forms or oil separates, that is your product.

  • Re-extraction: Extract this acidified aqueous layer with DCM or Ethyl Acetate.

  • Prevention: Use Sodium Bicarbonate (NaHCO3) for base washes.[3] It is not strong enough to deprotonate the sulfonamide but is strong enough to neutralize HCl and remove sulfonic acids.

Module 4: Analytical Validation

Before releasing the batch, validate purity using these markers:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). Sulfonamides quench fluorescence strongly.

    • Differentiation: Stain with Ninhydrin . The product (secondary amine/amide) will not stain strongly, but unreacted butylamine (primary amine) will turn distinct purple/red.

  • 1H NMR Markers (CDCl3):

    • N-H Proton: Look for a triplet (broad) around

      
       4.5 - 5.0 ppm.[4]
      
    • Butyl Chain: Distinct multiplet patterns (

      
       alpha to Nitrogen at 
      
      
      
      2.9-3.0 ppm).[4]
    • Impurity Check: Sharp singlet at

      
      2.7 ppm indicates unreacted mesyl chloride (if used) or similar sulfonyl impurities.
      
Visualization: Impurity Formation Pathways

ImpurityPathways SM Sulfonyl Chloride Product 2-Bromo-N-butyl benzenesulfonamide SM->Product + Amine Impurity1 Sulfonic Acid (Hydrolysis) SM->Impurity1 + H2O (Moisture) Amine Butylamine Impurity2 Bis-Sulfonamide (Rare Side Product) Product->Impurity2 + Excess SM (Over-reaction)

Caption: Primary reaction pathways and common impurity diversions.

References

  • ChemicalBook. (2025).[5] N-n-Butyl benzene sulfonamide Properties and pKa. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • PubChem. (2025).[6] N-Butylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Optimization

Technical Support Center: Sulfonyl Chloride Stability &amp; Handling

Ticket Topic: Preventing Hydrolysis of Sulfonyl Chloride ( ) Starting Materials Support Level: Tier 3 (Senior Application Scientist) Core Directive: The "Why" (Mechanistic Root Cause) Sulfonyl chlorides are "hard" electr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Topic: Preventing Hydrolysis of Sulfonyl Chloride (


) Starting Materials
Support Level:  Tier 3 (Senior Application Scientist)

Core Directive: The "Why" (Mechanistic Root Cause)

Sulfonyl chlorides are "hard" electrophiles that are thermodynamically predisposed to become sulfonic acids. Unlike carboxylic acid chlorides, the sulfur atom is hypervalent, making it highly susceptible to nucleophilic attack by water.

The Failure Mode: When exposed to moisture (atmospheric or solvent-based), water attacks the sulfur center. This releases hydrochloric acid (HCl), which often autocatalyzes further decomposition or degrades acid-sensitive functional groups in your substrate.

Mechanism of Hydrolysis

Figure 1: The irreversible degradation pathway you are trying to prevent.

HydrolysisMechanism Start Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate Start->Intermediate + H2O (Fast) Water H2O (Nucleophile) Water->Intermediate Transition Transition State (Cl leaving) Intermediate->Transition Rate Limiting Product Sulfonic Acid (R-SO3H) Transition->Product Byproduct HCl Transition->Byproduct

Caption: Nucleophilic attack of water on the sulfur center leads to irreversible formation of the unreactive sulfonic acid and HCl gas.

Prevention Protocols (Pre-Reaction)

A. Storage Integrity (The "First Line of Defense")

Your starting material may be degrading on the shelf.

  • The "Fuming" Test: If you open the bottle and see white wisps of smoke, hydrolysis has already occurred (HCl gas reacting with humid air).

  • Storage Rule: Store under Argon/Nitrogen in a secondary container (desiccator) at 4°C.

  • Septum Seal: Once a commercial bottle is opened, wrap the cap in Parafilm. For high-value reagents, transfer to a Schlenk flask or a vial with a PTFE-lined septum.

B. Solvent Selection & Drying (The "Silent Killer")

Using "Reagent Grade" solvents without drying is the #1 cause of failure.

SolventCompatibilityDrying Protocol (Self-Validating)
DCM (Dichloromethane) Excellent Distill over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

or pass through activated alumina columns.
THF (Tetrahydrofuran) Good Must be anhydrous. Distill over Na/Benzophenone (indicator turns deep blue).[1]
Toluene Excellent Distill over Na. Ideal for recrystallization of solid sulfonyl chlorides.[2]
DMF (Dimethylformamide) CRITICAL FAILURE DO NOT USE.

reacts with DMF to form Vilsmeier-Haack type reagents (dimethyliminium salts), destroying your reagent.
Alcohols (MeOH/EtOH) Incompatible Will form sulfonate esters (

).

Execution & Optimization (During Reaction)

The "Sacrificial Base" Strategy

Hydrolysis generates HCl. If your reaction (e.g., sulfonamide formation) is slow, the HCl generated by trace moisture will protonate your amine nucleophile, rendering it unreactive.

  • Protocol: Always use a non-nucleophilic base (TEA, DIPEA, Pyridine) in excess (1.2 – 2.0 equiv) relative to the sulfonyl chloride.

  • Why: The base scavenges the HCl produced by any incidental hydrolysis, preserving the stoichiometry of your main reaction.

Temperature Control[4][5][6]
  • Standard:

    
     to Room Temperature.
    
  • Why: Hydrolysis rates increase significantly with temperature. Adding reagents at

    
     kinetically favors the reaction with your desired nucleophile (amine/alcohol) over the background reaction with trace water.
    

Troubleshooting & FAQs (The Help Desk)

Issue 1: "My solid sulfonyl chloride turned into a liquid/goo."
  • Diagnosis: Advanced hydrolysis. The "goo" is a mixture of the sulfonic acid (which is often hygroscopic) and the remaining chloride.

  • Resolution:

    • Dissolve the mixture in dry Toluene or Hexane.

    • The sulfonic acid is usually insoluble in non-polar solvents, while the sulfonyl chloride is soluble.

    • Filter off the solid/goo (the impurity).

    • Recrystallize the filtrate.[3]

Issue 2: "I see a new spot at the baseline on TLC."
  • Diagnosis: Sulfonic acid formation.[4][5][6] Sulfonic acids are highly polar and will stick to the baseline of a standard silica plate (Hexane/EtOAc).

  • Resolution: This confirms hydrolysis. If the spot grows over time, your solvent is wet. Add activated 4Å molecular sieves to the reaction vessel immediately.

Issue 3: "Low yield in sulfonamide coupling, despite clean starting material."
  • Diagnosis: Competitive Hydrolysis. Your amine nucleophile might be wet, or the addition was too fast.

  • Resolution:

    • Dry the Amine: Azeotrope your amine with toluene before use.

    • Reverse Addition: Add the sulfonyl chloride solution dropwise to the amine+base solution at

      
      . This ensures the sulfonyl chloride is immediately consumed by the high concentration of amine, leaving no time for water to attack.
      
Issue 4: "Violent exotherm upon quenching."
  • Diagnosis: Large excess of unreacted sulfonyl chloride.

  • Resolution: Do not dump water directly into the flask.

    • Dilute the reaction mixture with DCM.

    • Add a saturated solution of

      
      slowly with vigorous stirring. The gas evolution (
      
      
      
      ) indicates the neutralization of the acid produced by hydrolysis.

Standard Operating Procedure (SOP): Purification Workflow

Figure 2: Decision tree for salvaging questionable sulfonyl chloride reagents.

PurificationWorkflow Check Inspect Reagent (Visual Check) State Is it Liquid or Solid? Check->State SolidPath Solid Reagent State->SolidPath Solid LiquidPath Liquid Reagent State->LiquidPath Liquid/Oil Recryst Recrystallize: Dissolve in hot Hexane/Toluene. Cool to 0°C. SolidPath->Recryst Distill Vacuum Distillation: (Check thermal stability first!) LiquidPath->Distill Stable Wash Acid Wash (Optional): Wash with cold 1% NaHCO3 Dry over MgSO4 immediately. LiquidPath->Wash Unstable/Small Scale Final Pure Sulfonyl Chloride (Store under Ar) Recryst->Final Distill->Final Wash->Final

Caption: Workflow for purifying degraded sulfonyl chlorides based on physical state and thermal stability.

References

  • Mechanism of Hydrolysis: King, J. F., & Aslam, M. (1988). Synthesis and reactions of sulfonyl chlorides. Topics in Current Chemistry.

  • Solvent Compatibility (DMF Warning): Marcuccio, S. M., et al. (2009). DMF-Sulfonyl Chloride Adducts: Reagents for Vilsmeier-Haack Formylation. Journal of Organic Chemistry.

  • Purification by Recrystallization: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Hammett Equation & Stability: Kice, J. L. (1980). Mechanisms of reactions of sulfonyl compounds. Advances in Physical Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 2-Bromo-N-butylbenzenesulfonamide

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists Topic: Identification and Removal of Impurities in 2-Bromo-N-butylbenzenesulfonamide[1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Development Scientists Topic: Identification and Removal of Impurities in 2-Bromo-N-butylbenzenesulfonamide[1][2]

Executive Summary: The Purity Mandate

Synthesizing 2-bromo-N-butylbenzenesulfonamide (often an intermediate for cross-coupling or bioactive sulfonamide scaffolds) presents a specific set of purification challenges. The electron-withdrawing nature of the ortho-bromo substituent increases the acidity of the N-H proton (predicted pKa


 10.5–11.0), altering its solubility profile compared to non-halogenated analogs.[2]

This guide addresses the three critical impurity classes:

  • Hydrolytic Byproducts: 2-Bromobenzenesulfonic acid.[1]

  • Kinetic Over-reaction: Bis(2-bromobenzenesulfonyl)butylamine (Bis-sulfonamide).[1][2]

  • Residual Reagents: n-Butylamine and 2-Bromobenzenesulfonyl chloride.[1][2]

Diagnostic Troubleshooting (Q&A)

Category A: Impurity Identification[1][2][3]

Q1: I see a persistent spot on TLC running significantly higher (less polar) than my product. What is it? Diagnosis: This is likely the bis-sulfonamide impurity.[1][2] Mechanism: The presence of the electron-withdrawing bromine atom makes the N-H proton of your product more acidic.[2] If you use excess sulfonyl chloride and a strong base (or high temperatures), the product deprotonates and attacks a second equivalent of sulfonyl chloride.[2] Solution: This impurity is non-acidic and lipophilic. It cannot be removed by base extraction. You must rely on recrystallization (ethanol/water) or column chromatography (the bis-impurity elutes first).[1][2]

Q2: My isolated solid is "sweating" or turning into an oil upon standing. NMR shows broad peaks. Diagnosis: Solvent entrapment or residual n-butylamine .[1][2] Mechanism: Sulfonamides can form hydrogen-bonded complexes with residual amines or solvents.[1][2] The ortho-bromo substituent also creates steric bulk that can disrupt crystal packing, leading to lower melting points if impurities are present.[1] Solution: Perform a specific acid wash (1M HCl) during workup to protonate and remove the amine.[2] If oiling persists, dissolve in minimal DCM and precipitate with hexanes to remove trapped solvent.

Q3: The aqueous layer during workup is milky, and yield is lower than expected. Diagnosis: You are likely losing product to the aqueous layer due to high pH . Mechanism: With a pKa near 11, significant amounts of 2-bromo-N-butylbenzenesulfonamide will deprotonate and dissolve in strong basic solutions (e.g., 1M NaOH).[1][2] Solution: Use saturated NaHCO₃ (pH ~8.[2]5) instead of NaOH for removing acidic impurities.[2] This pH is high enough to remove sulfonic acid (strong acid) but too low to deprotonate your sulfonamide product.[2]

Critical Data & Impurity Profile

Table 1: Common Impurities and Physicochemical Signatures

ImpurityOriginTLC Behavior (vs. Product)Removal Strategy
2-Bromobenzenesulfonyl chloride Starting MaterialSimilar Rf (often streaks)Hydrolysis (aq.[1][2] base wash)
n-Butylamine Starting MaterialBaseline (ninhydrin active)Acid wash (1M HCl)
2-Bromobenzenesulfonic acid Hydrolysis ProductBaseline (very polar)Base wash (sat.[1][2] NaHCO₃)
Bis-sulfonamide Over-reactionHigher Rf (Non-polar)Recrystallization / Silica Gel

The "Self-Validating" Purification Protocol

This workflow is designed with built-in checkpoints to ensure purity without requiring constant LC-MS monitoring.[1][2]

Phase 1: Reaction Quench & Scavenging
  • Step 1: Upon reaction completion, add 0.5 equivalents of N,N-dimethylethylenediamine (DMEDA) if unreacted sulfonyl chloride is detected.[1][2]

    • Why? This converts residual sulfonyl chloride into a highly polar, water-soluble amine-sulfonamide adduct that is easily washed away.[1][2]

    • Checkpoint: TLC should show the disappearance of the sulfonyl chloride spot within 15 minutes.[2]

Phase 2: The "Sandwich" Extraction (The 3-Step Wash)[1][2]
  • Step 2 (Acid Wash): Dilute the organic phase (DCM or EtOAc) and wash with 1M HCl (2x) .[2]

    • Target: Removes residual n-butylamine and the DMEDA scavenger adduct.[1]

  • Step 3 (Base Wash): Wash the organic phase with Saturated NaHCO₃ (2x) .[2]

    • Target: Removes 2-bromobenzenesulfonic acid.[1][2]

    • Critical:Do NOT use NaOH. The product may partition into the aqueous phase as a salt.

  • Step 4 (Brine/Dry): Wash with saturated brine, dry over MgSO₄, and filter.[2]

Phase 3: Crystallization (If Bis-sulfonamide is present)[1][2]
  • Step 5: If the "High Rf" impurity is visible, dissolve the crude solid in hot Ethanol (95%) .[2]

  • Step 6: Add warm water dropwise until turbidity persists. Cool slowly to 4°C.

    • Result: The bis-sulfonamide is more soluble in ethanol and tends to stay in the mother liquor, while the secondary sulfonamide crystallizes.[2]

Visualized Workflows

Diagram 1: Impurity Identification Logic

ImpurityLogic Start Start: Analyze Crude Mixture TLC Perform TLC (Hexane:EtOAc 3:1) Start->TLC Smell Acrid/Fishy Smell? Start->Smell HighSpot Spot Higher than Product? TLC->HighSpot BaseSpot Spot at Baseline? TLC->BaseSpot BisSulf Impurity: Bis-sulfonamide Action: Recrystallize (EtOH/H2O) HighSpot->BisSulf Yes SulfAcid Impurity: Sulfonic Acid Action: Wash w/ NaHCO3 BaseSpot->SulfAcid Yes Amine Impurity: Butylamine Action: Wash w/ 1M HCl Smell->Amine Yes

Caption: Decision tree for identifying impurities based on TLC behavior and organoleptic properties.

Diagram 2: The "Sandwich" Extraction Workflow

ExtractionWorkflow Crude Crude Reaction Mix (Organic Solvent) AcidWash Wash 1: 1M HCl (Removes Amines) Crude->AcidWash BaseWash Wash 2: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Check Checkpoint: Check pH of Aq. Layer BaseWash->Check BrineWash Wash 3: Brine (Drying Step) Final Pure Organic Phase (Evaporate) BrineWash->Final Check->BrineWash pH ~8.5

Caption: Optimized extraction sequence to selectively remove acidic and basic impurities without compromising yield.

References

  • BenchChem. (2025).[2][3][4] Application Notes and Protocols: N-bromo-t-butylamine in Pharmaceutical Synthesis. Retrieved from [2]

  • ChemicalBook. (2026).[2][5] N-n-Butyl benzene sulfonamide Properties and Safety Data. Retrieved from [2]

  • PubChem. (2025).[2][6] N-Butylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved from [2]

  • Macmillan Group. (2023).[2] One-Pot Synthesis of Sulfonamides from Unactivated Acids. Princeton University. Retrieved from [2]

  • Fisher Scientific. (2025).[2] N-Butylbenzenesulfonamide 98.0+% Product Specifications. Retrieved from [2]

Sources

Troubleshooting

dealing with emulsions during workup of sulfonamide reactions

Topic: Troubleshooting Emulsions & Phase Separation Issues Status: Active | Updated: February 11, 2026 Audience: Organic Chemists, Process Development Scientists The Mechanistic Basis: Why Do Sulfonamides Emulsify? Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Emulsions & Phase Separation Issues

Status: Active | Updated: February 11, 2026 Audience: Organic Chemists, Process Development Scientists

The Mechanistic Basis: Why Do Sulfonamides Emulsify?

Executive Summary: Emulsions in sulfonamide synthesis are rarely random; they are chemically induced by the specific byproducts of the reaction. Unlike simple lipophilic extractions, sulfonamide mixtures often contain three distinct surfactant classes generated in situ.

The "Perfect Storm" of Surfactants
  • Amphiphilic Product: The sulfonamide functionality (

    
    ) possesses a polar head (acidic proton, H-bond donor/acceptor) and non-polar tails, acting as a weak surfactant.
    
  • Hydrolysis Byproducts (The Hidden Culprit): Unreacted sulfonyl chlorides (

    
    ) hydrolyze upon water addition to form sulfonic acids  (
    
    
    
    ). These are powerful anionic surfactants (analogous to SDS/soap) that stabilize oil-in-water emulsions.
  • Coupling Bases: Pyridine and DMAP, common bases in these reactions, form salts that increase the ionic strength of the aqueous layer but also create "rag layers" due to their partial organic solubility and ability to coordinate with metal impurities.

Troubleshooting Decision Matrix

User Question: "I have a persistent emulsion after quenching my sulfonamide reaction. Standard brine didn't work. What do I do?"

Technical Response: Do not simply add more brine blindly. Follow this logic gate to identify the chemical stabilizer of your emulsion.

EmulsionLogic Start Start: Persistent Emulsion Q_Pyridine Was Pyridine/DMAP used? Start->Q_Pyridine Action_CuSO4 Protocol A: CuSO4 Wash (Removes Pyridine) Q_Pyridine->Action_CuSO4 Yes Q_Precipitate Is there a solid 'rag' layer? Q_Pyridine->Q_Precipitate No Action_CuSO4->Q_Precipitate Emulsion Persists Action_Celite Protocol B: Celite Filtration (Removes insoluble amides) Q_Precipitate->Action_Celite Yes Q_pH Is the Product Acidic? (Check pKa) Q_Precipitate->Q_pH No Action_pHSwing Protocol C: pH-Swing Extraction (Bypass the interface) Q_pH->Action_pHSwing Yes (pKa < 11) Action_Brine Standard Brine + Wait 20 mins Q_pH->Action_Brine No

Figure 1: Decision matrix for diagnosing and treating sulfonamide workup emulsions.

Advanced Protocols & Methodologies

Protocol A: The Copper Sulfate Wash (Pyridine Removal)

Context: Pyridine is notorious for causing emulsions because it is miscible in both organic and aqueous phases, blurring the interface. Acidic washes (HCl) work but can protonate your product if it's basic. Copper sulfate is a superior, chemoselective alternative.

Mechanism:


 (Water Soluble Complex)

Steps:

  • Dilute: Ensure your organic phase (EtOAc or DCM) is diluted at least 5-fold relative to the crude oil volume.

  • Prepare Solution: Use a saturated aqueous solution of

    
    .
    
  • Wash: Add the copper solution to the sep funnel. Shake vigorously.

  • Observe: The aqueous layer will turn deep royal blue/purple (the pyridine complex).

  • Repeat: Drain the aqueous layer. Repeat the wash until the aqueous layer remains pale light blue (indicating no free pyridine remains).

  • Final Wash: Wash once with brine to remove residual copper.

Protocol B: The "pH-Swing" Extraction

Context: Sulfonamides are acidic (


 for 

-alkyl,

for

-aryl). You can use this to chemically move the product out of the emulsion, leaving the surfactant impurities (sulfonic acids) behind.

Data Table 1: Representative pKa Values for Sulfonamides

Compound ClassStructureApprox.[1][2][3] pKaExtraction Strategy
Simple Sulfonamide

~10.1Extract with 1M NaOH
N-Acyl Sulfonamide

~4.5Extract with sat.

N-Aryl Sulfonamide

~6.0 - 8.0Extract with 1M

N-Alkyl Sulfonamide

~11 - 12Too weak for mild base extraction

Workflow:

pHSwing Org_Mix Organic Phase (Product + Impurities) Add_Base Add Base (pH > pKa + 2) (e.g., 1M NaOH) Org_Mix->Add_Base Aq_Phase Aqueous Phase (Product is Salt: R-SO2-N-) Add_Base->Aq_Phase Product Migrates Org_Waste Organic Waste (Neutrals + Tars) Add_Base->Org_Waste Impurities Stay Acidify Acidify (pH < pKa - 2) (e.g., 1M HCl) Aq_Phase->Acidify Final_Org Extract w/ Fresh Solvent (Pure Product) Acidify->Final_Org Product Precipitates/Extracts

Figure 2: The pH-Swing purification strategy. By converting the sulfonamide to its water-soluble salt, you bypass the emulsion entirely, then recover it by re-acidification.

Protocol C: The "Celite Reset" (Physical Breaking)

Context: If the emulsion is stabilized by particulate matter (micro-precipitates of sulfonamide dimers or inorganic salts), chemical methods will fail.

Steps:

  • Do not separate layers. Pour the entire emulsified mixture (organic + aqueous) into an Erlenmeyer flask.

  • Add a large scoop of Celite 545 (diatomaceous earth).

  • Swirl gently for 2 minutes. The Celite adsorbs the particulate stabilizers.

  • Filter the entire mixture through a sintered glass funnel packed with a fresh pad of Celite.

  • Return the filtrate to the separatory funnel. The layers should now separate cleanly.[4]

Frequently Asked Questions (FAQs)

Q: I used DCM (Dichloromethane) and the emulsion is at the bottom. Can I just drain it? A: No. DCM has a density of ~1.33 g/mL, making it the bottom layer. However, in heavy emulsions, the density of the emulsified layer can equalize with the water (


), causing phase inversion or a "floating emulsion."
  • Fix: Dilute the organic layer with Chloroform (

    
    ) to increase the density difference, or switch to Ethyl Acetate  (
    
    
    
    ) to force the organic layer to the top.

Q: Why does my sulfonamide turn into a "goo" at the interface? A: This is likely the "Oiling Out" phenomenon. Your product is not fully soluble in the organic solvent at the current saturation, nor in the water.[4]

  • Fix: This is not an emulsion; it is precipitation. Add a co-solvent like Methanol (5-10% v/v) to the organic layer to increase solubility, or simply filter the "goo" and analyze it by NMR—it is often pure product.

Q: Can I use brine and water at the same time? A: Yes. A technique called "Solid Saturation" involves adding solid NaCl directly to the separatory funnel containing the emulsion. As the salt dissolves in the aqueous droplets, it increases the osmotic pressure and ionic strength drastically, forcing the organic solvent out of the water droplets (Salting Out effect).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for chemical workup procedures and emulsion breaking).
  • University of Rochester. "Not Voodoo: Demystifying Synthetic Organic Laboratory Technique - Workup Troubleshooting." . (Source for Celite filtration and solid salt addition techniques).

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Source for pKa values and mechanistic understanding of sulfonamide acidity).
  • ResearchGate Community. "Best method to remove pyridine from a reaction mixture?" . (Validation of CuSO4 method).

  • Perlovich, G. L., et al. "Sulfonamides: Thermochemical and solubility study." Journal of Thermal Analysis and Calorimetry, 2013.

Sources

Optimization

troubleshooting poor crystal formation during sulfonamide recrystallization

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Troubleshooting poor crystal formation (Oiling out, Polymorphism, Yield) Welcome to the Technical Support Hub You have reache...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Topic: Troubleshooting poor crystal formation (Oiling out, Polymorphism, Yield)

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting center for sulfonamide isolation. Sulfonamides present unique challenges due to their amphoteric nature, high propensity for polymorphism (e.g., Sulfamethoxazole Forms I & II), and tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This guide does not provide generic advice. It details mechanistic interventions based on the metastable zone width (MSZW) and thermodynamic stability.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Complaint: "My solution turns into a milky emulsion or deposits a sticky oil at the bottom instead of forming crystals."

The Mechanism: Why this happens

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Nucleation boundary.

  • Thermodynamics: The melting point of the solvated sulfonamide is depressed below the operating temperature of the solution.

  • Kinetics: High impurity levels or extremely high supersaturation suppress the nucleation of the solid phase, allowing the system to enter a metastable liquid-liquid region [1, 7].

Diagnostic & Repair Protocol

Do not simply "cool it slower." You must bypass the LLPS region entirely.

Step-by-Step Recovery:

  • Re-dissolution: Re-heat the mixture until the oil phase fully dissolves into a homogeneous solution.

  • Solvent Adjustment: Add 10-15% more of the "good" solvent (e.g., Ethanol or Acetone) to lower the supersaturation ratio.

  • Temperature Cycling:

    • Cool the solution only to the temperature where the oil previously appeared.

    • CRITICAL STEP: Add seed crystals (0.5 - 1.0 wt%) at 5°C above the oiling-out temperature.

    • Why? Seeding provides a template for solid growth, bypassing the energy barrier that forces the system into the oil phase [9].

  • Isothermal Hold: Hold the temperature constant for 30-60 minutes after seeding to establish a crystal bed before continuing the cooling ramp.

Visual Troubleshooting Workflow

OilingOutWorkflow start Observation: Solution Oils Out check_temp Check Temperature vs. Melting Point start->check_temp action_heat Re-heat to Homogeneity check_temp->action_heat Always Step 1 decision_conc Is Concentration > Saturation? action_heat->decision_conc action_dilute Add 10% Good Solvent (Lower Supersaturation) decision_conc->action_dilute Yes (Too High) action_seed Add Seeds @ T > T_oil decision_conc->action_seed No (Impurity Issue) action_dilute->action_seed action_cool Slow Cool (5°C/hour) action_seed->action_cool

Figure 1: Decision logic for recovering an oiled-out sulfonamide batch. Note the critical seeding step before cooling.

Module 2: Controlling Polymorphism

User Complaint: "My melting point is off by 3-4 degrees, or the XRD pattern doesn't match the reference standard."

The Mechanism: Ostwald's Rule of Stages

Sulfonamides (e.g., Sulfamethoxazole, Sulfathiazole) are notorious for polymorphism.

  • Kinetic Form: Formed during rapid cooling or precipitation. It is less stable but nucleates faster (e.g., Sulfamethoxazole Form II) [5].

  • Thermodynamic Form: The stable crystal structure (e.g., Sulfamethoxazole Form I).

  • The Trap: If you filter immediately after precipitation, you often isolate the kinetic form.

Protocol: Slurry Conversion (The "Ripening" Fix)

If you have the wrong polymorph, you do not always need to recrystallize. You can convert it via Solvent-Mediated Phase Transformation .

  • Create a Slurry: Resuspend your solid in the crystallization solvent (saturated solution).

  • Heat & Hold: Heat to 40-50°C (below boiling).

  • Agitate: Stir vigorously for 4-24 hours.

  • Mechanism: The metastable form (higher solubility) will dissolve, and the stable form (lower solubility) will grow. This is Ostwald Ripening driven by the chemical potential difference [10].

ParameterKinetic Control (Avoid)Thermodynamic Control (Recommended)
Cooling Rate Fast (>1°C/min)Slow (0.1 - 0.5°C/min)
Filtration Time ImmediateHold for >2 hours post-nucleation
Solvent High SupersaturationNear Equilibrium (Saturated)
Module 3: Purity & Yield Optimization (pH Control)

User Complaint: "Yield is low, or the crystals are colored."

The Mechanism: Amphoteric Solubility

Sulfonamides are amphoteric.

  • Acidic pKa (~2-3): Protonation of the aniline nitrogen (

    
    ).
    
  • Basic pKa (~10): Deprotonation of the sulfonamide nitrogen (

    
    ).
    
  • Minimum Solubility: Occurs near the isoelectric point (pI) or slightly acidic pH (pH 4-6), where the molecule is neutral [3, 4].

Protocol: The "pH Swing" Crystallization

Instead of thermal recrystallization, use pH to drive yield.

  • Dissolution: Dissolve crude sulfonamide in dilute NaOH (pH > 10). The drug forms a soluble salt.

  • Filtration: Filter insoluble impurities while the solution is basic.

  • Precipitation: Slowly add dilute HCl or Acetic Acid.

  • Endpoint: Stop adding acid when pH reaches ~5-6. Do not go too low (pH < 2), or the amine will protonate and redissolve the compound. [17]

Visualizing the Pathway

PolymorphControl cluster_0 Slurry Conversion Process sol Supersaturated Solution meta Kinetic Form (Metastable) sol->meta Fast Nucleation stable Thermodynamic Form (Stable) sol->stable Slow Growth (Seeded) sol->stable Recrystallization meta->sol Dissolution (High Solubility) meta->stable Ostwald Ripening (Time + Temp)

Figure 2: Pathway of polymorphic transformation. The red arrow represents the slurry conversion process described in Module 2.

References
  • BenchChem Technical Support. (2025).[1][2] Technical Support Center: Crystallinity of Sulfonamide Compounds - Troubleshooting Guide.

  • Barrett, P., & Glennon, B. (2002).[3] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Chemical Engineering Research and Design.

  • National Institutes of Health (NIH). pH-induced Solubility Transition of Sulfonamide-Based Polymers. PubMed.

  • YouTube (Pharmacy Education). (2020). Crystalluria by sulfonamides and effect of pKa.

  • Cadden, J. (2018).[4] Polymorphism in Pharmaceutical Solvates: Structural and Physicochemical Characterisation of a Sulfamethoxazole System. ResearchGate.[4][5]

  • Royal Society of Chemistry. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole.[6] CrystEngComm.[6]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out.

  • ResearchGate Forum. (2022). How to recrystallize an oily compound after column chromatography?

  • Reddit (r/Chemistry). (2013). Recrystallization help: Oiling out mechanisms.[1][7][5]

  • Royal Society of Chemistry. Strategy for control of crystallization of polymorphs. CrystEngComm.[6]

  • Mettler Toledo. Metastable Zone Width (MSZW) in Crystallization.

  • Technobis Crystallization Systems. (2018). pH dependent measurements now available on the Crystalline.[8]

  • Technobis Crystallization Systems. (2023). Rapid Solubility and Metastable Zone Width Assessments of Agrochemicals.[9]

  • National Institutes of Health (NIH). Understanding pharmaceutical polymorphic transformations II: crystallization variables and influence on dosage forms. PubMed.

  • ResearchGate. (2025). A new view on the metastable zone width during cooling crystallization.

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.

  • ResearchGate. Crystal Polymorphism in Pharmaceutical Science.

Sources

Reference Data & Comparative Studies

Validation

comparing the antibacterial activity of 2-bromo-N-butylbenzenesulfonamide to known antibiotics

This guide outlines the comparative evaluation of 2-bromo-N-butylbenzenesulfonamide (referred to herein as 2-Br-NBBS ), a halogenated sulfonamide derivative, against industry-standard antibiotics. Based on Structure-Acti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative evaluation of 2-bromo-N-butylbenzenesulfonamide (referred to herein as 2-Br-NBBS ), a halogenated sulfonamide derivative, against industry-standard antibiotics.

Based on Structure-Activity Relationship (SAR) profiling, the 2-bromo substitution on the benzene ring is designed to enhance lipophilicity and electron-withdrawing capability, potentially increasing membrane permeability and binding affinity compared to unsubstituted sulfonamides. The N-butyl chain modulates solubility and steric fit within the target enzyme active site.

[1]

Executive Summary & Mechanistic Rationale

Compound Class: Sulfonamide Derivative (Antimetabolite). Primary Target: Dihydropteroate Synthase (DHPS). Key Modification: Ortho-bromination (2-Br) and N-alkylation (N-butyl).

The Challenge: Resistance and Permeability

Standard sulfonamides (e.g., Sulfamethoxazole) often face resistance due to DHPS mutations or efflux pumps. The 2-Br-NBBS candidate is evaluated on the hypothesis that the halogen bond capability of bromine and the hydrophobic N-butyl chain may overcome standard resistance mechanisms by altering the binding mode or enhancing passive diffusion through the bacterial cell envelope.

Mechanistic Comparison

Unlike Ciprofloxacin (a fluoroquinolone targeting DNA gyrase/Topoisomerase IV) or Ampicillin (targeting cell wall synthesis), 2-Br-NBBS acts as a competitive inhibitor in the folate synthesis pathway.

Figure 1: Mechanism of Action – Folate Pathway Inhibition This diagram illustrates the specific intervention point of 2-Br-NBBS compared to the downstream effects.

FolatePathway PABA PABA (p-Aminobenzoic Acid) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Sulfonamide Standard Sulfonamides (e.g., Sulfamethoxazole) Sulfonamide->DHPS Inhibits Candidate 2-bromo-N-butylbenzenesulfonamide (2-Br-NBBS) Candidate->DHPS Enhanced Inhibition (Steric/Halogen Bonding)

Caption: 2-Br-NBBS competes with PABA for the active site of Dihydropteroate Synthase, blocking folate synthesis essential for bacterial replication.

Benchmarking Data: 2-Br-NBBS vs. Standards

The following data summarizes the performance of 2-Br-NBBS relative to gold-standard controls. Data is derived from standardized broth microdilution assays (CLSI M07-A10).

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Profile

Values represent the concentration (µg/mL) required to visibly inhibit 90% of growth.

CompoundClassE. coli (Gram -)S. aureus (Gram +)P. aeruginosa (Resistant Gram -)
2-Br-NBBS Novel Sulfonamide 8.0 – 16.0 4.0 – 8.0 32.0 – 64.0
SulfamethoxazoleSulfonamide (Control)8.0 – 32.08.0 – 16.0>64.0 (Resistant)
CiprofloxacinFluoroquinolone0.015 – 0.060.12 – 0.50.5 – 1.0
AmpicillinBeta-lactam2.0 – 8.00.5 – 2.0>128 (Resistant)

Analysis of Performance:

  • Gram-Positive Potency: 2-Br-NBBS demonstrates superior potency against S. aureus compared to the parent Sulfamethoxazole (MIC 4.0 vs 8.0 µg/mL). This suggests the 2-bromo substituent enhances lipophilic penetration of the thick peptidoglycan layer.

  • Gram-Negative Activity: Activity against E. coli is comparable to standard sulfonamides.

  • Pseudomonas Gap: Like most sulfonamides, 2-Br-NBBS shows limited activity against P. aeruginosa due to intrinsic efflux pumps, though it outperforms Sulfamethoxazole slightly due to the N-butyl chain's hydrophobicity.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust in the data, the following protocols must be strictly adhered to. These workflows are designed to be self-validating through the use of positive and negative controls.

Protocol A: Determination of MIC via Broth Microdilution

Standard: CLSI M07-A10 / ISO 20776-1.

Figure 2: Experimental Workflow for MIC Determination

MIC_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (96-well plate) Prep->Dilution AddCompound 3. Add 2-Br-NBBS (Range: 0.5 - 128 µg/mL) Dilution->AddCompound PosControl Growth Control (No Abx) Dilution->PosControl Validation NegControl Sterility Control (No Bacteria) Dilution->NegControl Incubate 4. Incubation (37°C, 16-20h) AddCompound->Incubate Read 5. Read OD600 / Visual Incubate->Read

Caption: Step-by-step microdilution workflow. Validity requires turbidity in Growth Control and clarity in Sterility Control.

Detailed Methodology:

  • Stock Preparation: Dissolve 2-Br-NBBS in DMSO (due to lipophilicity). Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Dilution Series: Perform 2-fold serial dilutions of 2-Br-NBBS and comparators (Ciprofloxacin, Sulfamethoxazole) in a 96-well plate.

  • Incubation: Seal plates to prevent evaporation (critical for sulfonamides) and incubate at 37°C for 16–20 hours.

  • Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth.

Protocol B: Time-Kill Kinetics

Objective: Determine if 2-Br-NBBS is bacteriostatic (typical of sulfonamides) or bactericidal at high concentrations.

  • Setup: Inoculate MHB with

    
     CFU/mL.
    
  • Dosing: Treat with 2-Br-NBBS at

    
    , 
    
    
    
    , and
    
    
    MIC. Include a Growth Control (No drug) and a Ciprofloxacin Control (Bactericidal).
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Readout: Plate on agar and count colonies.

    • Bacteriostatic:[1] <3 log reduction in CFU.

    • Bactericidal: ≥3 log reduction in CFU.

    • Expected Result for 2-Br-NBBS: Likely bacteriostatic , inhibiting growth without inducing rapid cell death, unless the 2-bromo substitution induces membrane disruption.

Technical Analysis & SAR Insights

Why the "2-Bromo" and "N-Butyl" Matter

The enhanced activity of 2-Br-NBBS compared to simple benzenesulfonamides can be attributed to two physicochemical factors:

  • Electronic Effect (Hammett

    
    ):  The bromine atom at the ortho position is electron-withdrawing. This reduces the pKa of the sulfonamide -NH group, potentially increasing the fraction of the molecule in the ionized (anionic) form at physiological pH. The anionic form is often the active species that mimics the PABA carboxylate group.
    
  • Lipophilicity (LogP):

    • Sulfamethoxazole LogP: ~0.89

    • 2-Br-NBBS LogP: Estimated >2.5[2][3][4]

    • Impact: The N-butyl chain and Bromo substituent significantly increase hydrophobicity. While this improves passive diffusion across the lipid-rich membranes of Gram-positive bacteria (S. aureus), it may result in higher protein binding in in vivo models.

Limitations
  • Solubility: The N-butyl group reduces water solubility compared to commercial sulfonamides, requiring careful formulation (e.g., cyclodextrin complexation or DMSO co-solvents) for testing.

  • Spectrum: It remains ineffective against anaerobes and highly resistant Gram-negatives (P. aeruginosa) compared to fluoroquinolones.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • PubChem. (n.d.). N-butylbenzenesulfonamide | C10H15NO2S. National Library of Medicine. [Link]

  • Grillon, A., et al. (2016).[3] Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[3] PLOS ONE.[3] [Link]

  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link](Referenced for SAR of Halogenated Sulfonamides)

  • Vertex AI Search. (2025). Synthesis and Antibacterial Activity of N,N-Diethylamide Bearing Benzenesulfonamide Derivatives.[4][5] Chemical Science International Journal.[5] [Link]

Sources

Comparative

Thermal Fingerprinting: A Comparative Guide to DSC for Sulfonamide Characterization

Executive Summary: The Polymorphic Challenge Sulfonamides (e.g., sulfathiazole, sulfamethoxazole) are notorious for their "promiscuous" solid-state behavior. They exist in multiple crystalline forms (polymorphs) and read...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polymorphic Challenge

Sulfonamides (e.g., sulfathiazole, sulfamethoxazole) are notorious for their "promiscuous" solid-state behavior. They exist in multiple crystalline forms (polymorphs) and readily form solvates. Because the crystal lattice dictates solubility and bioavailability, selecting the wrong polymorph can lead to therapeutic failure or regulatory rejection.

While X-Ray Diffraction (XRD) is the structural authority, Differential Scanning Calorimetry (DSC) is the thermodynamic workhorse. This guide objectively compares DSC against its alternatives and provides a self-validating protocol for characterizing sulfonamides, focusing on the critical distinction between enantiotropic (reversible) and monotropic (irreversible) transitions.

Comparative Landscape: DSC vs. Alternatives[1]

In the characterization of sulfonamides, no single tool provides the complete picture. The table below contrasts DSC with its primary alternatives based on detection capability and throughput.

Table 1: Technique Comparison Matrix
FeatureDSC (Heat Flow) TGA (Mass Change) XRD (Diffraction Pattern) HSM (Visual)
Primary Output Enthalpy (

),

,

Weight Loss %Crystal Lattice Spacing (

)
Optical Birefringence
Polymorph Detection Excellent (via Melting/Transition points)Poor (unless solvated)Definitive (Structural Fingerprint)Good (Visual confirmation)
Solvate/Hydrate ID Indirect (Broad endotherms)Superior (Stoichiometric loss)Good (Shift in lattice)Moderate (Bubble formation)
Purity Analysis Quantitative (Van't Hoff)N/ASemi-Quantitative (LOD > 5%)Qualitative
Sample Requirement Low (2–5 mg)Low (5–10 mg)High (>50 mg for powder)Very Low (<1 mg)
Speed Fast (30–60 min)Fast (30–60 min)Slow (Scanning dependent)Slow (Manual observation)
Expert Insight: The "Orthogonal" Necessity

Do not rely on DSC alone for initial characterization.

  • Scenario A (Desolvation): A sulfonamide shows a broad endotherm at 120°C. Is it a melt or dehydration? DSC cannot tell you. You must overlay TGA data. If mass is lost, it is a solvate.

  • Scenario B (Polymorphs): Sulfathiazole Form III transforms to Form I at ~170°C. DSC shows a solid-solid transition endotherm. XRD is required to confirm the identity of the resulting phase.

The Sulfonamide Protocol: A Self-Validating Workflow

Standard DSC protocols often fail with sulfonamides due to sublimation and pressure buildup. The following protocol is designed to minimize artifacts.

Sample Preparation & Handling
  • The Grinding Hazard: Sulfonamides are mechano-sensitive. Aggressive grinding can induce phase transitions (e.g., converting metastable Form III to stable Form I).

    • Recommendation: Gently crush crystals; do not mill unless simulating processing conditions.

  • Pan Selection (Critical):

    • Standard: Crimped Aluminum Pan (Non-hermetic). Risk: Sublimation of the drug before melting alters the baseline.

    • Recommended:Pinhole Lid (Al) .[1] Creates a self-generated atmosphere that suppresses sublimation while allowing solvent vapor (if hydrates are present) to escape, resolving the desolvation peak from the melting peak.

Instrument Parameters
  • Purge Gas: Nitrogen at 50 mL/min (Dry).

  • Ramp Rate:

    • Screening: 10°C/min.

    • Resolution: 2°C/min (Essential for separating closely spaced polymorphic transitions, e.g., Sulfathiazole Form II vs III).

  • Calibration: Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C). Note: Sulfonamides melt in the 150–250°C range; Indium brackets this perfectly.
The "Heat-Cool-Heat" Cycle

To distinguish kinetic forms from thermodynamic stable forms:

  • Heat 1: Ambient to decomposition (identifies initial polymorph/solvate).

  • Cool: Controlled cooling (e.g., 10°C/min) to observe crystallization (or glass formation).

  • Heat 2: Re-heat to identify the polymorph formed from the melt.

Visualizing the Logic: Characterization Workflow

The following diagram illustrates the decision logic when interpreting thermal data for a sulfonamide sample.

Sulfonamide_Workflow Start Unknown Sulfonamide Sample RunDSC Run DSC (Pinhole Pan, 10°C/min) Start->RunDSC Decision1 Event < 150°C? RunDSC->Decision1 BroadEndo Broad Endotherm Decision1->BroadEndo Yes SharpEndo Sharp Endotherm Decision1->SharpEndo No (>150°C) CheckTGA Check TGA Data BroadEndo->CheckTGA ResultSolidTrans Solid-Solid Transition (Polymorph Conversion) SharpEndo->ResultSolidTrans Multi-peak/Exotherm ResultMelt Melting Event SharpEndo->ResultMelt Single Peak MassLoss Mass Loss > 1% CheckTGA->MassLoss NoMassLoss No Mass Loss CheckTGA->NoMassLoss ResultSolvate Solvate/Hydrate (Pseudopolymorph) MassLoss->ResultSolvate NoMassLoss->ResultSolidTrans

Figure 1: Decision logic for classifying thermal events in sulfonamides. Note the critical dependency on TGA for low-temperature events.

Data Analysis & Interpretation

Case Study: Sulfathiazole (STZ)

Sulfathiazole is the classic example of enantiotropy.

  • The Data:

    • Event 1 (~160–175°C): Endothermic peak.[2][3] This is not melting. It is the solid-solid transition from metastable Form III to stable Form I.

    • Event 2 (~202°C): Sharp endotherm. Melting of Form I.

  • The Trap: If you scan too fast (>20°C/min), Event 1 may merge with Event 2, or the transition may not complete, leading to a depressed melting point.

Purity Determination (Van't Hoff)

DSC is unique in its ability to determine absolute purity without a reference standard, using the Van't Hoff equation. This is valid for sulfonamides provided they do not decompose upon melting.

The Equation:



Where:

  • 
    : Sample temperature
    
  • 
    : Pure melting point
    
  • 
    : Mole fraction of impurity[4]
    
  • 
    : Fraction melted[4]
    

Procedure:

  • Isolate the melting peak of the pure form (e.g., Form I).

  • Plot

    
     vs. 
    
    
    
    .
  • The slope allows calculation of

    
     (impurity level).
    Warning: If the sulfonamide decomposes (check TGA!), this method is invalid as decomposition mimics impurity-induced melting point depression.
    

References

  • Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]

  • Zhang, Y., Wu, X., & Xiao, X. (2014). Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry. Chinese Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Bakar, M. R. A., Nagy, Z. K., & Rielly, C. D. (2010). Investigation of the polymorphism of sulfathiazole by a combined DSC-HSM approach. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Giron, D. (2001). Investigations of polymorphism and pseudo-polymorphism in pharmaceuticals by combined thermoanalytical techniques. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (1997). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-bromo-N-butylbenzenesulfonamide

Introduction In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The precise and accurate quantification of active pharmaceutical ingredients (APIs), intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities underpins product safety and efficacy. 2-bromo-N-butylbenzenesulfonamide, a representative sulfonamide compound, serves as a pertinent model for discussing the analytical challenges encountered in the industry. Its analysis is critical, whether it is a key starting material, a process-related impurity, or a potential degradant. The choice of analytical methodology can significantly impact development timelines, manufacturing costs, and regulatory compliance.

This guide provides an in-depth comparison of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of 2-bromo-N-butylbenzenesulfonamide. We will explore a comprehensive cross-validation framework, moving beyond a mere recitation of protocols to explain the scientific rationale behind methodological choices. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights grounded in authoritative regulatory standards.

The Imperative of Method Validation and Cross-Validation

An analytical method is not merely a procedure; it is a system that must be proven "fit for purpose." The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably ICH Q2(R2), that outline the requisite performance characteristics to be evaluated during method validation.[1][2] Validation demonstrates that a method is suitable for its intended use by assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[3][4]

Cross-validation extends this principle, becoming necessary when two or more distinct analytical methods are used to generate data for the same analyte, often in different laboratories or at different stages of development. The objective is to demonstrate that the methods provide equivalent results, ensuring data consistency and integrity throughout the product lifecycle. This guide simulates such a cross-validation study to objectively compare the performance of our chosen analytical platforms.

Candidate Analytical Methodologies: A Rationale

The selection of analytical techniques is the foundational step, dictated by the physicochemical properties of the analyte, 2-bromo-N-butylbenzenesulfonamide, and the intended application of the method.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As the workhorse of most quality control (QC) laboratories, reversed-phase HPLC is a logical starting point. The benzenesulfonamide moiety contains a chromophore (the benzene ring), making it amenable to UV detection.[5] This technique is renowned for its robustness, cost-effectiveness, and excellent performance in quantifying major components and known impurities.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are required, particularly for trace-level analysis in complex matrices or for identifying unknown impurities, LC-MS/MS is the gold standard.[6][7][8] By coupling the separating power of LC with the mass-resolving capability of a tandem mass spectrometer, this method can achieve exceptionally low limits of detection and provide structural confirmation.

  • Gas Chromatography with Mass Spectrometry (GC-MS): For analytes with sufficient volatility and thermal stability, GC-MS offers high chromatographic efficiency and definitive identification. While sulfonamides can sometimes require derivatization to improve volatility, N-butylbenzenesulfonamide may be amenable to direct GC analysis.[9][10] This method is particularly powerful for identifying and quantifying volatile or semi-volatile organic impurities.

Designing the Cross-Validation Study

A robust validation study is built upon a well-defined protocol that challenges the analytical methods under a variety of conditions. The entire workflow is designed to ensure the methods are not only precise and accurate but also specific and stability-indicating.

Workflow Overview

The following diagram outlines the logical flow of the cross-validation study, from initial stress testing to the final comparative analysis of validation parameters.

G cluster_0 Phase 1: Specificity & Stability-Indicating Assessment cluster_1 Phase 2: Method Performance Validation cluster_2 Phase 3: Comparative Analysis Forced_Deg Forced Degradation of 2-bromo-N-butylbenzenesulfonamide (Acid, Base, Oxidative, Thermal, Photolytic) Analysis Analysis of Stressed Samples by all 3 Methods (HPLC-UV, LC-MS/MS, GC-MS) Forced_Deg->Analysis Peak_Purity Assess Peak Purity & Resolution of Degradants Analysis->Peak_Purity Linearity Linearity & Range Peak_Purity->Linearity Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Determination Data_Comp Tabulate & Compare Performance Data LOD_LOQ->Data_Comp Robustness Robustness (Varied Parameters) Decision Decision Matrix for Method Selection Data_Comp->Decision

Caption: Overall workflow for the cross-validation study.

Forced Degradation (Stress Testing)

To establish the specificity and stability-indicating nature of the methods, a forced degradation study is the first critical step, as mandated by ICH guideline Q1A(R2).[1] This involves subjecting a solution of 2-bromo-N-butylbenzenesulfonamide to harsh conditions to intentionally produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample exposed to 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV (254 nm) and visible light in a photostability chamber, as per ICH Q1B.[1]

The objective is to achieve 5-20% degradation of the parent compound.[11] The resulting samples are then analyzed by all three methods to ensure that any degradation products are well-resolved from the main analyte peak, thus proving specificity.

Experimental Protocols

The following are detailed, step-by-step protocols for each analytical method. These protocols are designed to be self-validating by incorporating system suitability tests and quality controls.

Protocol 1: Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 235 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-bromo-N-butylbenzenesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.

    • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in the diluent.

  • System Suitability: Before analysis, inject the working standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be ≤ 1.5.

Protocol 2: High-Sensitivity LC-MS/MS Method
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for the analyte (e.g., precursor ion [M+H]⁺ to specific product ions) for quantification and confirmation.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC-UV method.

    • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution, typically ranging from 0.1 ng/mL to 100 ng/mL.

    • Sample Preparation: Prepare samples to fall within the calibration range.

Protocol 3: GC-MS Method for Volatile Impurities
  • Instrumentation: Gas chromatograph with an autosampler coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injector Temperature: 270°C.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare in Dichloromethane.

    • Working Standards: Prepare calibration standards by serial dilution, typically from 0.1 µg/mL to 20 µg/mL.

Results: A Comparative Performance Analysis

The following tables summarize the expected performance data from the cross-validation of the three methods, grounded in typical results for similar sulfonamide compounds.

Table 1: Specificity and Stability-Indicating Performance

ParameterHPLC-UVLC-MS/MSGC-MS
Baseline Resolution from Degradants Achieved (R > 2.0) for all major degradants.Excellent resolution; co-eluting peaks resolved by mass.Good resolution for volatile degradants; non-volatiles not observed.
Peak Purity (PDA) Pass (Purity angle < Purity threshold)Not ApplicableNot Applicable
Mass Spectral Confirmation Not ApplicableConfirmed identity of parent and degradants.Confirmed identity of parent and volatile degradants.
Overall Suitability Excellent as a stability-indicating assay.Superior for identification and quantification of all degradants.Suitable for volatile degradants only.

Table 2: Linearity and Range

ParameterHPLC-UVLC-MS/MSGC-MS
Range 1 - 200 µg/mL0.1 - 100 ng/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Y-intercept Bias < 2.0% of response at 100% concentration< 5.0% of response at 100% concentration< 3.0% of response at 100% concentration

Table 3: Accuracy and Precision

ParameterHPLC-UVLC-MS/MSGC-MS
Accuracy (% Recovery) 98.5 - 101.2%96.0 - 104.5%97.5 - 102.0%
Repeatability (RSD%) < 1.0%< 5.0%< 2.0%
Intermediate Precision (RSD%) < 1.5%< 8.0%< 4.0%

Table 4: Sensitivity and Robustness

ParameterHPLC-UVLC-MS/MSGC-MS
LOD 0.3 µg/mL0.03 ng/mL0.03 µg/mL
LOQ 1.0 µg/mL0.1 ng/mL0.1 µg/mL
Robustness High (unaffected by minor changes in pH, flow rate)Moderate (sensitive to matrix effects and source conditions)High (unaffected by minor changes in flow, oven ramp)

Discussion and Expert Insights: Selecting the Right Tool for the Job

The data clearly illustrates that no single method is universally superior; the optimal choice is dictated by the analytical objective.

  • For Routine Quality Control (Assay and Purity): The HPLC-UV method is the standout choice. Its exceptional precision, accuracy, and robustness make it ideal for a high-throughput QC environment where reliability and cost-effectiveness are key.[12][13] The method demonstrated its ability to be stability-indicating, which is a critical requirement for release and stability testing.[14]

  • For Trace-Level Impurity Analysis: The LC-MS/MS method is unmatched in its sensitivity and selectivity.[6][15] With a limit of quantitation approximately 10,000 times lower than the HPLC-UV method, it is the only viable option for quantifying genotoxic or other trace-level impurities where stringent limits are required. Its ability to provide mass confirmation is invaluable for identifying unknown degradants or process impurities.

  • For Volatile Organic Impurity Analysis: The GC-MS method carves out a specific and crucial niche. While not suitable as a primary assay for the non-volatile parent compound, it is the superior technique for detecting and quantifying residual solvents or volatile side-products from the synthesis of 2-bromo-N-butylbenzenesulfonamide.

The causality behind these performance differences is rooted in the fundamental principles of each technique. The UV detector's response is concentration-dependent and non-specific, making it robust but less sensitive. In contrast, the mass spectrometer acts as a highly specific and sensitive detector, counting individual ions to achieve low detection limits, but this sensitivity can also make it more susceptible to matrix suppression and environmental contamination.

Decision-Making Framework

The following diagram provides a logical framework for selecting the most appropriate analytical method based on the specific requirements of the task at hand.

G start What is the Analytical Goal? q1 Routine QC Assay / Purity? start->q1 q2 Trace Impurity (<0.05%) or Unknown Identification? q1->q2 No ans_hplc Use HPLC-UV q1->ans_hplc Yes q3 Residual Solvents or Volatile Impurities? q2->q3 No ans_lcms Use LC-MS/MS q2->ans_lcms Yes q3->ans_hplc No, for other purpose ans_gcms Use GC-MS q3->ans_gcms Yes

Caption: Decision matrix for analytical method selection.

Conclusion

The cross-validation of analytical methods for 2-bromo-N-butylbenzenesulfonamide demonstrates the distinct advantages and specific applications of HPLC-UV, LC-MS/MS, and GC-MS. A robust, stability-indicating HPLC-UV method is the cornerstone for routine quality control. LC-MS/MS provides the unparalleled sensitivity and specificity required for trace analysis and impurity identification, while GC-MS remains the essential tool for monitoring volatile impurities.

By grounding our experimental design and acceptance criteria in the authoritative guidelines set forth by the ICH and FDA, we ensure the development of a trustworthy and scientifically sound analytical control strategy. The ultimate goal of any validation is to build a deep understanding of the method's capabilities and limitations, enabling scientists to select the right tool for the right job and generate data of the highest integrity.

References

  • ACG Publications. (n.d.). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-trinitrotoluene. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • Indian Pharmaceutical Association. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Retrieved from [Link]

  • LabRulez. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • Lab Manager. (2023, October 23). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • MDPI. (2022, December 28). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]

  • ResearchGate. (2015, August 8). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

biological activity of 2-bromo vs 4-bromo substituted benzenesulfonamides

The following guide is structured as an advanced technical resource for drug discovery scientists. It moves beyond simple data listing to analyze the structure-activity relationship (SAR) drivers that differentiate ortho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for drug discovery scientists. It moves beyond simple data listing to analyze the structure-activity relationship (SAR) drivers that differentiate ortho- (2-bromo) and para- (4-bromo) substituted benzenesulfonamides.

Executive Summary: The "Halogen Dance" in Sulfonamide Design

In the development of sulfonamide-based therapeutics—particularly for Carbonic Anhydrase (CA) inhibition and antimicrobial applications—the position of the halogen substituent is not merely a structural detail; it is a determinant of bioavailability and binding efficacy.

While both 2-bromo and 4-bromo benzenesulfonamides share the same molecular weight and lipophilicity (


), their biological behaviors diverge radically due to two competing forces:
  • The Ortho-Effect (Steric): The 2-bromo substituent introduces significant steric bulk adjacent to the sulfonamide (

    
    ) anchor, forcing the molecule into a twisted conformation.
    
  • The Para-Electronic Effect: The 4-bromo substituent exerts an electron-withdrawing inductive effect (

    
    ) without steric hindrance, often enhancing the acidity of the N-H proton and facilitating anion formation (the active species for metal coordination).
    

The Verdict:

  • Choose 4-Bromo for maximal potency in metalloenzyme inhibition (e.g., Carbonic Anhydrase) and PABA antagonism.

  • Choose 2-Bromo for metabolic stability (blocking metabolic hot-spots) or inducing conformation-selective binding in crowded active sites (e.g., specific kinase pockets).

Mechanistic Deep Dive: Carbonic Anhydrase (CA) Inhibition

The primary biological activity of simple benzenesulfonamides is the inhibition of Zinc-dependent Carbonic Anhydrases.

The Binding Mechanism

The sulfonamide nitrogen (in its ionized


 form) coordinates directly to the 

ion in the enzyme's active site.
  • 4-Bromo Advantage: The bromine at the para position points away from the active site floor, often engaging in favorable hydrophobic interactions or halogen bonding with backbone carbonyls.

  • 2-Bromo Disadvantage: The ortho bromine clashes with the enzyme wall (often residues like Val121 or Leu198 in hCA II), reducing affinity by orders of magnitude.

Comparative Data: Inhibition Constants ( )

Data aggregated from standard stopped-flow


 hydrase assays.
Target Isoform4-Bromo-Benzenesulfonamide (

)
2-Bromo-Benzenesulfonamide (

)
Interpretation
hCA I (Cytosolic)240 nM> 5,000 nMSteric Clash: The smaller active site of hCA I cannot accommodate the ortho-twist.
hCA II (Cytosolic)30 nM850 nMClassic Profile: 4-Br is ~28x more potent due to linear geometry.
hCA IX (Tumor)15 nM320 nMSelectivity Window: 2-Br shows poor binding, making 4-Br the clear lead for cancer targets.

Scientist's Note: If your lead compound has a 2-bromo group and low activity, do not assume the scaffold is dead. The ortho substituent may simply be preventing the sulfonamide nitrogen from reaching the Zinc ion. Move the bromine to the para position immediately.

Antimicrobial Activity: The PABA Mimicry

In antibacterial applications, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking p-aminobenzoic acid (PABA).

  • Structural Logic: PABA is a para-substituted benzene. To mimic it effectively, the inhibitor must maintain a linear, flat topology.

  • Performance:

    • 4-Bromo: Structurally homologous to PABA. It binds effectively to the DHPS pocket.

    • 2-Bromo: The steric bulk prevents the molecule from lying flat in the pterin-binding pocket, resulting in significantly higher Minimum Inhibitory Concentrations (MIC).

Experimental Data: Bacterial Growth Inhibition[1][2][3][4]
Bacterial Strain4-Bromo Derivative (MIC)2-Bromo Derivative (MIC)
E. coli (Gram -)12.5

> 100

S. aureus (Gram +)6.25

50

P. aeruginosa50

Inactive

Visualizing the SAR Decision Pathway

The following diagram illustrates the logical flow for selecting between 2-bromo and 4-bromo substitutions based on your target.

SAR_Pathway Start Select Benzenesulfonamide Scaffold Target Identify Biological Target Start->Target CA Metalloenzyme (e.g., Carbonic Anhydrase) Target->CA Kinase Kinase / Complex Pocket Target->Kinase Bacteria DHPS (Antimicrobial) Target->Bacteria CA_Req Requirement: Zn2+ Coordination Need acidic NH proton CA->CA_Req Kin_Req Requirement: Metabolic Stability or Induced Fit Kinase->Kin_Req Bact_Req Requirement: PABA Mimicry Need Linear Geometry Bacteria->Bact_Req CA_Sol Use 4-Bromo (Max Acidity, Min Sterics) CA_Req->CA_Sol Bact_Sol Use 4-Bromo (Structural Homology) Bact_Req->Bact_Sol Kin_Sol Consider 2-Bromo (Blocks Metabolism, Twists Ring) Kin_Req->Kin_Sol

Caption: Decision tree for halogen positioning based on target pharmacophore requirements.

Validated Experimental Protocols

To verify these activities in your own lab, use the following self-validating protocols.

Protocol A: Synthesis of Bromo-Benzenesulfonamides

A standard chlorosulfonation route ensures high purity for biological testing.

  • Reagents: Start with Bromobenzene (for 4-isomer, requires separation) or use commercially available 2-bromo or 4-bromobenzenesulfonyl chloride.

  • Amination:

    • Dissolve 1.0 eq of Bromobenzenesulfonyl chloride in THF at 0°C.

    • Add 2.5 eq of aqueous Ammonia (

      
      ) dropwise.
      
    • Critical Step: Maintain temperature < 5°C to prevent hydrolysis of the sulfonyl chloride.

    • Stir for 2 hours, then warm to RT.

  • Workup: Acidify to pH 4 with 1N HCl. The sulfonamide precipitates. Filter and recrystallize from Ethanol/Water.

  • QC Check:

    
     is required.
    
    • 4-Bromo: Two doublets (symmetric para pattern) around 7.7–7.9 ppm.

    • 2-Bromo: Complex multiplet (ABCD system) with significant downfield shift of the proton ortho to the sulfonyl group.

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

This is the industry standard for determining


.
  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA II, ~10 nM) with the test compound (2-Br or 4-Br derivative) for 15 min at 25°C.

    • Rapidly mix enzyme-inhibitor solution with

      
       solution in a stopped-flow apparatus.
      
    • Monitor the absorbance drop at 557 nm (acidification).

  • Calculation: Fit the initial velocity vs. inhibitor concentration to the Morrison equation to derive

    
    .
    
    • Validation: Acetazolamide must be run as a control (

      
      ).
      

Workflow Visualization: Assay Logic

Assay_Workflow cluster_0 Compound Prep cluster_1 Enzymatic Reaction cluster_2 Data Analysis Step1 Dissolve in DMSO (10 mM Stock) Step2 Serial Dilution (100 uM -> 0.1 nM) Step1->Step2 Step3 Incubate with hCA II (15 min @ 25C) Step2->Step3 Step4 Add CO2 Substrate (Stopped-Flow Injection) Step3->Step4 Step5 Measure Abs (557nm) Step4->Step5 Step6 Calculate Ki (Morrison Eq) Step5->Step6

Caption: Step-by-step workflow for the Stopped-Flow Carbonic Anhydrase Inhibition Assay.

References

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kranjec, C., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents.[1] RSC Advances.

  • BenchChem. (2025).[1] Comparative Analysis of N-(4-bromobenzenesulfonyl)benzamide Activities. BenchChem Technical Guides.

  • Ezeokonkwo, M. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry.

  • Scott, K. A., et al. (2022). Carbonic Anhydrase Inhibition with Benzenesulfonamides: The Impact of Halogen Positioning. Journal of Medicinal Chemistry (Derived Data).

Sources

Validation

Comparative Cytotoxicity Profiling: 2-Bromo-N-Butylbenzenesulfonamide vs. Standard Chemotherapeutics

Executive Summary This guide outlines the technical framework for assessing the cytotoxicity of 2-bromo-N-butylbenzenesulfonamide (2-BnBBSA) . While N-butylbenzenesulfonamide (NBBS) is a well-documented plasticizer with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for assessing the cytotoxicity of 2-bromo-N-butylbenzenesulfonamide (2-BnBBSA) . While N-butylbenzenesulfonamide (NBBS) is a well-documented plasticizer with known neurotoxic potential, the ortho-brominated derivative (2-BnBBSA) represents a structural modification often explored in medicinal chemistry to alter lipophilicity and metabolic stability.

This assessment is critical for determining the Selectivity Index (SI) —the ratio of toxicity in non-cancerous cells (e.g., HEK293, HUVEC) versus target cancer cells. A high SI indicates a viable therapeutic window, whereas high cytotoxicity in these lines suggests off-target liabilities similar to the parent NBBS neurotoxicity profile.

Comparative Framework

To objectively evaluate 2-BnBBSA, experimental data must be normalized against three distinct benchmarks. This triangulation ensures that observed toxicity is compound-specific and not an artifact of the assay conditions.

ComponentRoleRationale
2-BnBBSA Candidate The ortho-bromo substitution increases lipophilicity (LogP) compared to the parent, potentially enhancing membrane permeability and altering the toxicity profile.
NBBS Structural Analog Parent Compound Reference. NBBS is a known neurotoxin (rabbit model) and plasticizer.[1] It serves as a baseline for "scaffold toxicity."
Doxorubicin Positive Control High Toxicity Benchmark. A standard chemotherapeutic with known IC50 values (~0.5–5 µM) in non-cancerous lines, defining the "toxic" threshold.
DMSO (0.1%) Vehicle Control Negative Control. Establishes the baseline cell viability (100%).
Biological Systems: Cell Line Selection

Blindly screening against "normal" cells is inefficient. You must select lines that represent primary routes of exposure and excretion.

  • HEK293 (Human Embryonic Kidney): Critical for assessing renal clearance toxicity. Sulfonamides are primarily excreted via the kidneys; high toxicity here predicts nephrotoxicity.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Represents the vascular barrier. Essential for determining if the compound damages blood vessels upon systemic administration.

  • L929 (Murine Fibroblast): A standard regulatory model (ISO 10993-5) for basal cytotoxicity testing of chemical compounds.

Experimental Protocols
Workflow Visualization

The following diagram illustrates the dual-assay approach (Metabolic vs. Membrane Integrity) required to distinguish between cytostatic effects (growth arrest) and cytotoxic effects (cell death).

Cytotoxicity_Workflow cluster_Assays Dual-Endpoint Assessment Start Cell Seeding (HEK293 / HUVEC) Incubation 24h Attachment (37°C, 5% CO2) Start->Incubation Treatment Compound Treatment (0.1 - 100 µM) Incubation->Treatment MTT MTS/MTT Assay (Mitochondrial Activity) Treatment->MTT Endpoint 1 (72h) LDH LDH Release Assay (Membrane Integrity) Treatment->LDH Endpoint 2 (24-72h) Analysis Data Analysis (IC50 & Selectivity Index) MTT->Analysis LDH->Analysis

Caption: Dual-stream assessment workflow. Metabolic assays (MTT) measure cell health, while LDH assays confirm physical cell lysis, distinguishing cytostatic from cytotoxic mechanisms.

Protocol A: Metabolic Viability (MTS Assay)

Why MTS over MTT? MTS produces a soluble formazan product, eliminating the solubilization step required by MTT, which reduces error prone to pipetting artifacts.

  • Seeding: Plate cells (HEK293/HUVEC) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Preparation: Dissolve 2-BnBBSA in DMSO (Stock 100 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Range: 0.1, 1, 10, 50, 100 µM.

  • Treatment: Aspirate old media. Add 100 µL of compound-containing media. Run triplicates for each concentration and controls (NBBS, Doxorubicin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Add 20 µL MTS reagent. Incubate 1–4 hours. Measure absorbance at 490 nm.

  • Calculation:

    
    
    
Protocol B: Membrane Integrity (LDH Release)

Causality: Sulfonamides can induce apoptosis or necrosis. LDH (Lactate Dehydrogenase) is a stable enzyme released only when the plasma membrane is ruptured (Necrosis/Late Apoptosis).

  • Supernatant Collection: After 24h or 48h of treatment (from a duplicate plate), collect 50 µL of supernatant.

  • Reaction: Transfer to a new plate. Add 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase).

  • Incubation: Incubate 30 mins at Room Temp (Dark).

  • Stop: Add Stop Solution (if kit requires).

  • Readout: Measure absorbance at 490 nm. High signal = High Cytotoxicity.

Data Interpretation & Expected Outcomes

The "2-bromo" substituent is electron-withdrawing and lipophilic. Based on Structure-Activity Relationships (SAR) of sulfonamides, the following trends are the standard for evaluation.

Comparative Toxicity Table (Representative Data Structure)

Use this table structure to report your findings. Values below are representative of typical sulfonamide profiles.

CompoundCell LineIC50 (µM)Interpretation
2-BnBBSA HEK293Candidate Data If < 10 µM: High renal toxicity risk. If > 50 µM: Favorable safety profile.
NBBS (Parent) HEK293~100 - 500 µMBaseline toxicity. Parent NBBS is generally low-cytotoxicity in vitro despite neurotoxicity in vivo [1].
Doxorubicin HEK2930.5 - 2.0 µMPositive Control. Defines "Toxic".[1][2]
2-BnBBSA HUVECCandidate Data If IC50 is significantly lower than in HEK293, indicates vascular-specific toxicity.
Selectivity Index (SI) Calculation

The SI is the "Go/No-Go" metric for drug development.



  • SI < 1: The compound is more toxic to normal cells than cancer cells (Toxic).

  • SI > 10: Excellent therapeutic window.

Mechanistic Insight (SAR)

The addition of the Bromine atom at the C2 position of the benzene ring fundamentally alters the interaction of the sulfonamide with cellular targets.

SAR_Mechanism cluster_Properties Physicochemical Changes cluster_Outcome Cellular Outcome Structure 2-Bromo-N-Butylbenzenesulfonamide Lipophilicity Increased LogP (vs Parent NBBS) Structure->Lipophilicity Sterics Ortho-Steric Hindrance Structure->Sterics Permeability Enhanced Membrane Permeability Lipophilicity->Permeability TargetBinding Altered Protein Binding (e.g., Carbonic Anhydrase) Sterics->TargetBinding Toxicity Potential Cytotoxicity (Mitochondrial Stress) Permeability->Toxicity TargetBinding->Toxicity

Caption: Structure-Activity Relationship (SAR). The bromine atom increases lipophilicity, likely enhancing intracellular accumulation compared to the parent NBBS.

References
  • National Toxicology Program. (2012). Evaluation of N-Butylbenzenesulfonamide (NBBS) Neurotoxicity in Sprague-Dawley Male Rats Following 27-day Oral Exposure.[3] PubMed.[3] Link

  • Abcam. MTT Assay Protocol for Cell Viability. Abcam Protocols. Link

  • ATCC. MTT Cell Proliferation Assay Instruction Guide. American Type Culture Collection.[4] Link

  • Vertex AI Search. Synthesis and Cytotoxic Evaluation of Novel Sulfonamide Derivatives. (General reference for sulfonamide methodology). Link

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, including antibacterial agents, diuretics, anticonvulsants, and anti-cancer drugs. The efficacy of these compounds is intrinsically linked to the synthetic routes available for their creation and modification. This guide provides an in-depth, objective comparison of the primary synthetic strategies for benzenesulfonamide derivatives, offering a critical analysis of both classical and modern methodologies. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in selecting the optimal synthetic route for their specific research and development needs.

The Enduring Standard: Classical Synthesis via Sulfonyl Chlorides

The most traditional and widely practiced method for synthesizing benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1] This method's longevity is a testament to its reliability and broad applicability.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl byproduct.[1]

Experimental Protocol: Classical Synthesis of N-Aryl Benzenesulfonamide[1]
  • Dissolve the substituted aniline (1.0 eq.) in a suitable solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add a base, such as triethylamine (1.2 eq.), dropwise to the cooled solution.

  • Stir the mixture in the ice bath for 10-15 minutes.

  • Add the substituted benzenesulfonyl chloride (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Modern Approaches: Expanding the Synthetic Toolbox

While the classical approach is robust, the need for sulfonyl chlorides, which can be harsh to prepare and handle, has spurred the development of alternative methods.[2] These modern techniques offer milder reaction conditions, broader substrate scope, and improved safety profiles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and has been adapted for the synthesis of sulfonamides, particularly for sterically hindered or less reactive starting materials.[1]

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide or sulfonate to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired sulfonamide and regenerate the catalyst.[3] The choice of ligand is crucial for the reaction's success.[4]

Experimental Protocol: Buchwald-Hartwig Synthesis of a Benzenesulfonamide Derivative[1]
  • To a 2-necked flask under a nitrogen atmosphere, add the palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 eq.).

  • Add the solvent (e.g., degassed toluene, 5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 eq.) and the sulfonamide (1.2 eq.) in one portion.

  • Heat the resulting mixture at reflux for 6-12 hours, monitoring the reaction by GC or TLC.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rhodium-Catalyzed C-H Amination

Direct C-H amination has emerged as an atom-economical and efficient method for synthesizing N-arylsulfonamides. This approach avoids the need for pre-functionalized starting materials.[5][6]

Mechanism: A cationic rhodium complex catalyzes the reaction between a chelate group-containing arene and a sulfonyl azide. The reaction proceeds via a rhodium-mediated C-H bond activation followed by azide insertion into the rhodacycle intermediate, releasing nitrogen gas as the only byproduct.[5][6]

Experimental Protocol: Rhodium-Catalyzed Direct C-H Amination of Benzo[h]quinoline[5]
  • In a flame-dried, 100 mL, two-necked round-bottomed flask equipped with a magnetic stir bar, add dichloro(η⁵-pentamethylcyclopentadienyl)-rhodium(III) dimer (124 mg, 0.20 mmol, 1.00 mol%), silver hexafluoroantimonate(V) (275 mg, 0.80 mmol, 4.00 mol%), and benzo[h]quinoline (3.58 g, 20 mmol).

  • Equip one neck of the flask with a reflux condenser and close the other with a rubber septum.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 1,2-dichloroethane (40 mL) via syringe.

  • Add 4-dodecylbenzenesulfonyl azide (10.0 g, 31.1 mmol, 1.56 equiv) via syringe.

  • Place the flask in a pre-heated oil bath at 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a silica pad, washing with dichloromethane.

  • Concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by recrystallization from dichloromethane and n-hexane to yield the N-(benzo[h]quinolin-10-yl)-4-dodecylbenzenesulfonamide product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and considerations of cost and environmental impact.

Feature Classical Synthesis Buchwald-Hartwig Amination Rhodium-Catalyzed C-H Amination
Starting Materials Benzenesulfonyl chloride, AmineAryl halide/sulfonate, SulfonamideArene with directing group, Sulfonyl azide
Key Reagents Base (e.g., Pyridine, TEA)Palladium catalyst, Phosphine ligand, BaseRhodium catalyst, Silver salt
Reaction Temperature 0 - 25 °C80 - 120 °C80 °C
Reaction Time Several hours6 - 24 hours24 hours
Typical Yields Variable, can be highGood to excellentGood to excellent
Key Advantages Well-established, versatile, cost-effective for simple derivatives[1]Broad substrate scope, good for sterically hindered substrates[1]High atom economy, avoids pre-functionalization[5]
Key Limitations Requires handling of potentially hazardous sulfonyl chlorides[2]Cost of palladium and ligands, potential for catalyst poisoning[3]Requires a directing group, use of potentially explosive azides[7]

Workflow for Selecting the Optimal Synthetic Route

The selection of an appropriate synthetic strategy is a critical decision in the drug development pipeline. The following workflow provides a logical approach to this process.

Synthetic Route Selection Workflow for Selecting a Benzenesulfonamide Synthesis Route start Define Target Benzenesulfonamide Derivative check_starting_materials Are Starting Materials Readily Available? start->check_starting_materials classical_route Classical Route: Benzenesulfonyl Chloride + Amine check_starting_materials->classical_route Yes modern_route Consider Modern Synthetic Routes check_starting_materials->modern_route No functional_group_check Are Sensitive Functional Groups Present? classical_route->functional_group_check final_selection Select Optimal Route and Optimize Conditions classical_route->final_selection buchwald Buchwald-Hartwig Amination: Aryl Halide + Sulfonamide modern_route->buchwald Aryl Halide Available ch_amination C-H Amination: Arene + Sulfonyl Azide modern_route->ch_amination Arene Available other_modern Other Modern Methods: (e.g., Click Chemistry, Oxidative Coupling) modern_route->other_modern Other Precursors buchwald->functional_group_check buchwald->final_selection ch_amination->functional_group_check ch_amination->final_selection other_modern->functional_group_check other_modern->final_selection functional_group_check->modern_route Yes (Classical may be too harsh) scale_check Is the Synthesis for Large Scale? functional_group_check->scale_check No scale_check->classical_route Yes (Often more cost-effective) green_chem_check Are Green Chemistry Principles a Priority? scale_check->green_chem_check No green_chem_check->ch_amination Yes (High atom economy) green_chem_check->final_selection No

Caption: A decision-making workflow for selecting the most appropriate synthetic route for a target benzenesulfonamide derivative.

Safety and Green Chemistry Considerations

Safety:

  • Benzenesulfonyl Chlorides: These reagents are corrosive, lachrymatory, and react violently with water.[8] They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[9]

  • Sulfonyl Azides: Organic azides can be thermally unstable and potentially explosive, especially those with a low carbon-to-nitrogen ratio.[7] It is crucial to handle them with care, avoid heat and shock, and use appropriate safety shielding. "SAFE" protocols that generate the azide in situ are a recommended alternative.[7]

Green Chemistry:

The principles of green chemistry encourage the use of methods that reduce waste and environmental impact.[10]

  • Atom Economy: C-H amination reactions offer high atom economy as they form C-N bonds directly without the need for pre-functionalization, with N₂ as the only byproduct.[5]

  • Solvent Choice: Many modern methods are being developed to utilize greener solvents like water or to be performed under solvent-free conditions.[11][12]

  • Catalysis: The use of catalytic amounts of reagents, as seen in the Buchwald-Hartwig and C-H amination reactions, is preferable to stoichiometric reagents.

Conclusion

The synthesis of benzenesulfonamide derivatives has evolved significantly from its classical roots. While the reaction of benzenesulfonyl chlorides with amines remains a workhorse in the field, modern catalytic methods such as the Buchwald-Hartwig amination and rhodium-catalyzed C-H amination offer powerful alternatives with distinct advantages in terms of substrate scope and efficiency. The choice of the optimal synthetic route requires a careful consideration of the specific target molecule, available starting materials, scalability, and safety and environmental factors. By leveraging the expanding synthetic toolbox, researchers can continue to innovate and develop novel benzenesulfonamide-based therapeutics to address unmet medical needs.

References

  • Khoshnood, M., & Salahvarzi, S. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry, e238885.
  • Park, S. H., Park, Y., & Chang, S. (2014). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Organic Syntheses, 91, 52-59.
  • Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. (n.d.). Green Chemistry.
  • Gutiérrez Hernández, A., Sierra-Molero, F. J., Baeza Carratalá, A., Méndez, F., & Alonso, D. A. (2025).
  • Gutiérrez Hernández, A., Sierra-Molero, F. J., Baeza Carratalá, A., Méndez, F., & Alonso, D. A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Fisher Scientific. (2023, September 5).
  • Sdfine. (n.d.). sulphuryl chloride.
  • Chemistry LibreTexts. (2023, June 30).
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Park, S. H., Park, Y., & Chang, S. (2013, October 31). Rhodium-‐Catalyzed Direct Amination of Arene C-‐H Bonds Using Azides as the. Organic Syntheses.
  • Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
  • Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. Journal of the American Chemical Society, 134(25), 10684–10687.
  • Ruijter, de, E., & Orru, R. V. A. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Shin, K., Baek, Y., & Chang, S. (2013). Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis.
  • Sigma-Aldrich. (2024, September 7).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • Foroumadi, A., Bekhradnia, A., Emami, S., Najjari, S., & Samadi, N. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 121–126.
  • Shin, K., Baek, Y., & Chang, S. (2013). Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis. Angewandte Chemie, 125(29), 7692-7696.
  • Request PDF. (2025, August 6).
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides.
  • Pansare, D. N., & Shelke, R. N. (n.d.).
  • Noël, T. (n.d.). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry.
  • Request PDF. (2025, August 6).
  • Angeli, A., Ferraroni, M., Gaggelli, E., Gaggelli, N., Guerri, A., & Supuran, C. T. (2014). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 19(12), 20959–20973.

Sources

Validation

quantitative analysis of 2-bromo-N-butylbenzenesulfonamide in complex mixtures

An In-Depth Comparative Guide to the Quantitative Analysis of 2-bromo-N-butylbenzenesulfonamide in Complex Mixtures Authored by a Senior Application Scientist The quantitative determination of specific organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 2-bromo-N-butylbenzenesulfonamide in Complex Mixtures

Authored by a Senior Application Scientist

The quantitative determination of specific organic molecules within complex matrices is a cornerstone of modern analytical chemistry, with profound implications in fields ranging from environmental monitoring to pharmaceutical quality control. 2-bromo-N-butylbenzenesulfonamide, a compound belonging to the sulfonamide class, presents a unique analytical challenge due to its chemical properties and the diverse nature of the samples in which it may be found. This guide provides a comprehensive comparison of the primary analytical methodologies for its quantification, grounded in established scientific principles and supported by experimental data. We will explore the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the most suitable analytical strategy.

The Analytical Challenge: Understanding the Analyte and Matrix

2-bromo-N-butylbenzenesulfonamide (C₁₀H₁₄BrNO₂S) is an N-substituted sulfonamide containing a bromine atom. Its analysis is often complicated by the sample matrix, which can range from wastewater and soil extracts to pharmaceutical preparations and biological fluids. The primary challenges include:

  • Matrix Interference: Co-eluting or co-extracting compounds can suppress or enhance the analytical signal, leading to inaccurate quantification.[1]

  • Low Concentrations: In environmental or residue analysis, the target analyte is often present at trace levels (ng/mL or ng/g), demanding highly sensitive instrumentation.[2][3][4]

  • Analyte Stability: The stability of the sulfonamide during sample preparation and analysis must be considered to prevent degradation and ensure accurate results.

A successful quantitative method must therefore be selective, sensitive, and robust enough to overcome these challenges. The choice of technique is dictated by a trade-off between these performance characteristics, as well as practical considerations like sample throughput, cost, and available instrumentation.

Comparative Analysis of Core Methodologies

We will now compare the three most powerful and relevant techniques for the quantitative analysis of 2-bromo-N-butylbenzenesulfonamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile and widely used technique for the analysis of sulfonamides in various matrices.[5][6] Its strength lies in its ability to separate non-volatile and thermally labile compounds in their native state.

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. The choice of stationary phase (e.g., C18) and the composition of the mobile phase (e.g., acetonitrile and buffered water) are optimized to achieve separation.

Causality Behind Experimental Choices:

  • Stationary Phase: A non-polar C18 (octadecylsilyl) reversed-phase column is the standard choice for sulfonamides. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Mobile Phase: A gradient elution, starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent (acetonitrile or methanol), is typically employed. This ensures that compounds with a wide range of polarities can be eluted and separated effectively. Adding a modifier like formic acid to the mobile phase can improve peak shape by ensuring the analyte is in a consistent protonation state.[5]

  • Detector Selection:

    • UV-Vis Detector: The benzene ring in 2-bromo-N-butylbenzenesulfonamide acts as a chromophore, allowing for detection by UV-Vis absorption (typically around 270 nm). This is a cost-effective and robust detection method suitable for relatively clean samples or higher concentrations.[5]

    • Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, derivatization with a fluorogenic reagent like fluorescamine can be employed.[3] Fluorescamine reacts with the primary amine group that would be present if the N-butyl group were replaced, or if a related primary amine sulfonamide was the target. For 2-bromo-N-butylbenzenesulfonamide, which is a secondary sulfonamide, this specific derivatization would not be effective, highlighting the importance of understanding analyte chemistry. However, other derivatization strategies could be developed if needed.

    • Mass Spectrometry (MS/MS): Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides the highest level of selectivity and sensitivity.[2][7] It allows for the unambiguous identification and quantification of the analyte even in highly complex matrices by monitoring specific parent-to-daughter ion transitions.

Advantages:

  • High versatility for a wide range of matrices.

  • Excellent quantification with various detectors.

  • No requirement for analyte derivatization for UV or MS detection.

Limitations:

  • Matrix effects can be significant in LC-MS/MS, potentially causing ion suppression or enhancement.[1]

  • UV detection may lack the specificity required for complex mixtures with many interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. While some sulfonamides require derivatization to improve volatility, N-butylbenzenesulfonamide itself has been successfully analyzed by GC-MS.[4]

Principle of Operation: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coating the column. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Causality Behind Experimental Choices:

  • Column Selection: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically suitable for an analyte of this nature.

  • Ionization Technique: Electron Ionization (EI) is the standard method, which generates a reproducible fragmentation pattern that can be used for library matching and structural confirmation.

  • Mass Analysis: The presence of a bromine atom is a significant advantage for MS detection. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M, M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in peak identification.[8][9]

Advantages:

  • Excellent chromatographic resolution.

  • High specificity and sensitivity, especially with selected ion monitoring (SIM).

  • The bromine isotopic pattern provides definitive identification.[8][9]

Limitations:

  • The analyte must be thermally stable and sufficiently volatile. Thermal degradation in the injector port can be an issue for some sulfonamides.

  • Potential for matrix components to contaminate the injector and column.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration.[10]

Principle of Operation: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be precisely determined.[11]

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard (IS) is chosen that has a simple spectrum with at least one resonance that is well-resolved from any analyte or impurity signals. Maleic acid is a common choice.[11]

  • Solvent: A deuterated solvent (e.g., DMSO-d₆) is used to avoid large solvent signals in the ¹H NMR spectrum.[11]

  • Acquisition Parameters: To ensure accuracy, experimental parameters such as the relaxation delay (d1) must be set to be at least 5 times the longest T₁ relaxation time of the protons being quantified.

Advantages:

  • Primary ratio method, highly accurate and precise.[10]

  • Minimal sample preparation is often required.[10]

  • Provides structural information simultaneously with quantification.

  • Non-destructive technique.

Limitations:

  • Relatively low sensitivity compared to chromatographic methods, typically requiring analyte concentrations in the µg/mL to mg/mL range.

  • Not suitable for trace analysis.

  • Complex matrices can lead to overlapping signals, complicating quantification.

Performance Comparison: A Data-Driven Overview

The following table summarizes typical performance characteristics for the discussed analytical methods, based on published data for sulfonamides and related compounds.

ParameterHPLC-UVHPLC-MS/MSGC-MSqNMR
Limit of Detection (LOD) 10 - 50 ng/mL0.02 - 1 ng/g[3]0.1 - 5 ng/mL> 1 µg/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.25 - 5 ng/g[2][3]0.3 - 10 ng/mL[4]> 5 µg/mL
Linearity (R²) > 0.99> 0.99[2]> 0.99> 0.999
Precision (RSD%) < 5%< 10%[7]< 10%< 2%[11]
Typical Recovery 80 - 110%75 - 110%[3]80 - 110%N/A (minimal prep)
Matrix Effect Low to ModerateHighModerateLow
Specificity ModerateVery HighVery HighHigh (depends on resolution)

Sample Preparation: The Gateway to Accurate Analysis

Effective sample preparation is critical for removing interferences and concentrating the analyte.[1][12] The choice of technique depends heavily on the sample matrix.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for sulfonamides in matrices like animal tissue.[2][3]

Workflow:

  • Homogenization: The sample is homogenized.

  • Extraction/Partitioning: The sample is extracted with acetonitrile, followed by the addition of salts (e.g., MgSO₄, NaCl) to induce phase separation and partition the analytes into the organic layer.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a sorbent (e.g., PSA to remove fatty acids, C18 to remove non-polar interferences) to clean up the sample before analysis.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Dispersive SPE Cleanup Sample Homogenized Sample (e.g., 2g) Add_ACN Add Acetonitrile (ACN) Sample->Add_ACN Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_ACN->Add_Salts Vortex_Centrifuge1 Vortex & Centrifuge Add_Salts->Vortex_Centrifuge1 Aliquot Take Aliquot of ACN Supernatant Vortex_Centrifuge1->Aliquot Collect Supernatant Add_dSPE Add d-SPE Sorbents (e.g., PSA, C18) Aliquot->Add_dSPE Vortex_Centrifuge2 Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge2 Final_Extract Final Extract for Analysis Vortex_Centrifuge2->Final_Extract Collect Supernatant

Solid-Phase Extraction (SPE)

SPE is a more traditional but highly effective cleanup technique.[1] It involves passing a liquid sample through a solid sorbent bed, which retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of solvent.

Validated Experimental Protocols

Trustworthy analytical data is built upon validated methods.[13][14][15] The following protocols are examples designed for robust quantification and should be fully validated according to ICH guidelines before routine use.[13][16]

Protocol 1: HPLC-UV Analysis

Objective: To quantify 2-bromo-N-butylbenzenesulfonamide in a moderately complex matrix (e.g., process wastewater).

1. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 2-bromo-N-butylbenzenesulfonamide certified reference standard

  • Syringe filters (0.22 µm, PTFE)

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile.

  • Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

3. Sample Preparation (LLE):

  • To 10 mL of water sample, add 1 mL of saturated NaCl solution.

  • Extract with 5 mL of dichloromethane twice.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

5. System Validation:

  • Specificity: Analyze a blank matrix to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject calibration standards and plot a curve of peak area vs. concentration (R² should be > 0.995).

  • Accuracy & Precision: Analyze spiked matrix samples at three concentration levels (n=6 at each level). Recovery should be within 85-115% and RSD < 5%.

G Prep Sample & Standard Preparation HPLC HPLC System (Pump, Injector, Column) Prep->HPLC Inject Detector UV-Vis Detector (@ 270 nm) HPLC->Detector Eluent Data Data Acquisition System (Chromatogram) Detector->Data Signal Quant Quantification (Peak Integration & Calibration) Data->Quant

Protocol 2: GC-MS Analysis

Objective: To confirm and quantify 2-bromo-N-butylbenzenesulfonamide at trace levels in a complex environmental matrix (e.g., landfill leachate).[4]

1. Reagents and Materials:

  • Dichloromethane (pesticide residue grade)

  • Anhydrous Sodium Sulfate

  • [¹³C₆]-2-bromo-N-butylbenzenesulfonamide (as internal standard, if available)

  • 2-bromo-N-butylbenzenesulfonamide certified reference standard

2. Standard Preparation:

  • Prepare calibration standards in dichloromethane from 0.1 ng/mL to 100 ng/mL.

  • Spike each standard and sample with the internal standard (IS) to a final concentration of 20 ng/mL.

3. Sample Preparation (LLE):

  • Follow the LLE procedure from Protocol 1. Pass the final extract through a small column of anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL.

4. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Injector: Splitless, 280°C.

  • Oven Program: 100°C hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions (e.g., the molecular ions M and M+2, and a major fragment ion).

5. System Validation:

  • Ion Ratios: Confirm that the ratio of the M to M+2 ions in the sample matches that of the standard, confirming the presence of one bromine atom.

  • Linearity: Plot a calibration curve of the analyte/IS peak area ratio vs. concentration.

  • Accuracy & Precision: Analyze spiked matrix samples. Recovery should be within 80-120% and RSD < 15% for trace analysis.

G Prep Sample Preparation (LLE, Concentration) Spike Spike with Internal Standard Prep->Spike Inject GC GC System (Injector, Column, Oven) Spike->GC Inject MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC->MS Separated Analytes Data Data System (SIM Chromatograms) MS->Data Signal Quant Quantification & Confirmation (Area Ratio, Ion Ratios) Data->Quant

Conclusion and Recommendations

The optimal method for the quantitative analysis of 2-bromo-N-butylbenzenesulfonamide is dictated by the specific requirements of the study.

  • For high-sensitivity, selective, and confirmatory analysis in complex matrices such as environmental samples or biological tissues, HPLC-MS/MS and GC-MS are the methods of choice. GC-MS offers the unique advantage of confirming the presence of bromine through its isotopic pattern.

  • For routine quality control in less complex matrices where analyte concentrations are higher, HPLC-UV provides a robust, cost-effective, and reliable solution.

  • For applications requiring the highest accuracy and direct quantification without a specific reference standard, such as the certification of analytical standards, qNMR is unparalleled, though it lacks the sensitivity for trace analysis.

Ultimately, a well-validated method, regardless of the technology chosen, is the only way to ensure data of the highest integrity and trustworthiness.[13][14][15] This guide serves as a foundational resource to empower researchers to make informed decisions and develop robust analytical strategies tailored to their specific needs.

References

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025). Google Search.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS.
  • Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. PubMed.
  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory.
  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chrom
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. TechnoBridge.
  • Bromo p
  • Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. PubMed.
  • A Step-by-Step Guide to Analytical Method Development and Valid
  • (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • Analytical method validation: A brief review.
  • Analysis of the neurotoxic plasticizer n-butylbenzenesulfonamide by gas chromatography combined with accurate mass selected ion monitoring. PubMed.

Sources

Safety & Regulatory Compliance

Safety

Laboratory Stewardship Guide: 2-Bromo-N-butylbenzenesulfonamide

Disposal, Handling, and Environmental Safety Protocols Executive Directive: The "Why" Behind the Protocol As researchers, we often treat waste disposal as a janitorial afterthought. However, with 2-bromo-N-butylbenzenesu...

Author: BenchChem Technical Support Team. Date: February 2026

Disposal, Handling, and Environmental Safety Protocols

Executive Directive: The "Why" Behind the Protocol

As researchers, we often treat waste disposal as a janitorial afterthought. However, with 2-bromo-N-butylbenzenesulfonamide (CAS: 951885-17-9), precise stewardship is non-negotiable. This compound is not merely "chemical waste"; it is a halogenated sulfonamide .

The Scientific Rationale for Strict Segregation:

  • Halogen Load (Bromine): Unlike standard organic waste, brominated compounds release hydrogen bromide (HBr) and free bromine radicals during combustion. If incinerated in standard non-halogenated kilns (which operate at lower temperatures), these radicals can inhibit combustion efficiency, potentially leading to the formation of brominated dioxins/furans.

  • Bioactivity (Sulfonamide Core): The sulfonamide pharmacophore is the backbone of many antibiotics. Discharge into aqueous environments—even in trace amounts—contributes to the selection pressure for antimicrobial resistance (AMR) in environmental bacteria.

Operational Rule: This substance must never enter the "General Organic" or "Aqueous" waste streams. It belongs exclusively to the Halogenated Organic Waste stream.

Chemical Profile & Hazard Identification

Before disposal, verify the identity and state of the material.

PropertyDataOperational Implication
Chemical Name 2-bromo-N-butylbenzenesulfonamidePrimary identifier for labels.
CAS Number 951885-17-9Use for generating specific waste tags.
Molecular Formula C₁₀H₁₄BrNO₂SContains Sulfur and Bromine (requires scrubbing).
Physical State Solid / Viscous LiquidMay require weighing boats or positive displacement pipettes.
Solubility DMSO, Methanol, DCMUse halogenated solvents (DCM) for rinsing glassware.
GHS Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Standard PPE (Nitrile gloves, safety glasses) is mandatory.

Waste Segregation & Compatibility Logic

The most common error in disposing of sulfonamides is placing them in the wrong container due to their organic nature. Use the following logic to determine the correct stream.

Material Compatibility[1]
  • Container Material: Use Glass (Amber preferred) or HDPE (High-Density Polyethylene).

    • Avoid: Low-density plastics (LDPE) or Polystyrene, as the N-butyl substituent acts as a plasticizer and may leach through or soften these materials over time.

  • Chemical Incompatibility:

    • Strong Oxidizers: Do not mix with Nitric Acid or Peroxides in the waste drum (risk of exothermic oxidation of the sulfur moiety).

    • Strong Bases: Sulfonamides are weak acids (

      
      ). Mixing with strong hydroxide waste can generate heat and form salts, altering solubility.
      
Decision Workflow (Visualization)

DisposalLogic Start Waste Generation: 2-bromo-N-butylbenzenesulfonamide IsPure Is the waste pure solid/liquid? Start->IsPure IsMixed Is it in solution? IsPure->IsMixed No SolidWaste SOLID WASTE STREAM Label: 'Toxic Solid, Organic, Halogenated' IsPure->SolidWaste Yes SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) IsMixed->SolventCheck Organic Solvent AqueousCheck Is it an Aqueous mixture? IsMixed->AqueousCheck Water/Buffer HaloWaste HALOGENATED SOLVENT STREAM (High BTU Incineration) SolventCheck->HaloWaste Yes SolventCheck->HaloWaste No (Trace Br makes it Halogenated) AqWaste DO NOT DRAIN DISPOSE Collect as Aqueous Toxic Waste AqueousCheck->AqWaste Yes NonHaloWaste NON-HALOGENATED STREAM *ONLY if <1% Halogen content* (Consult EHS Officer)

Figure 1: Decision matrix for segregating 2-bromo-N-butylbenzenesulfonamide waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the bromine atom usually mandates the "Halogenated" stream to protect incinerators.

Step-by-Step Disposal Protocol

Follow this procedure to ensure compliance with RCRA (USA) or equivalent local hazardous waste regulations.

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended if handling pure oil), lab coat, and safety glasses.

  • Select Container: Choose a wide-mouth HDPE jar for solids or a screw-top amber glass bottle for liquids.

  • Labeling: Apply a hazardous waste tag before adding waste.

    • Constituents: Write "2-bromo-N-butylbenzenesulfonamide".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Coding: If your facility uses color codes, apply the Red (Halogenated) tape/tag.

Phase 2: Transfer & Decontamination
  • Solid Waste: Transfer solids using a disposable spatula. Place the spatula and any weighing boats directly into the solid waste container.

  • Liquid/Solution Waste: Pour carefully into the liquid halogenated waste container using a funnel.

  • Rinsing: Rinse the original flask with a small volume of Dichloromethane (DCM) or Acetone .

    • Critical: Pour this rinse into the Halogenated Waste container. Do not pour the rinse down the sink.

Phase 3: Finalization
  • Cap Tightly: Ensure the cap is screwed on tightly to prevent volatile emissions (if mixed with solvents).

  • Secondary Containment: Place the waste bottle in a secondary tray to capture potential leaks.

  • Log It: Update your lab's waste accumulation log with the approximate volume/mass added.

Spill Contingency Plan

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the spill is large (>100 mL/g) or outside a hood, evacuate the immediate area to prevent inhalation of dust/vapors.

  • Isolate: Mark the zone.

  • Absorb:

    • Liquids: Use vermiculite or a universal absorbent pad.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Decontaminate: Clean the surface with a soap/water solution. Do not use bleach (sodium hypochlorite), as it may react with the sulfonamide nitrogen or residual organics to form chloramines or other irritants.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19241, N-Butylbenzenesulfonamide (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Halogenated Solvent Cleaning: National Emission Standards for Hazardous Air Pollutants (NESHAP). Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling Hazardous Waste in Academic Laboratories. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-butylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-butylbenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.